(S)-(S,R,S,R)-AHPC-Me-N3
説明
特性
分子式 |
C23H32N4O3S |
|---|---|
分子量 |
444.6 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29)/t13-,17-,18+,20-/m1/s1 |
InChIキー |
JOSFQWNOUSNZBP-NJOALTMESA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S,R,S)-AHPC-Me-N3: A Core Component for Targeted Protein Degradation
Disclaimer: The molecule specified as "(S)-(S,R,S,R)-AHPC-Me-N3" is not found in readily available scientific literature. It is presumed that the intended molecule is an azide-functionalized derivative of the well-characterized von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Me , which possesses the active stereochemistry for VHL binding. This guide is constructed based on this assumption and provides a comprehensive overview of its role in the synthesis and characterization of Proteolysis Targeting Chimeras (PROTACs).
Introduction to (S,R,S)-AHPC-Me-N3 and its Role in PROTAC Technology
(S,R,S)-AHPC-Me-N3 is a functionalized small molecule designed to serve as a critical building block in the development of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.
The (S,R,S)-AHPC core is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The methyl group can enhance binding or modify physicochemical properties, and the terminal azide group (-N3) provides a reactive handle for "click chemistry," a highly efficient and specific conjugation method. This allows for the straightforward attachment of a linker and a ligand for a target protein, forming a complete PROTAC.
The primary function of the (S,R,S)-AHPC-Me-N3 moiety within a PROTAC is to recruit the VHL E3 ligase complex. This induced proximity between the target protein and the E3 ligase facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Quantitative Data Summary
The efficacy of a VHL ligand is paramount to the performance of the resulting PROTAC. Key parameters include its binding affinity to VHL and the degradation efficiency of the final PROTAC construct. The following tables summarize relevant quantitative data for the core (S,R,S)-AHPC ligand (also known as VH032) and PROTACs utilizing this scaffold. The binding affinity of the azide-functionalized derivative is expected to be comparable to the parent compound.
Table 1: VHL Ligand Binding Affinities
| Ligand | Alias | Binding Affinity (Kd) to VHL | Binding Affinity (IC50) | Key Features |
| (S,R,S)-AHPC | VH032 | 185 nM | - | A potent and selective VHL ligand widely used in PROTACs. |
| VH101 | - | 44 nM | - | A high-affinity VHL ligand developed through structure-guided design. |
| VH298 | - | 80-90 nM | - | A high-affinity VHL ligand with good cellular permeability. |
Table 2: Performance of (S,R,S)-AHPC-Based PROTACs
| PROTAC Name | Target Protein(s) | E3 Ligase Recruited | Cell Line(s) | DC50 | Dmax |
| ARV-771 | BRD2/3/4 | VHL | Castration-Resistant Prostate Cancer (CRPC) cell lines (22Rv1, VCaP) | <1 nM | >95% |
| GMB-475 | BCR-ABL1 | VHL | Ba/F3 | 1.11 µM | Not Reported |
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Signaling Pathways and Experimental Workflows
The mechanism of action of a PROTAC involves the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein. The characterization of a PROTAC relies on a series of well-defined experimental workflows.
The Core Essentials of von Hippel-Lindau (VHL) E3 Ligase Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system and a key target in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). We will delve into the fundamental biology of the VHL E3 ligase complex, the mechanism of ligand binding, quantitative comparisons of seminal VHL ligands, and detailed protocols for the essential experiments used in their characterization.
The VHL E3 Ubiquitin Ligase Complex: Structure and Function
The von Hippel-Lindau protein (VHL) is the substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase 2 (CRL2VHL) complex.[1][2] This multi-protein complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic (normal oxygen) conditions.[3][4]
The core CRL2VHL complex consists of:
-
VHL: The substrate receptor, which directly binds to hydroxylated HIF-1α.
-
Elongin B and Elongin C: Adaptor proteins that stabilize the VHL protein.
-
Cullin 2 (Cul2): A scaffold protein that brings the complex together.
-
Rbx1: A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme.
Under normoxic conditions, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α. This post-translational modification creates a binding site for VHL, leading to the ubiquitination and degradation of HIF-1α, thus preventing the activation of hypoxic response genes.[2] In hypoxic conditions, the lack of oxygen inhibits PHD activity, stabilizing HIF-1α, which then translocates to the nucleus to activate genes involved in angiogenesis, glucose metabolism, and cell survival.[2]
VHL-Mediated Ubiquitination Pathway
The following diagram illustrates the canonical pathway of HIF-1α ubiquitination mediated by the VHL E3 ligase complex.
VHL Ligands in Targeted Protein Degradation
The discovery of small molecules that can bind to VHL has been instrumental in the development of PROTACs. These heterobifunctional molecules consist of a VHL ligand, a linker, and a ligand for a protein of interest (POI). By simultaneously binding to both VHL and the POI, a PROTAC induces the formation of a ternary complex, leading to the ubiquitination and degradation of the POI.[2][5]
General Mechanism of VHL-Recruiting PROTACs
This diagram outlines the catalytic cycle of protein degradation induced by a VHL-based PROTAC.
Quantitative Comparison of Key VHL Ligands
Several small molecule ligands for VHL have been developed, with VH032 and VH298 being among the most well-characterized and widely used in PROTAC design. The binding affinity of these ligands to the VHL complex is a critical parameter for their efficacy.[6][7]
Table 1: VHL Ligand Binary Binding Affinities
| Ligand | Assay Type | Kd (nM) | IC50 (nM) | Ki (nM) | Reference(s) |
| VH032 | ITC | 185 | - | - | [6] |
| TR-FRET | - | 77.8 | 33.4 | [7][8][9] | |
| FP | - | 352.2 | 142.1 | [7][8] | |
| VH298 | ITC | 90 | - | - | [7][10] |
| FP | 80 | 288.2 | 110.4 | [7][10] | |
| TR-FRET | - | 44.0 | 18.9 | [7][8][9] |
Kd: Dissociation constant; IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant. Lower values indicate higher affinity.
Detailed Experimental Protocols
The characterization of VHL ligands and the PROTACs derived from them involves a suite of biophysical and cellular assays. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled probe from the VHL complex.
-
Materials:
-
Purified VHL/Elongin B/Elongin C (VCB) complex.
-
Fluorescently labeled VHL probe (e.g., FAM-labeled HIF-1α peptide or BODIPY FL VH032).[8][11]
-
Test compounds (e.g., VH032, VH298, or novel ligands).
-
Assay Buffer (e.g., PBS, 0.01% Tween-20).[11]
-
384-well, low-volume, black, round-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a stock solution of the VCB complex and the fluorescent probe in the assay buffer. The final concentration of the VCB complex is typically in the low nanomolar range, and the probe concentration should be below its Kd for VCB.[11]
-
Perform serial dilutions of the test compounds in assay buffer.
-
Add the test compounds at various concentrations to the wells of the 384-well plate.
-
Add the pre-mixed VCB/probe solution to each well.
-
Include controls: "no inhibitor" (VCB + probe + buffer) for maximum polarization and "no VCB" (probe + buffer) for minimum polarization.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.[11]
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the decrease in polarization against the logarithm of the competitor concentration and fit the data to a suitable model to determine the IC50, which can then be converted to a Ki value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[6][12]
-
Materials:
-
Isothermal titration calorimeter.
-
Purified VCB complex.
-
Test compound (e.g., VH032 or VH298).
-
Dialysis buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl).[6]
-
-
Procedure:
-
Dialyze both the VCB complex and the test compound against the same buffer to minimize heats of dilution.[11]
-
Load the VCB complex (typically 10-50 µM) into the sample cell.[13]
-
Load the test compound into the injection syringe at a concentration 10-15 times higher than the protein concentration.[13][14]
-
Perform a series of small, sequential injections of the ligand into the protein solution at a constant temperature.
-
Measure the heat change associated with each injection.
-
Integrate the heat peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.
-
In Vitro Ubiquitination Assay
This assay biochemically reconstitutes the ubiquitination cascade to determine if a VHL-based PROTAC can induce the ubiquitination of a target protein.[3][15]
-
Materials:
-
E1 activating enzyme (e.g., UBA1).[3]
-
E2 conjugating enzyme (e.g., UbcH5a).[3]
-
Ubiquitin.
-
ATP.
-
Purified CRL2VHL complex.
-
Purified POI.
-
PROTAC of interest.
-
Reaction buffer (e.g., 40 mM Hepes-NaOH pH 7.9, 60 mM potassium acetate, 4 mM MgCl2, 5% glycerol, 1 mM DTT).[3]
-
SDS-PAGE and Western blot reagents.
-
Antibody against the POI.
-
-
Procedure:
-
Combine E1, E2, ubiquitin, ATP, CRL2VHL complex, and the POI in the reaction buffer.
-
Add the PROTAC at various concentrations (a DMSO vehicle control should be included).
-
Incubate the reaction at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using a primary antibody against the POI.
-
The appearance of higher molecular weight bands or a "smear" above the unmodified POI band indicates poly-ubiquitination.
-
Cellular Degradation Assay (Western Blot)
This is the standard method to confirm and quantify PROTAC-induced degradation of a target protein in a cellular context.[16][17]
-
Materials:
-
Cell line expressing the POI.
-
PROTAC of interest and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE and Western blot reagents and equipment.
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a range of PROTAC concentrations (for dose-response) or with a fixed concentration for various time points (for time-course).[16]
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.[16]
-
Detection: Apply the chemiluminescent substrate and capture the signal.
-
Analysis: Strip the membrane and re-probe for a loading control. Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[17]
-
Conclusion
The von Hippel-Lindau E3 ligase is a well-validated and highly tractable target for inducing targeted protein degradation. The availability of potent, cell-permeable small molecule ligands like VH032 and VH298 has been a driving force in the rapid expansion of PROTAC technology. A thorough understanding of the underlying biology, coupled with rigorous quantitative and cellular characterization using the detailed protocols provided herein, is essential for the successful design and development of the next generation of VHL-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 13. lab.rockefeller.edu [lab.rockefeller.edu]
- 14. benchchem.com [benchchem.com]
- 15. [PDF] Activation of HIF1alpha ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex. | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Architect of Targeted Protein Degradation: A Technical Guide to (S,R,S)-AHPC-Me-N3 in PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, revolutionizing the landscape of drug discovery by enabling the targeted degradation of disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's endogenous ubiquitin-proteasome system to selectively eliminate target proteins. At the heart of this technology lies the meticulous design of heterobifunctional molecules, composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. A pivotal component in many successful PROTACs is the E3 ligase ligand, with derivatives of (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) being a cornerstone for recruiting the von Hippel-Lindau (VHL) E3 ligase. This technical guide provides an in-depth exploration of the role of (S,R,S)-AHPC-Me-N3, a functionalized VHL ligand, in the advancement of PROTAC technology.
The specific stereochemistry of the AHPC core is paramount for its high-affinity binding to VHL, with the (S,R,S) configuration being the active enantiomer.[1] The addition of a methyl (-Me) group and an azide (-N3) moiety to this scaffold creates a versatile building block for PROTAC synthesis. The azide group serves as a chemical handle for efficient and specific conjugation to a target protein ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
The Signaling Pathway of (S,R,S)-AHPC-Based PROTACs
PROTACs containing the (S,R,S)-AHPC-Me-N3 moiety function by inducing the formation of a ternary complex, bringing together the target protein and the VHL E3 ligase complex. This proximity-induced event triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.
References
An In-depth Technical Guide to the Mechanism of Action of VHL-Recruiting PROTACs
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core mechanism of action for Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It covers the foundational signaling pathway, quantitative analysis of molecular interactions, and detailed protocols for the key experiments essential for the validation and characterization of these novel therapeutic agents.
Introduction to PROTAC Technology and the VHL E3 Ligase
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs physically remove the target protein from the cell by hijacking the body's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[2]
PROTACs are heterobifunctional molecules comprising three main components:
-
A ligand that binds to the Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.[3]
By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[3][4] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[3]
The von Hippel-Lindau (VHL) protein is a substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1][4] It is one of the most widely used E3 ligases in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands that can be incorporated into PROTACs.[4] Under normal physiological conditions, the VHL complex targets the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for ubiquitination and degradation.[4][5] VHL-recruiting PROTACs effectively mimic this natural process to target other proteins for destruction.[4]
Core Mechanism of Action: From Ternary Complex to Degradation
The fundamental mechanism of a VHL-recruiting PROTAC is a multi-step process that begins with the formation of a ternary complex and culminates in the proteasomal degradation of the target protein.
-
Ternary Complex Formation : The process is initiated when the PROTAC simultaneously binds to both the POI and the VHL E3 ligase, forming a key intermediate known as the ternary complex (POI-PROTAC-VHL).[1][6] The formation, stability, and specific conformation of this complex are critical determinants of a PROTAC's degradation efficiency and selectivity.[1]
-
Ubiquitination : The proximity induced by the ternary complex allows the E3 ligase to facilitate the transfer of ubiquitin (a small regulatory protein) from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[7][8] This process is repeated to form a polyubiquitin chain on the target.[2]
-
Proteasomal Recognition and Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome.[1] The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC and the VHL E3 ligase are then released and can participate in further catalytic cycles of degradation.[8]
Quantitative Analysis of PROTAC Efficacy
The effectiveness of a VHL-recruiting PROTAC is not solely dependent on its binding affinity to the POI. Instead, it is a complex interplay of binding affinities, ternary complex stability, and cellular factors.
Key Parameters:
-
Binary Binding Affinity (KD_binary) : This is the dissociation constant for the PROTAC binding to either the VHL E3 ligase or the POI individually. While important, a very high binary affinity, particularly to the E3 ligase, does not always correlate with better degradation.[9]
-
Ternary Complex Affinity (KD_ternary) : This measures the affinity of one protein partner (e.g., VHL) to the pre-formed binary complex of the PROTAC and the other protein partner (e.g., POI).[1]
-
Cooperativity (α) : This is a critical factor that describes how the binding of the PROTAC to one protein affects its affinity for the second protein. It is calculated as the ratio of binary KD to ternary KD (α = KDbinary / KDternary).[1]
-
α > 1 : Positive cooperativity, where the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.[9]
-
α < 1 : Negative cooperativity, where binding to the first protein partner hinders the binding of the second.
-
α = 1 : No cooperativity.
-
-
Half-Maximal Degradation Concentration (DC50) : The concentration of a PROTAC required to degrade 50% of the target protein in a cell-based assay.[2]
-
Maximum Degradation (Dmax) : The maximum percentage of protein degradation observed at high PROTAC concentrations.[2]
It is the stability of the ternary complex, often influenced by positive cooperativity, that is more predictive of degradation efficiency than simple binary binding affinities.[9]
Table 1: Comparative Data for VHL-Recruiting PROTACs This table summarizes quantitative data for various VHL-recruiting PROTACs, illustrating the relationship between binding affinities, cooperativity, and degradation potency.
| PROTAC | Target Protein | Binary KD (VHL) | Binary KD (Target) | Ternary KD (Complex) | Cooperativity (α) | DC50 (Cellular) | Dmax | Assay Method(s) |
| MZ1 | BRD4BD2 | 66 nM | 15 nM | 2-20 nM | >1 (Positive) | ~10 nM | >90% | ITC, SPR, Western Blot[9][10] |
| ARV-771 | BET Proteins | Not specified | Not specified | Not specified | Not specified | <5 nM | >95% | Western Blot, In vivo studies[11] |
| dBET1 | BET Proteins | ~50 nM | ~150 nM | Not specified | <1 (Negative) | ~100 nM | >90% | FP, Western Blot[12] |
| Compound 3 | SMARCA2/4 | 1.8 µM | 27 nM | Not specified | Not specified | 3.3 nM (SMARCA2) | >90% | TR-FRET, HiBiT, Western Blot |
| AT1 | BRD4 | 66 nM | 1.5 µM (BRD4BD2) | Not specified | >1 (Positive) | ~25 nM | >80% | ITC, SPR, Western Blot[13] |
Note: Data is compiled from multiple sources and experimental conditions may vary. "Not specified" indicates data not available in the cited sources.
Experimental Protocols and Methodologies
A multi-faceted approach using orthogonal assays is crucial to rigorously validate a PROTAC's mechanism of action, efficacy, and specificity.[6]
These in vitro assays use purified proteins to provide quantitative data on the molecular interactions that form the ternary complex.[1]
Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is used to measure real-time binding kinetics and affinities for binary and ternary interactions.
-
Materials :
-
Purified, biotinylated VHL E3 ligase complex.
-
Purified POI.
-
PROTAC compound.
-
SPR instrument with streptavidin (SA) sensor chips.
-
Running buffer (e.g., HEPES, NaCl, TCEP, Surfactant).[1]
-
-
Procedure :
-
Immobilization : Immobilize biotinylated VHL complex onto the surface of a streptavidin sensor chip.[1]
-
Binary Analysis (PROTAC to VHL) : Inject serial dilutions of the PROTAC over the VHL-immobilized surface to measure the binary binding affinity (KD_binary).[4]
-
Binary Analysis (PROTAC to POI) : (Optional, requires POI immobilization) Immobilize the POI and inject serial dilutions of the PROTAC to determine its binary affinity for the target.[4]
-
Ternary Analysis : Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with serial dilutions of the PROTAC. Inject these mixtures over the VHL-immobilized surface.[1]
-
Data Analysis : Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the ternary affinity (KD_ternary).[1]
-
Cooperativity Calculation : Calculate the cooperativity factor (α) using the binary and ternary KD values.[1]
-
These assays measure PROTAC activity within a live-cell environment, providing more physiologically relevant data.[1]
Protocol: Western Blot Analysis of Protein Degradation
Western blotting is the most fundamental technique used to quantify the reduction of a target protein in cells, allowing for the determination of DC50 and Dmax.[2]
-
Materials :
-
Cell line expressing the POI.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Multi-well cell culture plates.
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment, PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (for POI and a loading control like GAPDH).
-
HRP-conjugated secondary antibody and chemiluminescent substrate.[3][15]
-
-
Procedure :
-
Cell Treatment : Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (for dose-response) or a fixed concentration over various time points (for time-course) for a specified duration (e.g., 18-24 hours). Include a vehicle-only control.[16]
-
Cell Lysis : Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, incubate on ice, and centrifuge to pellet debris. Collect the supernatant containing soluble proteins.[15][16]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[16]
-
SDS-PAGE and Transfer : Normalize protein amounts, mix with Laemmli sample buffer, and denature by heating. Separate proteins by size using SDS-PAGE and then transfer them to a PVDF membrane.[15]
-
Immunoblotting :
-
Detection and Analysis : Apply a chemiluminescent substrate and capture the signal with an imaging system. Re-probe the membrane for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[15]
-
Quantification : Use densitometry software (e.g., ImageJ) to quantify band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2][15]
-
Protocol: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This is a proximity-based assay that measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase donor and a HaloTag® acceptor to detect and quantify ternary complex formation in real-time within living cells.[1][17]
-
Materials :
-
Cells engineered to express the POI fused to a HiBiT tag (donor) and VHL fused to a HaloTag® (acceptor).
-
White, opaque-walled 96-well assay plates.
-
HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore).
-
Nano-Glo® HiBiT Lytic Detection System (substrate).
-
PROTAC compound.
-
-
Procedure :
-
Cell Preparation : Seed the engineered cells into a 96-well plate and allow them to attach.
-
Ligand/Substrate Addition : Add the HaloTag® ligand and the Nano-Glo® substrate to the cells.
-
PROTAC Treatment : Add serial dilutions of the PROTAC compound to the appropriate wells.
-
Incubation : Incubate the plate according to the manufacturer's protocol to allow for complex formation.
-
Signal Reading : Read the luminescence (donor emission, ~460 nm) and fluorescence (acceptor emission, ~610 nm) signals using a plate reader.[1]
-
Data Analysis : Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot this ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.[1]
-
These assays directly confirm that the PROTAC is inducing the ubiquitination of the POI, a key step in the mechanism of action.
Protocol: In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to directly measure PROTAC-dependent POI ubiquitination.
-
Materials :
-
Procedure :
-
Reaction Setup : In a microcentrifuge tube, combine the E1, E2, VHL complex, POI, ubiquitin, ATP, and the PROTAC in the reaction buffer. Set up control reactions lacking key components (e.g., PROTAC, ATP, or E3 ligase).
-
Incubation : Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow ubiquitination to occur.
-
Termination : Stop the reactions by adding SDS-PAGE loading buffer and heating at 95°C.[3]
-
Detection : Analyze the reaction products via Western blot. Run the samples on an SDS-PAGE gel and probe the membrane with an antibody against the POI. A high-molecular-weight smear or ladder of bands in the PROTAC-treated lane indicates successful poly-ubiquitination of the target protein.[3][14]
-
Mass spectrometry (MS) is the gold standard for assessing a PROTAC's selectivity on a global scale.[19] It can precisely quantify changes in the abundance of thousands of proteins across the entire proteome following PROTAC treatment.
Protocol: Quantitative Proteomics for Selectivity and Off-Target Analysis
-
Materials :
-
Cell line of interest.
-
PROTAC compound, vehicle control, and negative controls.
-
Lysis buffer, protein digestion enzymes (e.g., trypsin).
-
Tandem Mass Tag (TMT) reagents for multiplexed quantification (optional).
-
High-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).[20]
-
-
Procedure :
-
Cell Treatment and Lysis : Treat cells with the PROTAC at a concentration that gives maximal degradation (e.g., 10x DC50). Include vehicle-treated and negative control-treated cells. Lyse the cells and quantify the total protein.
-
Protein Digestion : Denature, reduce, and alkylate the proteins. Digest the proteins into smaller peptides using trypsin.
-
Sample Labeling (Optional) : For multiplexed analysis, label the peptides from different treatment conditions with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis : Separate the peptides by liquid chromatography and analyze them in the mass spectrometer. The instrument fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
Data Analysis : Use specialized software to identify the peptides and quantify the relative abundance of each protein across the different samples. Plot the fold-change in protein abundance for the PROTAC-treated sample relative to the control. The desired outcome is a significant and selective decrease in the abundance of the POI with minimal changes to other proteins (off-targets).[19][21]
-
Conclusion
The development of VHL-recruiting PROTACs represents a significant advancement in therapeutic science, offering the potential to target proteins previously considered "undruggable."[4] A thorough understanding of their mechanism of action, underpinned by rigorous quantitative analysis and a suite of orthogonal experimental validations, is paramount for the rational design and optimization of these powerful molecules. From characterizing the crucial ternary complex with biophysical methods to confirming degradation and selectivity in cellular and proteomic assays, the methodologies outlined in this guide provide a robust framework for researchers in the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lifesensors.com [lifesensors.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. First ternary crystal structure of a PROTAC bound to to its E3 ligase VHL and Brd4 target – Ciulli Laboratory [sites.dundee.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Protein Degradation and PROTACs [promega.sg]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. sapient.bio [sapient.bio]
- 21. aacrjournals.org [aacrjournals.org]
The Alchemist's Guide to PROTACs: A Technical Whitepaper on Click Chemistry Synthesis
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, offering a potent strategy to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules operate by co-opting the cell's intrinsic protein degradation machinery.[1] The modular nature of PROTACs, which consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker, lends itself to versatile synthetic approaches.[1][3] Among these, "click chemistry" has risen as a highly efficient and robust method for PROTAC construction, prized for its high yields, mild reaction conditions, and bioorthogonality.[1][4] This technical guide provides an in-depth exploration of the core principles, experimental protocols, and comparative data for the application of click chemistry in the synthesis of PROTACs.
Core Click Chemistry Reactions in PROTAC Synthesis
The power of click chemistry in PROTAC synthesis lies in its ability to rapidly and efficiently connect the constituent parts of the molecule.[5][6] The two most prominent reactions in this context are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][7]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A cornerstone of click chemistry, CuAAC is lauded for its exceptional efficiency and regioselectivity, reliably forming 1,4-disubstituted triazoles.[1][] The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[1] In PROTAC synthesis, terminal alkynes and azides are incorporated into the E3 ligase ligand, the target protein ligand, or the linker, enabling their conjugation.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC offers a significant advantage over CuAAC by eliminating the need for a potentially cytotoxic copper catalyst, making it highly biocompatible and suitable for in-cell and in-vivo applications.[7] This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide.[7][] While the reaction kinetics of SPAAC can be slower than CuAAC, its bioorthogonality is a major asset in biological systems.[]
Comparative Analysis of Click Chemistry Reactions
The selection of a click chemistry reaction for PROTAC synthesis is contingent on several factors, including reaction kinetics, biocompatibility, and the chemical properties of the ligands.[7]
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Inverse Electron-Demand Diels-Alder (IEDDA) |
| Catalyst | Copper(I)[7] | None[7] | None[7] |
| Reactants | Terminal Alkyne, Azide[7] | Strained Cyclooctyne (e.g., DBCO, BCN), Azide[7] | Electron-deficient Diene (e.g., Tetrazine), Electron-rich Dienophile (e.g., TCO)[7] |
| Biocompatibility | Potentially cytotoxic due to copper catalyst[7] | High, suitable for in-cell and in-vivo applications[7] | High, suitable for biological applications[7] |
| Reaction Kinetics (k₂) M⁻¹s⁻¹ | 10 to 10⁴[7] | 0.1 to 1[7] | Up to 10⁶[7] |
| Typical Yields | High (>90%)[7] | High (>80%)[7] | Very High (>95%)[7] |
| Purification | Removal of copper catalyst is necessary[7] | Often clean with minimal byproducts[7] | Clean reactions, often with N₂ as the only byproduct[7] |
Experimental Protocols
Detailed methodologies for the key click chemistry reactions are provided below. These protocols are generalized and may require optimization based on the specific substrates and desired scale.
Protocol 1: PROTAC Synthesis via CuAAC
This protocol outlines the copper-catalyzed click reaction between an azide-functionalized component and a terminal alkyne-functionalized component.[9]
Materials:
-
Azide-functionalized precursor (1.0 eq)
-
Alkyne-functionalized precursor (1.1 eq)
-
Solvent (e.g., DMSO/t-butanol/water 3:1:1)
-
Copper(II) sulfate (CuSO₄) (1.0 eq of 50 mM stock in deionized water)
-
Sodium ascorbate (5.0 eq of 100 mM stock in deionized water, prepared fresh)[9]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (5.0 eq of 100 mM stock in deionized water)[9]
Procedure:
-
In a microcentrifuge tube, dissolve the azide-functionalized precursor and the alkyne-functionalized precursor in the solvent to a final concentration of approximately 1-5 mM.[9]
-
Add THPTA to the reaction mixture and vortex briefly.[9]
-
Add CuSO₄ and vortex.[9]
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[9]
-
Initiate the reaction by adding freshly prepared sodium ascorbate.[9]
-
Incubate the reaction at room temperature for 2-12 hours, protecting it from light.[9]
-
Monitor the reaction progress by LC-MS.[9]
-
Upon completion, quench the reaction by adding EDTA to chelate the copper.[9]
-
Purify the PROTAC conjugate using preparative reverse-phase HPLC.[9]
-
Lyophilize the pure fractions to obtain the final product.[9]
-
Characterize the final product using LC-MS and ¹H NMR.[9]
Protocol 2: PROTAC Synthesis via SPAAC
This protocol describes the copper-free click reaction between an azide-functionalized component and a strained alkyne-functionalized component (e.g., DBCO).[9]
Materials:
-
Azide-functionalized precursor (1.2 eq)
-
DBCO-functionalized precursor (1.0 eq)
-
Anhydrous, amine-free solvents (e.g., DMSO, DMF)[9]
-
Phosphate-buffered saline (PBS), pH 7.4[9]
Procedure:
-
Prepare stock solutions of the reactants in a suitable solvent like DMSO (e.g., 10 mM).[9]
-
In a microcentrifuge tube, dissolve the DBCO-functionalized precursor in a solvent mixture (e.g., DMSO/PBS).[9]
-
Add the azide-functionalized precursor solution to the reaction mixture. A slight excess of the azide can help drive the reaction to completion.[9]
-
Stir or shake the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours. Protect the reaction from light.[9]
-
Monitor the reaction progress by LC-MS until the starting material is consumed.[9]
-
Once complete, purify the final PROTAC conjugate using preparative reverse-phase HPLC.[9]
-
Lyophilize the collected fractions to yield the purified PROTAC.[9]
-
Verify the structure, identity, and purity of the final product using LC-MS and ¹H NMR.[9]
Visualizing the Process: PROTAC Synthesis and Mechanism of Action
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
The Ubiquitin-Proteasome System and PROTAC Mechanism
PROTACs exert their function by hijacking the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[3] The mechanism involves several key steps:
-
Ternary Complex Formation : A PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a transient ternary complex.[2][10]
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the POI.[2]
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][11]
-
Recycling : The PROTAC molecule is released after inducing ubiquitination and can catalytically induce the degradation of multiple POI molecules.[2][11]
This catalytic mode of action allows PROTACs to be effective at low concentrations and provides a sustained pharmacological effect.[2]
Conclusion
Click chemistry has emerged as an indispensable tool in the synthesis of PROTACs, offering a modular, efficient, and biocompatible approach to constructing these complex heterobifunctional molecules.[7] The ability to rapidly generate libraries of PROTACs with diverse linkers has significantly accelerated the optimization of their degradation efficacy.[1][4] As the field of targeted protein degradation continues to expand, the synergy between innovative synthetic strategies like click chemistry and a deeper understanding of the biological machinery will undoubtedly pave the way for the development of novel and potent therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
The Cornerstone of Targeted Protein Degradation: An In-depth Guide to AHPC-based VHL Ligands
For researchers, scientists, and drug development professionals, the strategic elimination of disease-causing proteins represents a paradigm shift in therapeutic intervention. At the heart of this revolution lies the technology of Proteolysis Targeting Chimeras (PROTACs), and integral to their success are high-affinity ligands that can recruit E3 ubiquitin ligases. This technical guide delves into the discovery, development, and application of (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based ligands for the von Hippel-Lindau (VHL) E3 ligase, a cornerstone in the design of potent and selective protein degraders.
The von Hippel-Lindau (VHL) E3 ligase is a key player in the cellular machinery that governs protein homeostasis.[1] Its recruitment by PROTACs has proven to be a highly successful strategy for inducing the degradation of a wide array of target proteins implicated in various diseases.[2] The (S,R,S)-AHPC scaffold, a derivative of the well-characterized VHL ligand VH032, has emerged as a critical component for engaging VHL, demonstrating potent binding and forming the foundation for numerous highly effective PROTACs.[1][2] The specific stereochemistry of (S,R,S)-AHPC is paramount for its high-affinity interaction with VHL, initiating the cascade of events leading to target protein ubiquitination and subsequent degradation by the proteasome.[2]
This guide provides a comprehensive overview of AHPC-based VHL ligands, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes to empower researchers in their targeted protein degradation endeavors.
Quantitative Data Summary: A Comparative Look at VHL Ligand Performance
The efficacy of a VHL ligand is fundamentally determined by its binding affinity to the VHL protein. This affinity is a critical factor influencing the overall performance of a PROTAC. The following tables summarize key quantitative data for various VHL ligands, including AHPC-based derivatives, to facilitate a comparative analysis.
| Ligand | Alias | Binding Affinity (Kd) to VHL | Binding Affinity (IC50) | Key Features | Reference(s) |
| (S,R,S)-AHPC-C10-NH2 | VH032-C10-NH2 | Data not directly available, but derived from VH032 | Not explicitly found | A synthesized E3 ligase ligand-linker conjugate incorporating the (S,R,S)-AHPC based VHL ligand. | [3] |
| VH032 | - | 185 nM | - | A potent and selective VHL ligand widely used in PROTACs. | [3][4] |
| VH101 | - | 44 nM | - | A high-affinity VHL ligand developed through structure-guided design. | [3] |
| VH298 | - | 80-90 nM | - | A high-affinity VHL ligand. | [3] |
| VL285 Analog | - | 29 nM - 171 nM | - | A VHL ligand used in PROTAC design. | [4] |
The efficacy of PROTACs is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Below is a summary of the performance of prominent PROTACs that utilize an AHPC-based VHL ligand.
| PROTAC Name | Target Protein | Cancer Cell Line | DC50 | Dmax (%) | Reference(s) |
| ARV-771 | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) cell lines (22Rv1, VCaP) | <1 nM | >90% | [1][5] |
| LC-2 | KRAS G12C | NCI-H2030 | 0.59 µM | ~80% | [6] |
| LC-2 | KRAS G12C | MIA PaCa-2 | 0.25 - 0.76 µM | >90% | [6] |
| GMB-475 | BCR-ABL1 | Ba/F3 | 1.11 µM (IC50) | Not specified | [7] |
Visualizing the Core Processes
To better understand the mechanisms and workflows central to the development of AHPC-based VHL ligands and their corresponding PROTACs, the following diagrams illustrate key signaling pathways and experimental procedures.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the bedrock of successful PROTAC development. This section provides detailed methodologies for key experiments used to characterize AHPC-based VHL ligands and the resulting PROTACs.
Synthesis of (S,R,S)-AHPC Core
The synthesis of the (S,R,S)-AHPC core is a multi-step process that requires expertise in organic chemistry. A general protocol is outlined below, though it's important to note that detailed procedures are often proprietary or can be found in the supplementary information of scientific publications.[1]
Part A: Synthesis of AHPC-linker Conjugate
A generalized approach involves the coupling of a protected (S,R,S)-AHPC derivative with a suitable linker, often a polyethylene glycol (PEG) chain with a terminal acid or amine group.[6]
-
Materials: Protected (S,R,S)-AHPC, linker with a reactive group (e.g., Boc-NH-PEG-COOH), coupling agents (e.g., HATU, HOBt), a base (e.g., DIPEA), and a solvent (e.g., DMF).[6]
-
Procedure:
-
Dissolve the protected (S,R,S)-AHPC and the linker in DMF.[6]
-
Add the coupling agents and the base to the solution.[6]
-
Stir the reaction mixture at room temperature for 12-24 hours.[6]
-
Monitor the reaction progress using LC-MS.[6]
-
Upon completion, purify the product by preparative HPLC.[6]
-
Deprotect the appropriate functional group to yield the final AHPC-linker conjugate.[6]
-
Part B: Coupling of AHPC-linker to a Warhead
The AHPC-linker conjugate is then coupled to the "warhead," the ligand that binds to the target protein of interest.[6]
-
Materials: AHPC-linker conjugate (from Part A), warhead with a suitable reactive group (e.g., an amine), coupling agents, a base, and a solvent.[6]
-
Procedure:
-
Dissolve the AHPC-linker conjugate and the warhead in DMF.[6]
-
Add the coupling agents and the base to the solution.[6]
-
Stir the reaction mixture at room temperature for 12-24 hours.[6]
-
Monitor the reaction progress by LC-MS.[6]
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.[6]
-
Confirm the product identity and purity by NMR and LC-MS.[6]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Binding Affinity
This assay is employed to determine the binding affinity of VHL ligands by measuring the displacement of a fluorescently labeled tracer from the VHL protein.[3]
-
Materials: VHL E3 ligase complex (e.g., VCB complex: VHL, Elongin B, and Elongin C) labeled with a TR-FRET donor (e.g., Terbium cryptate), a fluorescently labeled tracer molecule that binds to VHL, the (S,R,S)-AHPC-based PROTAC or ligand, assay buffer, and 384-well low-volume microplates.[1][3]
-
Procedure:
-
Prepare serial dilutions of the test VHL ligand in the assay buffer.[1]
-
In a 384-well plate, add the serially diluted test ligand.[1]
-
Add the donor-labeled VHL complex to each well at a fixed concentration.[1]
-
Add the fluorescently labeled tracer to each well at a fixed concentration.[1]
-
Include controls: a positive control (no competitor) and a negative control (excess of a known unlabeled VHL ligand).[1]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.[1]
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[3]
-
-
Data Analysis:
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[2]
-
Materials: SPR instrument and sensor chips, purified recombinant VHL protein, and the (S,R,S)-AHPC-containing PROTAC or ligand.[2]
-
Procedure:
-
Immobilize the VHL protein onto the sensor chip surface.[3]
-
Establish a stable baseline by flowing running buffer over the sensor chip.[3]
-
Inject a series of concentrations of the test VHL ligand over the sensor surface to monitor the association phase.[3]
-
Switch back to flowing running buffer to monitor the dissociation phase.[3]
-
After each cycle, regenerate the sensor surface to remove the bound ligand.[3]
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[2]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[2][8]
-
Materials: Purified recombinant VHL protein, (S,R,S)-AHPC ligand or a PROTAC thereof, ITC instrument, and dialysis buffer.[2]
-
Procedure:
-
Thoroughly dialyze the VHL protein against the ITC running buffer.[2]
-
Dissolve the (S,R,S)-AHPC ligand in the final dialysis buffer.[2]
-
Load the VHL protein into the sample cell and the ligand into the injection syringe.[2]
-
Perform a series of small injections of the ligand into the protein solution, recording the heat change associated with each injection.[2]
-
-
Data Analysis:
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the POI-PROTAC-VHL ternary complex in a cellular context.[2]
-
Materials: Cells expressing the target protein of interest (POI), PROTAC containing the (S,R,S)-AHPC ligand, proteasome inhibitor (e.g., MG132), lysis buffer, primary antibodies (anti-POI, anti-VHL), and Protein A/G magnetic beads.[2]
-
Procedure:
-
Treat cells with the PROTAC or vehicle control, often in the presence of a proteasome inhibitor.[2]
-
Lyse the cells and pre-clear the lysates.
-
Incubate the lysates with an antibody against either the POI or VHL.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins and analyze by Western blotting using antibodies against the POI and VHL.[2]
-
Western Blot for Protein Degradation
Western blotting is a standard technique to quantify the reduction in the level of a target protein following PROTAC treatment.[1]
-
Materials: Cells treated with the PROTAC, lysis buffer, SDS-PAGE and Western blotting reagents, primary antibody against the target protein, a loading control antibody (e.g., anti-GAPDH or anti-β-actin), and an HRP-conjugated secondary antibody.[1]
-
Procedure:
-
Treat cells with a serial dilution of the PROTAC for a specified time.[6]
-
Lyse the cells and quantify the protein concentration.[6]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane and incubate with the primary antibodies overnight.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[1]
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[1]
-
-
Data Analysis:
Conclusion
The (S,R,S)-AHPC scaffold is a pivotal component in the development of VHL-recruiting PROTACs.[1] Its high binding affinity and well-characterized structure-activity relationship provide a robust platform for the design of potent and selective protein degraders.[1] A thorough understanding of its function, coupled with rigorous experimental validation using the techniques outlined in this guide, is crucial for the design and optimization of novel and potent PROTAC-based therapeutics.[2] The continued exploration and refinement of AHPC-based VHL ligands will undoubtedly fuel the advancement of targeted protein degradation as a transformative therapeutic modality.
References
The Architecture of Induced Proximity: A Technical Guide to Ternary Complex Formation with VHL Ligands
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has opened a new frontier in therapeutic intervention, moving beyond simple inhibition to the induced elimination of disease-causing proteins. At the heart of this strategy lies the formation of a ternary complex, a transient molecular assembly orchestrated by heterobifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs). This guide delves into the core theoretical principles governing the formation of these complexes, with a specific focus on those mediated by the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a workhorse in the field of targeted degradation. We will explore the biophysical underpinnings of ternary complex stability, present key quantitative data, and provide detailed experimental protocols for the characterization of these critical intermediates.
Theoretical Principles of VHL-Mediated Ternary Complex Formation
PROTACs are bifunctional molecules composed of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] VHL is a commonly exploited E3 ligase in PROTAC design.[1][2] The fundamental mechanism of a VHL-recruiting PROTAC is to induce the formation of a ternary complex, bringing the POI and the VHL E3 ligase into close proximity.[1][3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1]
The stability and conformation of this ternary complex are paramount to the efficiency of protein degradation.[4][5] A key concept in understanding the stability of the ternary complex is cooperativity (α) . Cooperativity describes the influence of the binding of one protein partner on the binding of the other to the PROTAC.[4][6]
-
Positive Cooperativity (α > 1): The binding of the first protein to the PROTAC increases the affinity for the second protein. This leads to a more stable ternary complex than would be predicted from the individual binary binding affinities.[6][7]
-
Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second protein, resulting in a less stable ternary complex.[7]
-
No Cooperativity (α = 1): The binding of the two proteins is independent.
A high degree of positive cooperativity is often a desirable feature in PROTAC design, as it can lead to the formation of a stable ternary complex even with relatively weak binary binding affinities.[6] This can be advantageous in developing PROTACs with improved pharmacokinetic properties and reduced off-target effects.
Quantitative Analysis of VHL-Based Ternary Complexes
The rational design of effective PROTACs relies on the quantitative characterization of both binary and ternary binding events. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for determining key thermodynamic and kinetic parameters.[8][9] Below is a summary of quantitative data for the well-characterized VHL-based PROTAC, MZ1, which targets the BET family of bromodomains.
| Interaction | Technique | Binding Affinity (KD) | Cooperativity (α) | Reference |
| MZ1 + VHL | ITC | 66 nM | - | [8][9] |
| MZ1 + VHL | SPR | 29 nM | - | [8][9] |
| MZ1 + Brd4BD2 | ITC | 4 nM | - | [8][9] |
| MZ1 + Brd4BD2 | SPR | 1 nM | - | [8][9] |
| VHL:MZ1:Brd4BD2 (Ternary Complex) | ITC | 4 nM (VHL binding to MZ1:Brd4BD2) | 15 | [8] |
| VHL:MZ1:Brd4BD2 (Ternary Complex) | SPR | Ternary KD not directly reported, but high cooperativity observed | 26 | [8] |
Key Signaling Pathways Involving VHL
The VHL protein is a crucial component of the cellular oxygen-sensing pathway.[10] Under normal oxygen conditions (normoxia), the alpha subunits of the Hypoxia-Inducible Factor (HIF) transcription factor are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[11] This hydroxylation allows VHL to recognize, bind to, and target HIF-α for ubiquitination and subsequent proteasomal degradation, thus keeping HIF-α levels low.[10][11]
In hypoxic conditions, the PHDs are inactive, and HIF-α is not hydroxylated. This prevents VHL binding, leading to the stabilization of HIF-α, which then translocates to the nucleus and activates the transcription of genes involved in the adaptive response to low oxygen.[12] PROTACs that recruit VHL essentially hijack this natural protein degradation pathway to eliminate target proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jove.com [jove.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of (S)-(S,R,S,R)-AHPC-Me-N3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the safety and handling of (S)-(S,R,S,R)-AHPC-Me-N3, a von Hippel-Lindau (VHL) ligand utilized in the development of Proteolysis Targeting Chimeras (PROTACs). It is important to note that comprehensive safety and toxicological data for this compound are not publicly available. The information presented herein is aggregated from data for structurally similar compounds and general laboratory safety principles. All users must conduct a thorough risk assessment before handling this compound and adhere to all institutional and national safety regulations. This compound is intended for research use only and is not for human or veterinary use.
Hazard Identification and General Precautions
While specific toxicological data for this compound is unavailable, a closely related compound, (S,R,S)-AHPC-Me, is classified with a Storage Class Code of 11 for combustible solids and a Water Hazard Class (WGK) of 3 , indicating it is severely hazardous to water. Given the structural similarity, it is prudent to handle this compound with the assumption of similar hazards.
General Handling Workflow
The following diagram outlines a general workflow for the safe handling of chemical compounds in a research laboratory setting.
Caption: A generalized workflow for the safe handling of chemical compounds in a laboratory setting.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on information for similar AHPC-based VHL ligands.
| Condition | Temperature | Duration | Notes |
| Short-term Storage | 0 - 4 °C | Days to Weeks | Keep dry and protected from light. |
| Long-term Storage | -20 °C | Months to Years | Ensure the container is tightly sealed. |
| Stock Solutions | -20 °C or -80 °C | 1 to 6 Months | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols: Preparation of Stock Solutions
The following are general protocols for preparing stock solutions of similar small molecules. The exact solubility of this compound should be experimentally determined.
Protocol 1: Preparation of a DMSO Stock Solution
-
Objective: To prepare a high-concentration stock solution for further dilution in aqueous buffers or cell culture media.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration. For example, to make a 10 mM stock solution from a compound with a molecular weight of 444.59 g/mol , dissolve 4.45 mg in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
PROTAC Functional Workflow
This compound functions as a VHL ligand within a PROTAC. The diagram below illustrates the general mechanism of action for a PROTAC utilizing a VHL ligand.
Exploring the Chemical Landscape of VHL Ligands for PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and the Von Hippel-Lindau (VHL) E3 Ligase
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins that cause disease.[1] This approach primarily utilizes proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules. A PROTAC is composed of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2]
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex.[1] This complex is a key player in the cellular response to changes in oxygen levels, targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent degradation by the proteasome under normal oxygen conditions.[3][4] The well-understood biology and druggable nature of VHL have established it as one of the most frequently and successfully used E3 ligases in the development of PROTACs.[2][3]
VHL-based PROTACs have shown remarkable potential in degrading a diverse array of therapeutic targets, including those historically considered "undruggable."[5] The mechanism of action for a VHL-based PROTAC hinges on the formation of a ternary complex, bringing together the target protein (POI), the PROTAC molecule, and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
The development of high-quality, small-molecule ligands with strong binding affinity for E3 ligases is crucial for the advancement of PROTAC technology.[6] Initially, a lack of suitable E3 ligase ligands was a significant hurdle in the field.[6][7] This guide delves into the chemical space of VHL ligands, providing a comprehensive overview of their development, structure-activity relationships (SAR), and application in PROTAC design.
The Chemical Space of VHL Ligands
The design of small-molecule VHL ligands originated from understanding the natural interaction between VHL and its substrate, HIF-1α.[3] Under normal oxygen levels, specific proline residues on HIF-1α are hydroxylated, creating a binding motif that VHL recognizes.[4][8] This understanding formed the foundation for the structure-based design of peptidomimetic VHL ligands.
First-Generation and Optimized VHL Ligands
The initial VHL ligands were developed around a central (2S,4R)-4-hydroxyproline (Hyp) core, mimicking the critical "hot-spot" of the VHL:HIF-1α protein-protein interaction.[8][9] Early compounds showed modest activity in disrupting this interaction.[8][9]
Through structure-guided design, these initial scaffolds led to the development of well-established VHL ligands such as VH032 and VH101 .[9] These optimized ligands feature a phenyl group attached to a methyl thiazole moiety on one side of the hydroxyproline core and a tert-leucine group on the other.[9]
Further optimization efforts focused on increasing the lipophilicity of VHL ligands, which was found to correlate with higher cell permeability and improved binding affinity. This research led to the discovery of potent ligands like VH298 and VH101 .[10] The development of these ligands was a significant step forward, expanding the toolkit for creating VHL-based PROTACs.[10]
A significant breakthrough in expanding the chemical diversity of VHL ligands came with the introduction of fluoro-hydroxyproline (F-Hyp) modifications. Researchers synthesized various diastereoisomers and discovered that VHL could stereoselectively recognize the (3R,4S) epimer of F-Hyp.[10] This finding was important as it demonstrated that even ligands with weaker affinity for VHL could be incorporated into highly effective PROTACs, broadening the scope of potential VHL binders for TPD.[4][10]
Key VHL Ligands and their Binding Affinities
The affinity of the VHL ligand for the VHL E3 ligase is a critical parameter that influences the formation of the ternary complex and the subsequent degradation efficiency of the PROTAC.[1] A range of biophysical and biochemical assays are used to quantify these binding interactions.
| Ligand | Binding Affinity (Kd) to VHL | Reference |
| VH032 | 185 nM | [8][9] |
| VH101 | 16 nM - 44 nM | [8][9][10] |
| VH298 | 52 nM | [10] |
| (3R,4S)-F-Hyp containing ligand | 3.08 µM | [10] |
| VHL Ligand 8 (in ARD-266) | 2-3 µM (Ki) | [11] |
This table summarizes the binding affinities of key VHL ligands. It is important to note that the surprising efficacy of PROTACs utilizing weaker affinity ligands, such as the one in ARD-266, is attributed to the cooperative formation of a stable ternary complex.[11]
Signaling Pathway and PROTAC Mechanism of Action
The canonical function of the VHL E3 ligase complex is to regulate the levels of HIF-1α in response to oxygen availability. A VHL-based PROTAC hijacks this natural process to induce the degradation of a specific protein of interest.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the development of novel VHL ligands and PROTACs. The following are key experimental protocols used in their characterization.
VHL Ligand Binding Affinity Measurement (Fluorescence Polarization)
This assay is used to determine the binding affinity of a VHL ligand to the VCB complex (VHL, Elongin B, and Elongin C).
Methodology: [2]
-
Reagents: Purified VCB complex, a fluorescently labeled VHL probe (e.g., FAM-labeled HIF-1α peptide), assay buffer, and test ligands.
-
Procedure:
-
In a 96-well plate, add a constant concentration of the VCB complex and the fluorescent probe to each well.
-
Add serial dilutions of the test ligand or a reference compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader equipped for FP measurements.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the ligand concentration.
-
Fit the data to a suitable binding model to determine the IC50 value, which can then be converted to a binding affinity constant (Ki).
-
PROTAC-Induced Target Protein Degradation Assay (Western Blot)
This assay is a standard method to quantify the reduction in the levels of a target protein within cells following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the VHL-based PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the protein of interest and the loading control.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded).
-
Experimental Workflow for VHL-based PROTAC Development
The development and characterization of a novel VHL-based PROTAC follows a logical workflow, from initial design to cellular evaluation.
Conclusion and Future Directions
The exploration of the chemical space of VHL ligands has been a driving force in the advancement of targeted protein degradation. The journey from early hydroxyproline-based scaffolds to a diverse array of potent and cell-permeable ligands has significantly expanded the applicability of VHL-based PROTACs. The discovery that even weak affinity VHL binders can lead to highly effective degraders has opened up new avenues for ligand design and optimization.
Future research in this area will likely focus on the development of novel VHL ligands with improved physicochemical properties, enhanced cell permeability, and the potential for tissue-specific targeting. Furthermore, a deeper understanding of the structural and dynamic aspects of ternary complex formation will continue to guide the rational design of next-generation VHL-based PROTACs with superior efficacy and selectivity. The continued expansion of the VHL ligand chemical space will undoubtedly fuel the development of innovative therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of E3 Ligase Ligands for Target Protein Degradation - ProQuest [proquest.com]
- 11. benchchem.com [benchchem.com]
The Strategic Role of the Methyl Group in (S)-(S,R,S,R)-AHPC-Me-N3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the function of the methyl group in the synthetic compound (S)-(S,R,S,R)-AHPC-Me-N3. This molecule is a derivative of (S,R,S)-AHPC, a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). The strategic addition of a methyl group, along with an azide functional group, is designed to enhance its properties as a versatile building block in targeted protein degradation.
Core Function in PROTAC Technology
(S,R,S)-AHPC and its derivatives serve as the E3 ligase-recruiting component of PROTACs. These heterobifunctional molecules are designed to bring a target protein of interest into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The (S,R,S) stereochemistry of the AHPC core is crucial for its high-affinity binding to VHL. The methylated derivative, (S,R,S,R)-AHPC-Me, is also utilized for this purpose and can be incorporated into PROTACs such as ARV-771, a potent degrader of BET proteins.
The Pivotal Function of the Methyl Group
-
Enhanced Binding Affinity and Potency: The methyl group can increase the binding affinity of the ligand to its target protein. This is achieved by establishing favorable van der Waals interactions within a hydrophobic pocket of the binding site. A single methyl group, when optimally positioned, can significantly boost the potency of a molecule.
-
Improved Metabolic Stability: Methyl groups can be strategically placed at metabolically labile positions within a molecule. This steric hindrance can protect the compound from enzymatic degradation, thereby prolonging its half-life and therapeutic effect.
-
Modulation of Physicochemical Properties: The addition of a methyl group increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes, a critical factor for the bioavailability of orally administered drugs. This modification helps in achieving an optimal balance between hydrophilicity and lipophilicity.
-
Conformational Rigidity: The methyl group can restrict the conformational flexibility of the molecule, locking it into a bioactive conformation that is more favorable for binding to its target.
The Role of the Azide Group (-N3)
The azide functional group in this compound serves as a versatile chemical handle for "click chemistry." Specifically, it is used in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This allows for the efficient and specific conjugation of the VHL ligand to a linker connected to a ligand for a target protein of interest, facilitating the modular synthesis of PROTACs.
Quantitative Data Summary
The following table summarizes the binding affinities of various VHL ligands to provide a comparative context. Direct comparative data for the methylated versus non-methylated AHPC derivative of interest is not available.
| Ligand | Alias | Binding Affinity (Kd) to VHL | Key Features |
| VH032 | - | 185 nM | A potent and selective VHL ligand widely used in PROTACs. |
| VH101 | - | 44 nM | A high-affinity VHL ligand developed through structure-guided design. |
| VH298 | - | 80-90 nM | A high-affinity VHL ligand. |
| (S,R,S)-AHPC | VH032-NH2 | Data not explicitly found, but derived from VH032. | A derivative of VH032 used as a VHL ligand in PROTACs. |
| (S,R,S)-AHPC-Me | VHL ligand 2 | Data not explicitly found. | A methylated derivative of (S,R,S)-AHPC used in PROTACs like ARV-771. |
Signaling Pathway and Experimental Workflows
VHL E3 Ligase Signaling Pathway
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex. This complex targets proteins for ubiquitination and subsequent degradation by the proteasome. A primary substrate of the VHL complex is the alpha subunit of the hypoxia-inducible factor (HIF-1α). In the presence of oxygen, HIF-1α is hydroxylated, allowing it to be recognized by VHL, leading to its degradation. PROTACs containing a VHL ligand like this compound hijack this pathway to degrade a target protein of interest.
Caption: PROTAC-mediated protein degradation via the VHL E3 ligase pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a PROTAC using this compound involves a multi-step process, from synthesis to biological evaluation.
Caption: A typical experimental workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of this compound based PROTAC via Click Chemistry
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the VHL ligand to a target protein ligand.
Materials:
-
This compound
-
Alkyne-functionalized linker-POI ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents (e.g., DMSO, t-butanol, water)
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Preparation: In a reaction vial, dissolve the alkyne-functionalized linker-POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent mixture (e.g., DMSO/t-butanol/water).
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Add THPTA (5.0 equivalents) to the reaction mixture, followed by the addition of CuSO₄ (1.0 equivalent).
-
Reaction Initiation: Initiate the reaction by adding freshly prepared sodium ascorbate (10.0 equivalents).
-
Incubation: Incubate the reaction at room temperature for 2-12 hours, protecting it from light.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the final PROTAC conjugate using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for VHL Binding
This assay determines the binding affinity of the PROTAC to the VHL complex in a competitive format.
Materials:
-
VHL E3 ligase complex (VCB: VHL, Elongin B, and Elongin C) labeled with a TR-FRET donor (e.g., Terbium cryptate).
-
A fluorescently labeled tracer molecule that binds to VHL (e.g., a known VHL ligand conjugated to a fluorescent acceptor).
-
PROTAC compound.
-
Assay buffer.
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the assay buffer, the fluorescently labeled tracer, and the terbium-labeled VCB complex.
-
Compound Addition: Add the serially diluted PROTAC compound to the wells. Include controls for maximum FRET (no competitor) and minimum FRET (high concentration of a known binder or no VCB complex).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for Cellular Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound.
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a membrane and probe with primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
The Criticality of Stereochemistry in V-HL Ligand Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The von Hippel-Lindau (VHL) protein, a crucial component of the VHL-Elongin B-Elongin C (VCB) E3 ubiquitin ligase complex, plays a pivotal role in cellular oxygen sensing through its interaction with the alpha subunit of the hypoxia-inducible factor (HIF-1α). The specific recognition of a post-translationally hydroxylated proline residue on HIF-1α by VHL is a key event that leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α. The development of small molecule ligands that mimic this interaction has become a cornerstone in the design of various therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide delves into the fundamental importance of stereochemistry in the binding of ligands to VHL, providing a comprehensive overview of the structural basis of this interaction, quantitative binding data for various stereoisomers, detailed experimental protocols for assessing binding, and a visualization of the relevant biological pathways.
Introduction: The VHL-HIF-1α Interaction
Under normoxic conditions, the HIF-1α transcription factor is hydroxylated at specific proline residues by prolyl hydroxylase domain-containing enzymes (PHDs).[1][2] This hydroxylation creates a binding site for the β-domain of the VHL protein.[1] The VCB complex then recruits an E2 ubiquitin-conjugating enzyme, leading to the polyubiquitination of HIF-1α and its degradation by the proteasome. In hypoxic conditions, the lack of oxygen as a cofactor for PHDs prevents HIF-1α hydroxylation, allowing it to accumulate, translocate to the nucleus, and activate genes involved in angiogenesis, glucose metabolism, and cell survival.
Small molecule VHL ligands have been designed to mimic the hydroxylated proline of HIF-1α, thereby competitively inhibiting the VHL-HIF-1α protein-protein interaction (PPI).[1][3] These ligands have found significant application as the E3 ligase recruiting element in PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1][2][4] The precise three-dimensional arrangement of atoms, or stereochemistry, within these ligands is paramount for effective binding to the VHL pocket.
The Stereochemical Imperative: The Hydroxyproline Core
The foundation of most potent VHL ligands is a (2S,4R)-4-hydroxyproline (Hyp) scaffold, which faithfully recapitulates the key interactions of the hydroxylated proline residue of HIF-1α with the VHL binding pocket.[2] The stereochemistry at both the C2 and C4 positions of the proline ring is critical for high-affinity binding.
The trans-configuration of the hydroxyl group at C4 is an absolute requirement for VHL binding.[5] This specific orientation allows for the formation of crucial hydrogen bonds with the side chains of Ser111 and His115 within the VHL binding pocket.[1] The corresponding cis-epimer, with a (2S,4S)-4-hydroxyproline core, completely abrogates binding to VHL.[1][5] This stark difference in binding affinity between stereoisomers underscores the highly specific and chiral nature of the VHL binding pocket.
Quantitative Analysis of Stereoisomer Binding
The differential binding of stereoisomers to VHL has been quantified using various biophysical techniques. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are commonly employed to determine the dissociation constant (Kd), a measure of binding affinity. The following table summarizes key quantitative data for representative VHL ligands and their inactive stereoisomers.
| Ligand/Compound | Stereochemistry | Binding Affinity (Kd) | Method | Reference |
| VH298 | (2S,4R)-hydroxyproline | Potent Binder (nanomolar range) | Not specified | [1] |
| cis-VH298 | (2S,4S)-hydroxyproline | Lacks binding affinity | Not specified | [1] |
| VH101 | (2S,4R)-hydroxyproline | 44 nM | Not specified | [6] |
| cis-VH101 | (2S,4S)-hydroxyproline | Prevents binding to VHL | Not specified | [6] |
| VH032 | (2S,4R)-hydroxyproline | 185 nM | ITC | [2][6] |
| CM11 (Homo-PROTAC) | trans-trans epimer | 11 nM | ITC | [5] |
| cis-trans epimer of CM11 | cis-trans epimer | Binds to a single VHL molecule | Not specified | [5] |
| cis-cis epimer of CM11 | cis-cis epimer | Completely inactive | Not specified | [5] |
Experimental Protocols for Assessing Stereoselective Binding
Accurate determination of the binding affinity of VHL ligands and their stereoisomers is crucial for structure-activity relationship (SAR) studies and the development of potent therapeutics. The following are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Protein Preparation: Express and purify the VHL-Elongin B-Elongin C (VCB) complex. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl). Determine the precise protein concentration using a reliable method such as UV-Vis spectroscopy at 280 nm.
-
Ligand Preparation: Dissolve the VHL ligand and its stereoisomers in the same ITC buffer used for the protein. Ensure complete dissolution and accurate concentration determination.
-
ITC Experiment:
-
Load the VCB complex into the sample cell of the ITC instrument (typically at a concentration of 10-20 µM).
-
Load the ligand into the injection syringe (typically at a concentration 10-20 fold higher than the protein concentration).
-
Perform a series of small injections (e.g., 2-5 µL) of the ligand into the sample cell while monitoring the heat change.
-
A control experiment titrating the ligand into buffer alone should be performed to account for the heat of dilution.
-
-
Data Analysis: Subtract the heat of dilution from the raw data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (ligand) to an immobilized ligand (protein).
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Activate a sensor chip (e.g., CM5 chip) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the VCB complex onto the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Flow a series of increasing concentrations of the VHL ligand and its stereoisomers in running buffer (e.g., HBS-EP+) over the sensor chip surface.
-
Monitor the association and dissociation phases of the binding event in real-time.
-
Regenerate the sensor surface between different ligand injections using a suitable regeneration solution.
-
-
Data Analysis: Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the VHL-ligand complex, offering invaluable insights into the specific molecular interactions that govern binding and stereoselectivity.
Methodology:
-
Crystallization:
-
Prepare a highly pure and concentrated solution of the VCB complex.
-
Incubate the VCB complex with a molar excess of the VHL ligand or stereoisomer.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques such as hanging-drop or sitting-drop vapor diffusion.
-
-
Data Collection:
-
Cryo-protect the obtained crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and determine the crystal structure using molecular replacement with a known VCB structure as a search model.
-
Build the ligand into the electron density map and refine the structure to obtain a high-resolution model of the VHL-ligand complex.
-
-
Structural Analysis: Analyze the refined structure to identify the key hydrogen bonds, hydrophobic interactions, and the overall binding mode that explains the observed stereoselectivity.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: VHL-HIF-1α signaling pathway under normoxic, hypoxic, and pharmacologically inhibited conditions.
Caption: Experimental workflow for determining the stereochemical importance of VHL ligand binding.
Conclusion
The interaction between VHL and its ligands is exquisitely sensitive to the stereochemistry of the ligand. The (2S,4R)-hydroxyproline core is a critical structural motif that dictates high-affinity binding, while its cis-epimer fails to bind. This stereochemical stringency provides a clear design principle for the development of potent and selective VHL inhibitors and VHL-recruiting PROTACs. A thorough understanding and characterization of the stereochemistry of VHL ligands, through rigorous experimental protocols as outlined in this guide, are essential for the successful development of novel therapeutics targeting the VHL E3 ligase.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Methodological & Application
Application Note: Synthesis of Key Intermediates for Nirmatrelvir
Introduction
This document provides detailed protocols for the synthesis of key intermediates leading to Nirmatrelvir (PF-07321332), the active pharmaceutical ingredient in Paxlovid™. Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1][2] The synthesis of this complex peptidomimetic drug involves the assembly of several chiral building blocks. The protocols outlined below are based on convergent synthetic strategies, which involve preparing key fragments separately before coupling them in the final stages. This approach is often more efficient for complex target molecules.[3][4] We will focus on the coupling of the core bicyclic proline fragment with a protected L-tert-leucine derivative and the subsequent coupling to the terminal fragment to form the final molecule.
While the specific precursor (S)-(S,R,S,R)-AHPC-Me-N3 is associated with ligands for the von Hippel-Lindau (VHL) E3 ligase used in PROTAC technology, this guide details the synthesis of Nirmatrelvir, a topic of significant interest in antiviral drug development.[5][6][7]
Overall Synthetic Workflow
The synthesis can be visualized as a multi-stage process where two key fragments are prepared and then coupled. The first critical step is the formation of a dipeptide intermediate by coupling the bicyclic proline core with a protected amino acid. This dipeptide is then deprotected and coupled with the final amine fragment to yield Nirmatrelvir.
Figure 1. Convergent synthesis workflow for Nirmatrelvir.
Experimental Protocols
Protocol 1: Synthesis of Dipeptide Intermediate (Fragment A)
This protocol describes the amide coupling of the bicyclic proline methyl ester with Boc-protected L-tert-leucine. This reaction forms the core dipeptide structure of Nirmatrelvir. Peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are used to facilitate the formation of the amide bond while minimizing racemization.[1][8]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Bicyclic Proline Core (HCl salt) | - | 1.0 eq | - | The key amine component. |
| Boc-L-tert-leucine | 231.29 | 1.1 eq | - | The carboxylic acid component. |
| HATU | 380.23 | 1.2 eq | - | Peptide coupling agent. |
| DIPEA (DIPEA) | 129.24 | 3.0 eq | - | Non-nucleophilic base. |
| Dimethylformamide (DMF) | 73.09 | - | - | Solvent. |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | Extraction solvent. |
| Saturated aq. NaHCO₃ | - | - | - | For aqueous wash. |
| Brine | - | - | - | For aqueous wash. |
Procedure
-
Dissolve the bicyclic proline core HCl salt and Boc-L-tert-leucine in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA to the solution and stir for 5 minutes to neutralize the HCl salt.
-
Add HATU to the reaction mixture in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the dipeptide intermediate. A reported yield for this step is approximately 50%.[1]
Protocol 2: Saponification and Boc-Deprotection
The methyl ester of the dipeptide intermediate is hydrolyzed to a carboxylic acid, and the Boc protecting group is removed to prepare the fragment for the final coupling step.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Dipeptide Intermediate | - | 1.0 eq | - | From Protocol 1. |
| Lithium Hydroxide (LiOH) | 23.95 | 1.5 eq | - | For ester hydrolysis. |
| Tetrahydrofuran (THF) / Water | - | - | - | Solvent system. |
| 4M HCl in Dioxane | - | Excess | - | For Boc deprotection. |
| Diethyl Ether (Et₂O) | 74.12 | - | - | For precipitation. |
Procedure
-
Saponification : Dissolve the dipeptide intermediate in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH and stir the mixture at room temperature until the ester hydrolysis is complete (monitor by TLC/LC-MS).
-
Carefully acidify the mixture with 1M HCl to pH ~3 and extract the product with ethyl acetate.
-
Dry the combined organic layers and concentrate to yield the carboxylic acid.
-
Deprotection : Dissolve the crude carboxylic acid in a minimal amount of solvent and add an excess of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours until the Boc group is fully cleaved.
-
Add diethyl ether to precipitate the product as its hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the deprotected dipeptide acid fragment.
Protocol 3: Final Amide Coupling to Yield Nirmatrelvir
This final step involves coupling the deprotected dipeptide acid with the cyano amine fragment (Fragment B). This convergent approach avoids linear routes that may require less stable intermediates.[3][4]
Figure 2. Final convergent coupling step.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Deprotected Dipeptide Acid | - | 1.0 eq | - | From Protocol 2. |
| Cyano Amine Fragment | - | 1.1 eq | - | Synthesized separately.[9] |
| HATU | 380.23 | 1.2 eq | - | Coupling agent. |
| N-Methylmorpholine (NMM) | 101.15 | 2.0 eq | - | Base. |
| DMAP | 122.17 | 0.1 eq | - | Catalyst. |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | Solvent. |
Procedure
-
Combine the deprotected dipeptide acid, the cyano amine fragment, HATU, and DMAP in anhydrous ethyl acetate under an inert atmosphere.
-
Add N-methylmorpholine (NMM) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring for completion.
-
Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product is then purified, often by recrystallization from a suitable solvent system like MTBE (methyl tert-butyl ether), to yield Nirmatrelvir.[3]
Summary of Results
The described synthetic pathway is a convergent and effective method for producing Nirmatrelvir. While yields can vary depending on scale and purification methods, this approach avoids problematic reagents like the Burgess reagent used in some earlier routes, offering a more sustainable process.[3][4]
| Step | Reaction | Key Reagents | Reported Yield | Reference |
| 1 | Dipeptide Formation | HATU, DIPEA | ~50% | [1] |
| 2 | Saponification & Deprotection | LiOH, HCl | High (often used crude) | [1] |
| 3 | Final Coupling | HATU, NMM | High (e.g., 94% over 2 steps) | [3][4] |
| Overall | 3-Pot Synthesis | - | ~70% | [3][4] |
References
- 1. Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches [mdpi.com]
- 2. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. a2bchem.com [a2bchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis of optically active SARS-CoV-2 Mpro inhibitor drug nirmatrelvir (Paxlovid): an approved treatment of COVID-19 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. repository.ias.ac.in [repository.ias.ac.in]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (S)-(S,R,S,R)-AHPC-Me-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[] This bioorthogonal reaction enables the efficient formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne, with wide-ranging applications in drug discovery, bioconjugation, and materials science.[][2] One of the key applications of CuAAC is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[3][4]
(S)-(S,R,S,R)-AHPC-Me-N3 is a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, functionalized with an azide group for use in CuAAC reactions. This allows for its conjugation to a variety of alkyne-containing molecules, such as ligands for target proteins, to generate VHL-based PROTACs.[3] These PROTACs can then be used to induce the degradation of specific proteins of interest, offering a powerful therapeutic strategy.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in CuAAC reactions for the synthesis of PROTACs and other bioconjugates.
Data Presentation
The following table summarizes typical quantitative data for the CuAAC reaction in the context of PROTAC synthesis. The yields and reaction times are representative and may vary depending on the specific substrates and reaction conditions.
| Azide Component | Alkyne Component | Catalyst System | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Azido-VHL Ligand | Alkyne-BRD4 Ligand | CuSO₄ / Sodium Ascorbate / THPTA | DMSO/H₂O | 4 | >90 | [4] |
| Azido-Cereblon Ligand | Alkyne-BRD4 Ligand | CuSO₄ / Sodium Ascorbate | tBuOH/H₂O | Not Specified | 55-90 | [4][5] |
| (S,R,S)-AHPC-PEG4-N3 | Alkyne-functionalized warhead | CuSO₄ / Sodium Ascorbate / THPTA or TBTA | DMSO | 1-4 | 80-95 | [3][5] |
| Azide-functionalized Resin | Alkyne-TFC-007 | CuI | Not Specified | 24 | Not Specified (97% purity) |
Signaling Pathways and Experimental Workflows
The primary application of this compound is in the construction of PROTACs that hijack the ubiquitin-proteasome system to degrade a target protein. The signaling pathway for a VHL-based PROTAC is depicted below.
Caption: PROTAC-mediated protein degradation pathway.
The general workflow for synthesizing and evaluating a PROTAC using this compound is outlined below.
Caption: General workflow for PROTAC synthesis and evaluation.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of PROTACs using CuAAC.[3][5]
Protocol 1: General Procedure for CuAAC Reaction in Solution
This protocol describes the conjugation of this compound (or a similar azide-functionalized VHL ligand) with an alkyne-containing molecule in solution.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., target protein ligand)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
tert-Butanol (tBuOH)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh before each use.
-
Prepare a 100 mM stock solution of THPTA in deionized water or TBTA in DMSO.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-functionalized molecule (1.0 equivalent).
-
Add the this compound stock solution (1.1 equivalents).
-
Add a solvent mixture (e.g., DMSO/tBuOH/water in a 3:1:1 ratio) to achieve a final substrate concentration of approximately 1-10 mM.
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
-
Catalyst Addition:
-
In a separate microcentrifuge tube, premix the CuSO₄ stock solution (0.1 equivalents) and the THPTA or TBTA stock solution (0.5 equivalents).
-
Add the copper/ligand premix to the reaction vial.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution (1.0 equivalent) to the reaction mixture to reduce Cu(II) to the active Cu(I) species and initiate the cycloaddition.
-
-
Reaction Monitoring:
-
Seal the reaction vial and stir the mixture at room temperature.
-
Protect the reaction from light.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).
-
-
Purification:
-
Upon completion, the crude product can be purified by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Protocol 2: On-Resin CuAAC for Solid-Phase PROTAC Synthesis
This protocol is suitable for the synthesis of PROTACs on a solid support, where either the azide or the alkyne is attached to the resin.
Materials:
-
Azide-functionalized resin (with attached linker and/or E3 ligand)
-
Alkyne-functionalized molecule (e.g., target protein ligand)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for cleavage
Procedure:
-
Resin Swelling: Swell the azide-functionalized resin in anhydrous DMF for at least 30 minutes.
-
Reaction Mixture Preparation: In a separate vial, dissolve the alkyne-functionalized molecule (5-10 equivalents) and DIPEA (5-10 equivalents) in a minimal amount of DMF.
-
Catalyst Addition: Add CuI (1-2 equivalents) to the solution from step 2 and vortex briefly.
-
Reaction Initiation: Add the mixture from step 3 to the swollen resin.
-
Incubation: Agitate the reaction mixture at room temperature for 12-24 hours. The reaction can be repeated to ensure complete conversion.
-
Washing: After the reaction, thoroughly wash the resin with DMF, DCM, and methanol.
-
Cleavage and Purification: Cleave the PROTAC from the resin using a standard TFA cleavage cocktail. Purify the crude product by preparative HPLC.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or No Reaction Yield | Oxidation of Cu(I) to inactive Cu(II) | Ensure thorough degassing of solvents. Use a freshly prepared sodium ascorbate solution. Increase the ligand-to-copper ratio (e.g., 5:1).[3][5] |
| Poor quality of reagents | Verify the purity of azide and alkyne starting materials via NMR or LC-MS. | |
| Inefficient catalyst | Use a Cu(I) source like CuI directly, or ensure complete reduction of CuSO₄ with sodium ascorbate. | |
| Side Reactions (e.g., alkyne homodimerization) | Presence of oxygen | Maintain an inert atmosphere (nitrogen or argon) throughout the reaction. |
| Poor Solubility of Reactants | Inappropriate solvent system | Add co-solvents such as t-butanol or isopropanol to improve solubility. |
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Utilizing Azide-Functionalized VHL Ligand (S,R,S)-AHPC-Me-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that has become indispensable in chemical biology and drug discovery. This copper-free click chemistry reaction enables the covalent conjugation of an azide-functionalized molecule with a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN), under mild, physiological conditions. These characteristics make SPAAC an ideal tool for the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs).
This document provides detailed application notes and protocols for the use of an azide-functionalized derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Me, in SPAAC reactions. For the purpose of these notes, we will refer to this molecule as (S,R,S)-AHPC-Me-Linker-N3, a versatile building block for the modular synthesis of PROTACs aimed at targeted protein degradation. The core structure of (S,R,S)-AHPC-Me is (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide.[1][2][3] In (S,R,S)-AHPC-Me-Linker-N3, the primary amine of the tert-butylglycine moiety is functionalized with a linker terminating in an azide group, rendering it ready for SPAAC conjugation.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The SPAAC reaction is instrumental in linking the E3 ligase ligand (in this case, (S,R,S)-AHPC-Me-Linker-N3) to a POI-binding ligand that has been functionalized with a strained alkyne.
Data Presentation: Kinetics of SPAAC with Bicyclo[6.1.0]nonyne (BCN)
The efficiency of a SPAAC reaction is determined by its second-order rate constant. The following table summarizes kinetic data for the reaction of BCN with various azides, providing a reference for expected reaction rates when using (S,R,S)-AHPC-Me-Linker-N3, which possesses an alkyl azide functionality.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Solvent System |
| BCN | Benzyl azide | ~0.06 - 0.1 | Acetonitrile:Water |
| BCN | Phenyl azide | ~0.2 | Acetonitrile:Water (3:1)[4] |
| BCN | 2-Azidoethanol | 0.024 | Not specified[4] |
| BCN | 2-Azidopropanol | 0.012 | Not specified[4] |
| BCN | 2-Azido-2-methylpropanol | 0.012 | Not specified[4] |
| BCN | Electron-deficient aryl azides | up to 2.9 | Not specified[4] |
Note: Reaction rates can be influenced by factors such as the specific derivatives of the cyclooctyne and azide, solvent polarity, and temperature.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC via SPAAC
This protocol describes the conjugation of (S,R,S)-AHPC-Me-Linker-N3 to a BCN-functionalized Protein of Interest (POI) ligand.
Materials:
-
(S,R,S)-AHPC-Me-Linker-N3
-
BCN-functionalized POI ligand
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF)
-
Reaction vessel (e.g., microcentrifuge tube or glass vial)
-
Stirring/shaking apparatus
-
Analytical and preparative HPLC
-
Mass spectrometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of (S,R,S)-AHPC-Me-Linker-N3 in the chosen anhydrous solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the BCN-functionalized POI ligand in the same solvent (e.g., 10 mM in DMSO).
-
-
Reaction Setup:
-
In a clean, dry reaction vessel, add the BCN-functionalized POI ligand (1.0 equivalent).
-
To this, add the (S,R,S)-AHPC-Me-Linker-N3 stock solution (1.1 - 1.5 equivalents). A slight excess of the azide component can help drive the reaction to completion.
-
Add sufficient solvent to achieve a final reaction concentration of approximately 1-10 mM.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature with gentle stirring or shaking.
-
Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific BCN derivative and the azide.
-
It is advisable to protect the reaction from light, as some strained alkynes can be light-sensitive.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by LC-MS. Look for the disappearance of the starting material peaks and the appearance of a new peak corresponding to the mass of the desired PROTAC product.
-
-
Purification:
-
Once the reaction is complete, quench the reaction by diluting with an appropriate solvent (e.g., water or a buffer).
-
Purify the crude PROTAC using reverse-phase preparative HPLC. A typical gradient could be 10-90% acetonitrile in water with 0.1% TFA.
-
Collect the fractions containing the desired product based on UV absorbance.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
-
Protocol 2: Kinetic Analysis of SPAAC Reaction by NMR Spectroscopy
This protocol provides a method to determine the second-order rate constant of the SPAAC reaction between (S,R,S)-AHPC-Me-Linker-N3 and a BCN-functionalized molecule.
Materials:
-
(S,R,S)-AHPC-Me-Linker-N3
-
BCN-functionalized molecule
-
Deuterated solvent (e.g., DMSO-d6, CD3CN)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of (S,R,S)-AHPC-Me-Linker-N3, the BCN-functionalized molecule, and the internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the reactants at known concentrations. It is crucial to know the precise initial concentrations of both the azide and the alkyne.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature (e.g., 25°C).
-
Acquire a series of ¹H NMR spectra at defined time intervals. The time points should be chosen to capture the progress of the reaction effectively.
-
-
Data Analysis:
-
In each spectrum, integrate a well-resolved signal corresponding to a proton on one of the starting materials (either the azide or the BCN compound) and a signal from the internal standard.
-
Calculate the concentration of the reactant at each time point by comparing its integral to the integral of the internal standard.
-
The second-order rate constant (k) can be determined by plotting the reciprocal of the reactant concentration versus time. The slope of the resulting linear fit will be equal to the rate constant.[4]
-
Conclusion
The use of (S,R,S)-AHPC-Me-Linker-N3 in strain-promoted azide-alkyne cycloaddition reactions provides a robust and efficient method for the synthesis of VHL-recruiting PROTACs. The bioorthogonal nature of SPAAC allows for clean and specific conjugations, facilitating the development of novel therapeutics for targeted protein degradation. The provided protocols and data serve as a comprehensive guide for researchers to design and execute their experiments in this exciting and rapidly advancing field.
References
Application Notes and Protocols for Bioconjugation of (S)-(S,R,S,R)-AHPC-Me-N3 to Alkyne-Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins has emerged as a powerful therapeutic modality, largely driven by the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited ligase in PROTAC design.[1][2][3][4]
(S)-(S,R,S,R)-AHPC-Me-N3 is a derivative of a potent VHL ligand, functionalized with a terminal azide group. This azide moiety allows for its efficient and specific conjugation to alkyne-modified proteins or ligands of interest via "click chemistry," a set of bioorthogonal reactions known for their high yield and specificity.[1] This document provides detailed protocols for the two primary forms of azide-alkyne cycloaddition: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These methods enable the modular and efficient assembly of PROTACs and other protein bioconjugates.
Data Presentation
The following tables summarize the recommended quantitative parameters for the conjugation of this compound to alkyne-modified proteins of interest (POI-alkyne) or dibenzocyclooctyne (DBCO)-modified proteins (POI-DBCO) for CuAAC and SPAAC reactions, respectively. These parameters are based on established protocols for similar azide-functionalized VHL ligands.[1]
Table 1: Quantitative Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Component | Stock Concentration | Molar Equivalents (eq) | Final Concentration |
| POI-alkyne | User-defined | 1.1 | 1-5 mM |
| This compound | 10 mM in DMSO | 1.0 | ~1-5 mM |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 1.0 | 50 µM - 1 mM |
| Sodium Ascorbate | 100 mM in H₂O (Fresh) | 5.0 | 250 µM - 5 mM |
| THPTA Ligand | 100 mM in H₂O | 5.0 | 250 µM |
Table 2: Quantitative Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Component | Stock Concentration | Molar Equivalents (eq) | Final Concentration |
| POI-DBCO | User-defined | 1.0 | 1-10 µM |
| This compound | 10 mM in DMSO | 1.2 | 1.2-12 µM |
| Solvent | DMSO/PBS | - | User-defined |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the copper-catalyzed reaction between the azide group of this compound and a terminal alkyne on the protein of interest.[1]
Materials and Reagents:
-
Alkyne-modified Protein of Interest (POI-alkyne)
-
This compound
-
Dimethylsulfoxide (DMSO)
-
Tert-butanol
-
Deionized water
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Inert gas (Argon or Nitrogen)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the POI-alkyne (1.1 eq).
-
Add the this compound stock solution (1.0 eq).
-
Add a solvent mixture (e.g., DMSO/t-butanol/water in a 3:1:1 ratio) to achieve a final reaction concentration of approximately 1-5 mM.
-
Add the THPTA stock solution (5.0 eq) to the reaction mixture and vortex briefly.
-
Add the CuSO₄ stock solution (1.0 eq) and vortex.
-
-
Degassing:
-
To prevent the oxidation of the Cu(I) catalyst, degas the reaction mixture by bubbling a gentle stream of an inert gas (argon or nitrogen) through the solution for 5-10 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (5.0 eq).
-
Vortex the mixture gently.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to track the consumption of starting materials.
-
-
Purification:
-
Upon completion, purify the resulting protein conjugate to remove excess reagents and byproducts. Suitable methods include size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction between the azide of this compound and a DBCO-functionalized POI.[1]
Materials and Reagents:
-
DBCO-modified Protein of Interest (POI-DBCO)
-
This compound
-
Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Solutions:
-
Dissolve the POI-DBCO (1.0 eq) in a suitable solvent such as a mixture of DMSO and PBS. The final protein concentration can range from 1-10 µM.
-
Prepare a solution of this compound (1.2 eq) in DMSO. A slight excess of the azide component helps to drive the reaction to completion.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the POI-DBCO solution.
-
Add the this compound solution to the reaction mixture.
-
-
Incubation:
-
Stir or gently agitate the reaction mixture at room temperature.
-
Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific DBCO reagent and the protein.
-
It is advisable to protect the reaction from light, as some DBCO reagents can be light-sensitive.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using standard protein purification techniques like size-exclusion chromatography or dialysis to remove unreacted reagents.
-
Visualizations
Caption: Experimental workflow for conjugating AHPC-Me-N3 to alkyne-modified proteins.
Caption: PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Linker Design and Synthesis using (S)-(S,R,S,R)-AHPC-Me-N3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the von Hippel-Lindau (VHL) E3 ligase-recruiting linker, (S)-(S,R,S,R)-AHPC-Me-N3. This advanced linker incorporates the high-affinity (S,R,S)-AHPC core, a methyl group, and a terminal azide for efficient PROTAC synthesis via "click chemistry".
Introduction to PROTAC Technology and the Role of (S,R,S)-AHPC
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the complete removal of the target protein.[1][2] A PROTAC molecule consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3]
The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.[1] The (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold is a potent and well-characterized ligand for VHL, forming the basis for many effective PROTACs.[1][4] The specific stereochemistry of (S,R,S)-AHPC is critical for its high-affinity binding to VHL.[1] The this compound linker builds upon this validated scaffold, incorporating a methyl group and a terminal azide for versatile and efficient conjugation to a POI ligand.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[5] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2][5] The PROTAC molecule is not degraded in this process and can act catalytically to degrade multiple protein copies.[6]
Quantitative Data on (S,R,S)-AHPC-Based PROTACs
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The tables below summarize the degradation profiles of several prominent (S,R,S)-AHPC-based PROTACs targeting various proteins.
Table 1: Degradation Efficacy of Representative (S,R,S)-AHPC-Based PROTACs
| PROTAC Name | Target Protein(s) | E3 Ligase Recruited | Cell Line(s) | DC50 | Dmax |
| ARV-771 | BRD2/3/4 | VHL | Castration-Resistant Prostate Cancer (CRPC) cell lines (22Rv1, VCaP) | <1 nM | >90% |
| Compound 14d | BRD4 | VHL | HeLa | 158 ± 83 nM | Not Reported |
| PVD-06 | PTPN2 | VHL | Tumor Cells | Not Reported | Not Reported |
Table 2: Impact of Linker Composition on BRD4 Degradation by AHPC-Based PROTACs [7]
| Compound ID | Linker Composition | Linker Length (n) | DC50 (nM) for BRD4 Degradation |
| 14a | PEG | 2 | > 1000 |
| 14b | PEG | 4 | > 1000 |
| 14c | PEG | 6 | 527 ± 111 |
| 14d | PEG | 8 | 158 ± 83 |
Note: Data is synthesized from published literature. Experimental conditions can vary between studies, and direct comparisons should be made with caution.[7]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol outlines the conjugation of an alkyne-modified target protein ligand to this compound.[2][8]
Materials and Reagents:
-
This compound
-
Alkyne-modified target protein ligand
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Anhydrous Dimethylformamide (DMF) or a mixture of DMSO/t-butanol/water
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
Reaction Workflow:
Procedure:
-
Preparation of Stock Solutions:
-
Copper(II) Sulfate: 20 mM in HPLC-grade water.
-
THPTA: 100 mM in HPLC-grade water.
-
Sodium Ascorbate: 100 mM in HPLC-grade water (prepare fresh).
-
This compound: 10 mM in anhydrous DMF.
-
Alkyne-modified Target Ligand: 10 mM in anhydrous DMF.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified target ligand (1.0 equivalent).
-
Add this compound (1.1 equivalents).
-
Add DMF to achieve a final reaction concentration of approximately 5-10 mM.
-
Add the THPTA stock solution (5 equivalents relative to CuSO4).
-
Add the CuSO4 stock solution (0.1 equivalents).
-
Vortex briefly to mix.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (10 equivalents relative to CuSO4).[2]
-
Vortex the reaction mixture gently.
-
Allow the reaction to proceed at room temperature for 1-4 hours.[2] The progress can be monitored by LC-MS to confirm the formation of the desired PROTAC product.
-
-
Purification:
-
Quench the reaction by diluting the mixture with an equal volume of water.
-
Purify the crude PROTAC using reverse-phase preparative HPLC. A typical gradient is 10-90% acetonitrile in water with 0.1% TFA over 30 minutes.[2]
-
Collect fractions containing the desired product based on UV absorbance.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
-
Characterization:
-
Verify the identity and purity of the final product using LC-MS and ¹H NMR.
-
Protocol 2: Cellular Target Degradation Assay (Western Blot)
This assay quantifies the ability of the synthesized PROTAC to induce the degradation of the endogenous target protein in cells.[5][7]
Materials:
-
Cell line expressing the target protein of interest.
-
Synthesized PROTAC.
-
Cell culture medium and reagents.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL substrate for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
If necessary, strip the membrane and re-probe for a loading control protein.
-
Quantify the band intensities using densitometry. Normalize the target protein levels to the loading control.
-
Calculate the DC50 and Dmax values by plotting the normalized protein levels against the PROTAC concentration.
-
Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This biophysical assay can be used to characterize the formation of the POI-PROTAC-E3 ligase ternary complex.[4][7]
Materials:
-
SPR instrument and sensor chips.
-
Purified VHL E3 ligase complex.
-
Purified target protein (POI).
-
Synthesized PROTAC.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Immobilization:
-
Immobilize the VHL E3 ligase complex onto the surface of an SPR sensor chip.
-
-
Binding Analysis:
-
Inject a solution containing the target protein at a constant concentration over the sensor chip.
-
Co-inject a series of concentrations of the PROTAC with the target protein to measure the formation of the ternary complex.
-
Regenerate the sensor surface between injections.
-
-
Data Analysis:
-
Analyze the binding responses to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex formation. An enhancement in binding signal upon addition of the PROTAC indicates positive cooperativity in ternary complex formation.
-
Signaling Pathway Diagram
PROTACs can be designed to target key proteins in various signaling pathways implicated in disease. For example, targeting a kinase in a cancer-related pathway.
Conclusion
The this compound linker is a valuable tool for the development of potent and selective VHL-recruiting PROTACs. Its design incorporates a high-affinity VHL ligand and a versatile azide handle for efficient synthesis via click chemistry. The protocols provided herein offer a comprehensive guide for the synthesis and evaluation of novel PROTACs, facilitating the advancement of targeted protein degradation as a therapeutic modality. The systematic variation of linker length and composition, coupled with rigorous biological evaluation, is crucial for optimizing PROTAC efficacy.
References
Application Notes and Protocols for Click Chemistry Reaction with (S)-(S,R,S,R)-AHPC-Me-N3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of (S)-(S,R,S,R)-AHPC-Me-N3 in click chemistry reactions, a powerful and versatile tool for molecular conjugation. The terminal azide (N3) functionality of this compound allows for its efficient and specific covalent linkage to molecules containing a terminal alkyne or a strained cyclooctyne. This guide covers the two primary forms of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction
Click chemistry refers to a class of reactions that are rapid, efficient, highly specific, and tolerant of various functional groups, making them ideal for applications in drug discovery, bioconjugation, and materials science.[1][2][3] The azide-alkyne cycloaddition is a cornerstone of click chemistry, forming a stable triazole linkage.[1][4][5] this compound is a valuable building block, and its terminal azide allows for its precise incorporation into a wide array of molecular architectures.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join a terminal alkyne and an azide.[1][6] It is known for its high yields and reaction rates. The active Cu(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with an azide.[4][5][] The driving force for this reaction is the release of ring strain in the cyclooctyne.[4][5] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in biological systems and live-cell imaging.[4][5]
Data Presentation
The following tables summarize quantitative data for typical CuAAC and SPAAC reactions. Note that reaction conditions can influence outcomes, and direct comparisons should be made with caution.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Yields with Various Azides [8]
| Azide Substrate Class | Example | Alkyne Partner | Catalyst/Ligand | Solvent | Yield (%) |
| Alkyl Azides | Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | >95 |
| Aryl Azides | Phenyl Azide | 1-Octyne | CuI | THF | 92 |
| Sulfonyl Azides | Tosyl Azide | Propargyl Alcohol | CuSO₄/TBTA | CH₂Cl₂ | 98 |
| Acyl Azides | Benzoyl Azide | 4-Penten-1-yne | Cu(OAc)₂ | Methanol | 85 |
Table 2: Second-Order Rate Constants for SPAAC Reactions with Various Cyclooctynes [5]
| Cyclooctyne | Azide Partner | Solvent | Rate Constant (M⁻¹s⁻¹) |
| DIBO (Dibenzocyclooctyne) | Benzyl Azide | CD₃CN | 0.3 |
| DIFO (Difluorinated Cyclooctyne) | Benzyl Azide | CD₃CN/H₂O | 0.7 |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | CD₃CN | 0.08 |
| ADIBO (Azadibenzocyclooctyne) | Benzyl Azide | CH₃CN | 0.9 |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the reaction between this compound and a terminal alkyne-functionalized molecule of interest (MOI-Alkyne).
Materials and Reagents:
-
This compound
-
MOI-Alkyne
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
-
Solvent: e.g., Dimethyl sulfoxide (DMSO), t-Butanol/Water (1:1)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of MOI-Alkyne in a compatible solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 10 mM in water) and Sodium Ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of the ligand (e.g., 10 mM TBTA in DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the MOI-Alkyne solution.
-
Add a slight excess (1.1 to 1.5 equivalents) of the this compound stock solution.
-
Add the ligand solution to achieve a final concentration that is typically five times that of the copper sulfate.[9]
-
Add the sodium ascorbate solution to a final concentration of 5 mM.[9]
-
Initiate the reaction by adding the CuSO₄ solution to a final concentration of 0.25 mM.[9]
-
Ensure the final reaction volume is sufficient for analysis and the solvent composition is appropriate for the solubility of the reactants.
-
-
Reaction Incubation:
-
Purification:
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free reaction between this compound and a strained cyclooctyne-functionalized molecule of interest (MOI-Strained Alkyne), such as a DBCO-containing molecule.
Materials and Reagents:
-
This compound
-
MOI-Strained Alkyne (e.g., MOI-DBCO)
-
Solvent: e.g., Phosphate-buffered saline (PBS), Dimethyl sulfoxide (DMSO), or a mixture compatible with the reactants.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the MOI-Strained Alkyne in a compatible solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the MOI-Strained Alkyne solution.
-
Add the this compound solution. A slight excess (1.2 equivalents) of the azide component can help drive the reaction to completion.[12]
-
The final solvent concentration should be optimized to ensure the solubility of all components. For biological applications, the concentration of organic solvents like DMSO should be kept low (typically below 10%).[4]
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature or 37°C.[4] Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific strained alkyne.[4][12]
-
If the strained alkyne is light-sensitive, protect the reaction from light.[12]
-
Monitor the reaction progress by LC-MS or another suitable analytical method until the starting material is consumed.[12]
-
-
Purification:
-
Purify the product to remove any unreacted starting materials. For biomolecule conjugates, size exclusion chromatography or dialysis can be effective.[4] For small molecules, standard chromatographic techniques are typically employed.
-
Visualizations
Caption: Experimental workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Experimental workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: Comparison of CuAAC and SPAAC reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification and Characterization of (S)-(S,R,S,R)-AHPC-Me-N3 based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design, and (S,R,S)-AHPC derivatives are high-affinity VHL ligands.
This document provides detailed application notes and protocols for the purification and characterization of PROTACs synthesized using an azide-functionalized VHL ligand, exemplified by a hypothetical (S)-(S,R,S)-AHPC-Me-N3 derivative. The azide group facilitates the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the efficient conjugation of the VHL ligand to a POI ligand.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
The general workflow for the synthesis, purification, and characterization of a PROTAC using an azide-functionalized VHL ligand and an alkyne-functionalized POI ligand via click chemistry is outlined below.
Application Notes and Protocols for Evaluating PROTACs Synthesized with (S)-(S,R,S,R)-AHPC-Me-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins within the cell.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs utilize the cell's own ubiquitin-proteasome system to eliminate the protein of interest (POI).[2] This is achieved through a heterobifunctional molecule composed of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
This document provides detailed application notes and protocols for the cellular evaluation of PROTACs synthesized using the von Hippel-Lindau (VHL) E3 ligase ligand, (S)-(S,R,S,R)-AHPC-Me-N3. The azide moiety (-N3) on this ligand allows for its facile conjugation to a POI ligand via click chemistry. The protocols outlined below are designed to assess the key performance indicators of a novel PROTAC, including its ability to induce target protein degradation, its effect on cell viability, and its engagement with the target protein in a cellular context.
Key Cellular Assays for PROTAC Evaluation
A comprehensive evaluation of a novel PROTAC involves a series of cell-based assays to confirm its mechanism of action and determine its efficacy.[1] The typical workflow includes:
-
Target Protein Degradation Assays: To quantify the reduction in the levels of the target protein.
-
Cellular Viability Assays: To assess the downstream functional consequences of target protein degradation.
-
Target Engagement Assays: To confirm that the PROTAC is binding to its intended target in live cells.
Application Note 1: Quantification of Target Protein Degradation
The primary function of a PROTAC is to induce the degradation of a target protein. Therefore, the most critical initial assay is to quantify the extent of protein knockdown. Western blotting is a widely used, semi-quantitative method, while newer technologies like the HiBiT protein tagging system offer a more quantitative and high-throughput approach.
Quantitative Data Summary
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table presents hypothetical data for a PROTAC synthesized with this compound targeting a hypothetical protein of interest (POI-X).
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-X | POI-X | This compound (VHL) | Cancer Cell Line A | 15 | >95 |
| PROTAC-X | POI-X | This compound (VHL) | Cancer Cell Line B | 25 | >90 |
Experimental Protocol 1: Western Blotting for Protein Degradation
This protocol details the steps to measure the degradation of a target protein in cells treated with a PROTAC.[4]
Materials:
-
Cell line of interest expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysate.
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Application Note 2: Assessment of Cellular Viability
Degradation of a functionally important protein is expected to have a downstream effect on cellular processes, such as proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method to measure cell viability by quantifying ATP, which is an indicator of metabolically active cells.[5]
Quantitative Data Summary
The anti-proliferative effect of a PROTAC is typically represented by its half-maximal inhibitory concentration (IC50).
| PROTAC Name | Target Protein | Cell Line | IC50 (nM) |
| PROTAC-X | POI-X | Cancer Cell Line A | 50 |
| PROTAC-X | POI-X | Cancer Cell Line B | 80 |
Experimental Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures cell viability to assess the downstream effects of target protein degradation.[1]
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white, opaque-walled 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or vehicle control for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the cell plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.[5]
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Application Note 3: Target Engagement in Live Cells
Confirming that a PROTAC binds to its intended target within a cellular environment is crucial for validating its mechanism of action. NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a powerful technology for measuring target engagement in live cells.[6]
Quantitative Data Summary
Target engagement is quantified by the half-maximal effective concentration (EC50) from the NanoBRET™ assay.
| PROTAC Name | Target Protein | Cell Line | NanoBRET™ EC50 (nM) |
| PROTAC-X | POI-X | HEK293 (overexpressing NanoLuc-POI-X) | 100 |
Experimental Protocol 3: NanoBRET™ Target Engagement Assay
This protocol allows for the quantitative measurement of PROTAC binding to its target protein in living cells.
Materials:
-
HEK293 cells
-
Expression vector for the target protein fused to NanoLuc® luciferase (NanoLuc-POI)
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
Fluorescently labeled tracer that binds to the target protein
-
PROTAC compound
-
White, non-treated 96-well plates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the NanoLuc-POI expression vector.
-
Plate the transfected cells in a white 96-well plate and incubate for 24 hours.
-
-
Assay Preparation and Execution:
-
Prepare a serial dilution of the PROTAC compound.
-
Add the fluorescent tracer to the cells at its predetermined optimal concentration.
-
Add the serially diluted PROTAC to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
BRET Measurement:
-
Add the NanoBRET™ substrate to all wells.
-
Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the PROTAC concentration to determine the EC50 value, which reflects the potency of target engagement.
-
Visualizations
PROTAC Mechanism of Action
References
Determining the Degradation Efficiency (DC50) of PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that eliminates disease-causing proteins rather than merely inhibiting them.[1][2][3] These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system (UPS) to induce selective degradation of a target protein.[4] A PROTAC consists of two ligands connected by a linker: one binds the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][4][6]
The efficacy of a PROTAC is primarily defined by two key parameters:
-
DC50 (Half-Maximal Degradation Concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1][7][8]
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achievable with the PROTAC, reflecting its efficacy.[1][7][8]
This document provides detailed protocols for quantifying PROTAC-induced protein degradation to determine DC50 and Dmax values, presents data in a structured format, and illustrates the underlying mechanisms and workflows.
PROTAC Mechanism of Action
PROTACs function catalytically by hijacking the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[9][10][11] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for recognition and degradation by the proteasome.[1][8]
Experimental Workflow for DC50 Determination
A systematic workflow is essential for accurately characterizing a novel PROTAC. This involves treating cells with a range of PROTAC concentrations, quantifying the remaining target protein, and performing data analysis to determine the DC50 and Dmax values.[7][12]
Data Presentation: Summary of Quantitative Data
Summarizing the results in a structured table allows for a clear and direct comparison of the potency and efficacy of different PROTACs across various cell lines and targeting different proteins.
| PROTAC ID | Target Protein | E3 Ligase Recruited | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| PROTAC-A | Protein X | CRBN | Cell Line A | 24 | 15 | 92 |
| PROTAC-B | Protein X | VHL | Cell Line A | 24 | 30 | 88 |
| PROTAC-C | Protein Y | CRBN | Cell Line B | 16 | 8 | 97 |
| Control-A | Protein X | N/A (Inactive) | Cell Line A | 24 | >10,000 | <10 |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
Western blotting is the most common and accessible method for quantifying protein degradation.[4][6]
Materials:
-
Cell culture reagents
-
PROTAC compound(s) and vehicle control (e.g., DMSO)
-
6-well or 12-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin, Tubulin)[13]
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[4][8] Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range might span from 0.1 nM to 10,000 nM.[7]
-
Include a vehicle-only control (e.g., 0.1% DMSO).[14]
-
Aspirate the old medium and add the medium containing the different PROTAC concentrations or vehicle. Incubate for a predetermined time (e.g., 16-24 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.[7]
-
Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.[1][14]
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.[15]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples. Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.[1]
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.[13]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the chemiluminescent signal using an imaging system.[1]
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[8]
-
Normalize the target protein band intensity to the corresponding loading control band intensity.[7]
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle-treated control (set to 100%).[1]
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.[8]
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC50 and Dmax values.[1][16]
Protocol 2: In-Cell Western (ICW) Assay
The In-Cell Western is a higher-throughput, plate-based immunofluorescence method suitable for PROTAC optimization.[17][18]
Materials:
-
96-well or 384-well plates
-
PROTAC compounds and vehicle control
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer)
-
Primary antibodies (target and normalization protein)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and 680RD)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of PROTACs for the desired time.
-
-
Fixing and Permeabilization:
-
After treatment, remove the medium and fix the cells with fixation solution for 20 minutes at room temperature.
-
Wash the wells with PBS and then add permeabilization buffer for 20 minutes.
-
-
Immunostaining:
-
Wash the wells and add blocking buffer for 1.5 hours.
-
Incubate with primary antibodies (for target and normalization, e.g., tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash the wells and incubate with the corresponding IRDye-conjugated secondary antibodies for 1 hour, protected from light.
-
-
Imaging and Analysis:
-
Wash the wells a final time and allow the plate to dry.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both channels. Normalize the target protein signal to the normalization protein signal.
-
Calculate the percentage of remaining protein relative to the vehicle control and plot the dose-response curve as described for the Western blot.[17]
-
Protocol 3: Flow Cytometry for Target Degradation
Flow cytometry can quantify protein levels in individual cells, providing population-level statistics on degradation.[19]
Materials:
-
PROTAC compounds and vehicle control
-
Trypsin-EDTA for adherent cells
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Primary antibody specific to the target protein (conjugated to a fluorophore or unconjugated)
-
Fluorophore-conjugated secondary antibody (if primary is unconjugated)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells in culture plates with a serial dilution of PROTACs.
-
Harvest cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS and then fix and permeabilize them using a commercially available buffer system according to the manufacturer's protocol.
-
-
Staining:
-
Incubate the permeabilized cells with the primary antibody against the target protein.
-
If the primary antibody is not conjugated, wash the cells and incubate with a fluorophore-conjugated secondary antibody.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.[20]
-
Gate on the single-cell population and measure the median fluorescence intensity (MFI) for each sample.
-
Normalize the MFI of treated samples to the vehicle control and plot the dose-response curve to determine DC50 and Dmax.
-
Data Analysis and Interpretation
The dose-response data is typically fitted to a four-parameter logistic (4PL) model to accurately determine DC50 and Dmax.[1]
The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + (X / DC50)^HillSlope)
Where:
-
Y is the percentage of remaining protein.
-
X is the PROTAC concentration.
-
Top is the maximum percentage of remaining protein (ideally 100%).
-
Bottom is the minimum percentage of remaining protein, from which Dmax is calculated (Dmax = 100 - Bottom).[1]
-
DC50 is the concentration at which 50% of the protein is degraded.
-
HillSlope describes the steepness of the curve.
A "hook effect" may be observed at high PROTAC concentrations, where degradation efficiency decreases.[21][22] This occurs because the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex.[22] It is therefore crucial to test a wide range of concentrations to fully characterize the dose-response curve.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Protocol for Assessing Ternary Complex Formation In Vitro: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro assessment of ternary complex formation, a critical process in various biological contexts and central to the mechanism of action for novel therapeutics like Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This document outlines detailed protocols for key biophysical assays, presents quantitative data for comparative analysis, and includes visualizations of relevant signaling pathways and experimental workflows.
Introduction to Ternary Complex Formation
A ternary complex is a complex formed by the binding of three distinct molecules. In the context of targeted protein degradation, this typically involves a target Protein of Interest (POI), a small molecule degrader (like a PROTAC or molecular glue), and an E3 ubiquitin ligase. The formation of a stable and productive ternary complex is the foundational step for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][2] Therefore, the accurate characterization of its formation, stability, and kinetics is paramount for the development of effective degraders.[1][3]
A key parameter in these studies is cooperativity (α) , which quantifies how the binding of two components affects the binding of the third. It is calculated as the ratio of the binary dissociation constant (KD) to the ternary KD. A cooperativity value greater than 1 indicates a positive cooperativity, where the pre-formed binary complex has a higher affinity for the third molecule, leading to a more stable ternary complex.[4][5]
Biophysical Assays for Characterizing Ternary Complex Formation
Several biophysical techniques can be employed to study the formation of ternary complexes in vitro. The choice of assay depends on the specific research question, throughput requirements, and the nature of the interacting molecules. Key techniques include Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET).
Comparison of Key Biophysical Assays
| Technique | Principle | Information Provided | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[6] | Real-time kinetics (kon, koff), affinity (KD), stoichiometry, cooperativity.[4] | Label-free, high sensitivity, detailed kinetic information.[6] | Requires immobilization of one binding partner, potential for mass transport limitations. |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip upon binding.[7] | Real-time kinetics (kon, koff), affinity (KD), concentration.[7] | Label-free, high throughput, crude sample compatibility.[7][8] | Less sensitive than SPR, not suitable for small molecule detection.[8] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event.[9][10] | Affinity (KD), enthalpy (ΔH), entropy (ΔS), stoichiometry (n).[9][10] | Label-free, solution-based, provides a complete thermodynamic profile. | Lower throughput, requires larger sample quantities, does not provide kinetic data. |
| Förster Resonance Energy Transfer (FRET) | Measures the energy transfer between two fluorophores in close proximity.[1] | Proximity of molecules, relative binding affinity. | High throughput, can be adapted for cell-based assays.[1][11] | Requires labeling of interacting partners, provides relative rather than absolute binding parameters.[1] |
Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol
This protocol describes a typical experiment to determine the kinetics and affinity of a PROTAC-mediated ternary complex.
1. Reagent and Sample Preparation:
-
Running Buffer: A suitable buffer is critical for maintaining protein stability and minimizing non-specific binding. A common choice is HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Ligand: The protein to be immobilized on the sensor chip (e.g., the E3 ligase). Prepare at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 4.5) for amine coupling.
-
Analytes:
-
Binary Interactions: Prepare a dilution series of the PROTAC and the target protein separately in running buffer.
-
Ternary Interaction: Prepare a dilution series of the target protein in running buffer containing a constant, saturating concentration of the PROTAC.
-
2. Instrument Setup and Ligand Immobilization:
-
Equilibrate the SPR instrument with running buffer until a stable baseline is achieved.
-
Activate the sensor chip surface (e.g., CM5 chip) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the ligand solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.
3. Interaction Analysis:
-
Binary Interactions:
-
Inject the PROTAC dilution series over the immobilized E3 ligase surface to determine the PROTAC-E3 ligase binding kinetics.
-
If feasible, immobilize the target protein and inject the PROTAC dilution series to determine the PROTAC-target binding kinetics.
-
-
Ternary Interaction:
-
Inject the dilution series of the target protein pre-incubated with the PROTAC over the immobilized E3 ligase surface.
-
-
Regeneration: Between each analyte injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound analyte.
4. Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
-
Calculate the cooperativity (α) by dividing the KD of the binary interaction (e.g., PROTAC to E3 ligase) by the KD of the ternary interaction.
Bio-Layer Interferometry (BLI) Protocol
This protocol outlines a general procedure for assessing ternary complex formation using BLI.
1. Reagent and Sample Preparation:
-
Assay Buffer: A common buffer is 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.05% Tween-20, pH 7.5.[8]
-
Ligand: The protein to be immobilized on the biosensor (e.g., a biotinylated E3 ligase for streptavidin-coated biosensors).
-
Analytes: Prepare solutions of the target protein and the PROTAC in the assay buffer. For ternary complex analysis, prepare the target protein with and without the PROTAC.
2. Experimental Setup:
-
Hydrate the biosensors in the assay buffer for at least 10 minutes in a 96-well plate.[12]
-
Load the plate with the necessary solutions: baseline buffer, ligand solution, wash buffer, and analyte solutions.
3. BLI Measurement Steps:
-
Baseline: Establish a stable baseline by dipping the biosensors into wells containing assay buffer.
-
Loading: Immobilize the biotinylated ligand onto the streptavidin-coated biosensors by dipping them into the ligand solution.
-
Second Baseline: Establish a new baseline for the ligand-coated biosensors in the assay buffer.
-
Association: Move the biosensors to the analyte wells to measure the association of the target protein (with or without the PROTAC).
-
Dissociation: Transfer the biosensors back to the baseline buffer wells to measure the dissociation of the complex.
4. Data Analysis:
-
Reference-subtract the data using a sensor with an immobilized irrelevant protein or no protein.
-
Fit the association and dissociation curves to a suitable binding model to obtain kon, koff, and KD values.
Isothermal Titration Calorimetry (ITC) Protocol
This protocol describes the use of ITC to determine the thermodynamic parameters of ternary complex formation.
1. Sample Preparation:
-
Buffer Matching: It is crucial that all components (proteins and small molecule) are in an identical, well-dialyzed buffer to minimize heats of dilution.[10] Degas all solutions before use.
-
Sample Concentrations:
-
In the cell: Typically, one of the proteins (e.g., the E3 ligase) at a concentration of 5-50 µM.
-
In the syringe: The other protein (target protein) and the PROTAC. The concentration of the titrant in the syringe should be 10-20 times higher than the concentration of the sample in the cell.[9]
-
2. Experimental Procedure:
-
Binary Titrations: First, perform control titrations to determine the binding parameters of the binary interactions (PROTAC into E3 ligase and PROTAC into target protein).
-
Ternary Titration:
-
Method 1: Titrate a solution containing the target protein and the PROTAC into the cell containing the E3 ligase.
-
Method 2: Pre-form a binary complex of the E3 ligase and the PROTAC in the cell and titrate with the target protein.[5]
-
-
Control Titrations: Perform a titration of the syringe solution into the buffer to measure the heat of dilution, which will be subtracted from the experimental data.
3. Data Analysis:
-
Integrate the raw data peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the resulting isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated.
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Protocol
This protocol provides a framework for a TR-FRET assay to detect PROTAC-induced ternary complex formation.
1. Reagent Preparation:
-
Assay Buffer: A suitable buffer that maintains protein stability and minimizes background fluorescence.
-
Labeled Proteins:
-
Donor: One protein (e.g., the E3 ligase) is labeled with a FRET donor fluorophore (e.g., Terbium cryptate). This can be achieved through chemical conjugation or by using a specific antibody conjugated to the donor.
-
Acceptor: The other protein (e.g., the target protein) is labeled with a FRET acceptor fluorophore (e.g., d2 or a fluorescent protein).[1]
-
-
PROTAC: Prepare a serial dilution of the PROTAC in the assay buffer.
2. Assay Procedure (384-well plate format):
-
Add the donor-labeled protein and the acceptor-labeled protein to each well of the microplate.
-
Add the PROTAC serial dilutions to the wells. Include controls with no PROTAC (DMSO vehicle).
-
Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow for complex formation.[3]
3. Signal Detection and Data Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the log of the PROTAC concentration. The data will typically form a bell-shaped curve, known as the "hook effect," where the signal first increases with ternary complex formation and then decreases at high PROTAC concentrations due to the formation of binary complexes.[11] The peak of this curve represents the maximal ternary complex formation.
Quantitative Data Summary
The following table presents representative binding affinity and cooperativity data for the well-characterized PROTAC MZ1, which induces the formation of a ternary complex between the von Hippel-Lindau (VHL) E3 ligase and the second bromodomain (BD2) of BRD4.[8][13]
| Interaction | Technique | KD (nM) | Cooperativity (α) | Reference |
| MZ1 - VHL | SPR | 29 | - | [13] |
| MZ1 - VHL | ITC | 66 | - | [13] |
| MZ1 - BRD4BD2 | SPR | 1 | - | [13] |
| MZ1 - BRD4BD2 | ITC | 4 | - | [13] |
| VHL-MZ1-BRD4BD2 (Ternary) | SPR | ~1.1 | 26 | [8] |
| VHL-MZ1-BRD4BD2 (Ternary) | ITC | ~4.4 | 15 | [8] |
Visualizations
PROTAC Mechanism of Action
Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.
Molecular Glue Mechanism of Action
Caption: The mechanism of action of a molecular glue, inducing protein degradation.
General Experimental Workflow for Ternary Complex Analysis
Caption: A generalized workflow for the in vitro characterization of ternary complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Molecular glue - Wikipedia [en.wikipedia.org]
- 7. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomod2016.gitlab.io [biomod2016.gitlab.io]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Library Synthesis using an Azide-Functionalized VHL Ligand
Topic: Using an (S,R,S)-AHPC-based Azide for Library Synthesis of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins by co-opting the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The von Hippel-Lindau (VHL) E3 ligase is among the most successfully utilized E3 ligases in PROTAC design.[1] A key component for engaging VHL is the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, a high-affinity VHL ligand.[1] The specific stereochemistry of (S,R,S)-AHPC is critical for its potent binding to VHL, forming the basis for numerous effective PROTACs.[3]
This document provides detailed application notes and protocols for the synthesis of PROTAC libraries utilizing an azide-functionalized (S,R,S)-AHPC derivative. This approach leverages the efficiency and modularity of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" to rapidly generate diverse libraries of VHL-recruiting PROTACs for drug discovery programs.[4][]
Note on (S)-(S,R,S,R)-AHPC-Me-N3: As of the latest literature review, specific data and established protocols for the exact molecule "this compound" are not publicly available. The following protocols and data are based on the well-characterized and closely related (S,R,S)-AHPC scaffold, which is a cornerstone in the development of VHL-recruiting PROTACs.[1]
Data Presentation
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following tables summarize the degradation profiles and binding affinities of several prominent PROTACs based on the (S,R,S)-AHPC scaffold.
Table 1: Degradation Profiles of (S,R,S)-AHPC-Based PROTACs
| PROTAC Name | Target Protein(s) | E3 Ligase Recruited | Cell Line(s) | DC50 | Dmax |
| ARV-771 | BRD2/3/4 | VHL | Castration-Resistant Prostate Cancer (CRPC) cell lines | <1 nM | >95% |
| ERD-308 | Estrogen Receptor | VHL | MCF-7 | 3 nM | >95% |
| p38α-PROTAC | p38α | VHL | HEK293 | ~10 nM | >90% |
This data is compiled from publicly available literature and serves as a reference for the expected potency of (S,R,S)-AHPC-based PROTACs.[6]
Table 2: Binding Affinities of VHL Ligands
| VHL Ligand Derivative | Binding Assay | Kd (nM) |
| VH032 | SPR | ~188 |
| (S,R,S)-AHPC | TR-FRET | ~90 |
The binding affinity of the VHL ligand is a crucial determinant of PROTAC efficacy.[1][3]
Experimental Protocols
Protocol 1: Synthesis of an Azide-Functionalized (S,R,S)-AHPC VHL Ligand
This protocol describes a general method for synthesizing an azide-functionalized (S,R,S)-AHPC derivative, which can be used as a building block for PROTAC library synthesis.
Materials:
-
Azido-PEG-linker with a terminal carboxylic acid
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
Activation of Carboxylic Acid: In an inert atmosphere, dissolve the azido-PEG-linker with a terminal carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir the mixture at room temperature for 20 minutes.
-
Coupling Reaction: Add a solution of (S,R,S)-AHPC-Me (1.0 eq) in anhydrous DMF to the activated linker solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure azide-functionalized (S,R,S)-AHPC VHL ligand.
Protocol 2: PROTAC Library Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the parallel synthesis of a PROTAC library from an azide-functionalized VHL ligand and a library of alkyne-modified POI ligands.[4]
Materials:
-
Azide-functionalized (S,R,S)-AHPC VHL ligand (from Protocol 1)
-
Library of alkyne-functionalized POI ligands
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent system (e.g., t-BuOH/H2O, DMSO)
Procedure:
-
Arraying of Reagents: In a 96-well plate, dispense a solution of the azide-functionalized (S,R,S)-AHPC VHL ligand (1.0 eq) in DMSO to each well. To each well, add a unique alkyne-functionalized POI ligand (1.2 eq) from a stock solution library.
-
Catalyst Preparation: Prepare a fresh aqueous solution of CuSO4·5H2O and THPTA. In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Reaction Initiation: To each well, add the CuSO4/THPTA solution, followed by the sodium ascorbate solution to initiate the click reaction.
-
Incubation: Seal the 96-well plate and allow it to shake at room temperature for 12-24 hours.
-
Reaction Monitoring and Purification: Monitor the reaction progress by LC-MS. Upon completion, the crude PROTACs can be purified by preparative HPLC.
Protocol 3: Western Blot Analysis of Target Protein Degradation
This protocol is for assessing the degradation of a target protein in cells treated with a synthesized PROTAC.
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTACs
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTACs or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the POI and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Library Synthesis and Screening
Caption: Workflow for PROTAC library synthesis and screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
Application Notes and Protocols for Monitoring PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that induce the degradation of specific target proteins.[1][2][3][4][5] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2][3][4][5] The synthesis of these complex molecules requires careful monitoring to ensure the desired product is obtained with high purity. This document provides detailed application notes and protocols for the key analytical techniques used to monitor PROTAC synthesis, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Core Analytical Techniques
A multi-pronged analytical approach is essential for the comprehensive characterization of PROTACs.[1] While LC-MS is a central tool, it should be complemented by other methods like NMR for definitive structural elucidation and HPLC-UV for routine purity analysis.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reverse-phase HPLC (RP-HPLC), is a fundamental technique for assessing the purity of a PROTAC sample and separating it from impurities.[6]
Application Note:
RP-HPLC is a powerful tool for monitoring the progress of PROTAC synthesis reactions and for final purity assessment. The choice of column, mobile phase, and gradient is critical for achieving good separation of the often large and sometimes amphiphilic PROTAC molecules from starting materials, intermediates, and byproducts. The presence of flexible linkers, such as polyethylene glycol (PEG), can sometimes lead to peak broadening.[7]
Experimental Protocol: RP-HPLC Purity Assessment [6][7]
1. Sample Preparation:
- Accurately weigh a small amount of the crude or purified PROTAC sample.
- Dissolve the sample in a suitable solvent, such as DMSO, to create a stock solution.
- Dilute the stock solution with the initial mobile phase composition to the desired concentration (e.g., 1 mg/mL).
- Filter the sample through a 0.22 µm syringe filter before injection.[7]
2. HPLC System and Conditions:
- LC System: A standard HPLC or UPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 3.5 µm particle size).[7]
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in acetonitrile.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 5-10 µL.[6]
- Detection: UV detection at a wavelength where the aromatic components of the PROTAC absorb (e.g., 254 nm).
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point and can be optimized as needed.[7]
3. Data Analysis:
- Integrate the peaks in the resulting chromatogram.
- Calculate the purity of the PROTAC by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage.
| Parameter | Typical Value/Condition | Notes |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Other stationary phases can be used depending on PROTAC polarity. |
| Mobile Phase A | 0.1% TFA in Water | TFA can be replaced with formic acid for better MS compatibility. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier. |
| Flow Rate | 1.0 mL/min | Can be adjusted to optimize resolution. |
| Gradient | 5-95% B over 20-30 min | The gradient slope can be optimized for better separation. |
| Detection | 254 nm | Wavelength should be optimized based on the PROTAC's chromophores. |
Table 1: Typical RP-HPLC Parameters for PROTAC Purity Analysis.
Logical Workflow for PROTAC Synthesis and Purification
Caption: Workflow for PROTAC Synthesis, Purification, and Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone technique for the analysis of PROTACs, combining the separation capabilities of liquid chromatography with the mass detection of mass spectrometry.[1][6] It is invaluable for confirming the identity of the synthesized PROTAC and for identifying impurities.[1][6]
Application Note:
LC-MS provides the molecular weight of the synthesized PROTAC, offering strong evidence of its identity. High-resolution mass spectrometry (HRMS) can further provide the elemental composition. Tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns that confirm the structure, including the integrity of the warhead, linker, and E3 ligase ligand.[1] This technique is highly effective for detecting and identifying process-related impurities and degradation products.[1]
Experimental Protocol: LC-MS Analysis for Identity Confirmation [6]
1. Sample Preparation:
- Prepare the sample as described in the --INVALID-LINK--, typically at a lower concentration (e.g., 10-100 µg/mL).[6]
2. LC-MS System and Conditions:
- LC System: An HPLC or UPLC system.
- MS Detector: A mass spectrometer (e.g., single quadrupole, triple quadrupole, or high-resolution mass spectrometer like TOF or Orbitrap).
- Ionization Source: Electrospray ionization (ESI) is most common.
- Polarity: Positive ion mode is typically used.
- Mass Range: Set a mass range that includes the expected mass of the PROTAC and potential impurities.[6]
- Chromatographic conditions are often similar to those used for HPLC analysis but may use formic acid instead of TFA in the mobile phase for better MS sensitivity.
3. Data Analysis:
- Extract the mass spectrum for each chromatographic peak.
- Determine the molecular weight of the main peak and compare it with the theoretical mass of the PROTAC.
- Analyze the mass spectra of minor peaks to identify potential impurities by comparing their masses to possible side-products or degradation products.[6]
| Parameter | Typical Value/Condition | Notes |
| Ionization Mode | ESI Positive | ESI is a soft ionization technique suitable for large molecules. |
| Mass Analyzer | Quadrupole, TOF, Orbitrap | HRMS provides more accurate mass data. |
| Mobile Phase Additive | 0.1% Formic Acid | Formic acid is more volatile and MS-friendly than TFA. |
| Concentration | 10-100 µg/mL | Lower concentrations are typically used for MS analysis. |
Table 2: Typical LC-MS Parameters for PROTAC Identity Confirmation.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the PROTAC molecule and any impurities present.[6][] It is crucial for the unambiguous confirmation of the chemical structure.
Application Note:
Both 1D (¹H, ¹³C, ¹⁹F) and 2D NMR techniques are employed to confirm the structure of the desired product and to identify and quantify impurities.[6] ¹H NMR is used to verify the presence of all expected protons and their chemical environments. ¹³C NMR provides information about the carbon framework. For PROTACs containing fluorine, ¹⁹F NMR is a highly sensitive technique.[9] 2D NMR experiments like COSY and HSQC can help in assigning complex spectra and identifying the structure of unknown impurities.[6]
Experimental Protocol: ¹H NMR for Structural Confirmation
1. Sample Preparation:
- Accurately weigh approximately 1-5 mg of the purified PROTAC.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent depends on the solubility of the PROTAC.
- Transfer the solution to an NMR tube.
2. NMR Spectrometer and Data Acquisition:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- Experiment: A standard ¹H NMR experiment.
- Number of Scans: Typically 16 to 64 scans are sufficient for a good signal-to-noise ratio.
- Temperature: Room temperature.
3. Data Analysis:
- Process the raw data (Fourier transform, phase correction, and baseline correction).
- Integrate the peaks to determine the relative number of protons.
- Analyze the chemical shifts and coupling constants to confirm the expected structure.
- Compare the spectrum to the expected spectrum based on the PROTAC's structure. Look for the absence of signals from starting materials and the appearance of new signals corresponding to the final product.
| Parameter | Typical Value/Condition | Notes |
| Solvent | DMSO-d₆, CDCl₃, MeOD | Choice depends on PROTAC solubility. |
| Concentration | 1-5 mg in 0.5-0.7 mL | Higher concentration gives better signal-to-noise. |
| Spectrometer Frequency | ≥ 400 MHz | Higher field provides better dispersion of signals. |
| Experiment | ¹H NMR | ¹³C and 2D NMR provide additional structural information. |
Table 3: Typical ¹H NMR Parameters for PROTAC Structural Confirmation.
Troubleshooting Common Issues in PROTAC Analysis
| Observation | Potential Cause | Suggested Action |
| Multiple peaks in HPLC | Incomplete reaction, side products, or degradation. | Optimize reaction conditions (time, temperature, reagents). Use LC-MS to identify the impurities. |
| Incorrect mass in LC-MS | Wrong product formed, salt formation, or fragmentation in the source. | Check reaction scheme and starting materials. Optimize MS parameters. |
| Unexpected signals in NMR | Residual solvents, impurities, or presence of isomers. | Compare signals to common solvent peaks. Use 2D NMR to identify impurity structures. Chiral HPLC may be needed to separate isomers.[6] |
| Broad peaks in HPLC | Conformational flexibility (especially with PEG linkers), or secondary interactions with the column. | Optimize mobile phase (e.g., temperature, additives). Try a different column stationary phase.[7] |
Table 4: Troubleshooting Guide for PROTAC Analysis.
Conclusion
The successful synthesis and development of PROTACs rely on rigorous analytical characterization. A combination of orthogonal techniques, including HPLC for purity assessment, LC-MS for identity confirmation, and NMR for detailed structural elucidation, is crucial. The protocols and data presented in these application notes provide a framework for researchers to effectively monitor the synthesis of these complex and promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
solubility and formulation of (S)-(S,R,S,R)-AHPC-Me-N3 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the utilization of (S)-(S,R,S,R)-AHPC-Me-N3, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine). This compound is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate target proteins.
(S,R,S)-AHPC-Me is a well-characterized VHL ligand used in the synthesis of PROTACs like ARV-771, which potently degrades BET proteins.[1][2][3] The azide (-N3) functionalization on the molecule provides a reactive handle for "click chemistry," enabling straightforward conjugation to a target protein ligand via a linker, a key step in PROTAC synthesis.
Note: The specific stereoisomer "this compound" is a less common variant. The data and protocols provided herein are based on the closely related and well-documented (S,R,S)-AHPC-Me and azide-functionalized AHPC analogues. Researchers should validate these protocols for their specific molecule.
Chemical Information
| Property | Value | Reference |
| Compound Name | (S,R,S)-AHPC-Me | [4] |
| Synonyms | VHL ligand 2; E3 ligase Ligand 1A | [4] |
| Molecular Formula | C23H32N4O3S | [4] |
| Molecular Weight | 444.59 g/mol | [4] |
| CAS Number | 1948273-02-6 | [4] |
Solubility Data
Successful formulation is critical for the efficacy of this compound in both in vitro and in vivo experiments. The following tables summarize the solubility of closely related AHPC compounds in various solvents and formulation vehicles. It is strongly recommended to perform solubility tests with the specific batch of the compound being used.
Table 1: Solubility of (S,R,S)-AHPC-Me hydrochloride
| Solvent/Vehicle | Solubility | Notes | Reference |
| DMSO | 62 mg/mL (128.88 mM) | --- | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL (4.32 mM) | Clear solution. | [2][5] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.08 mg/mL (4.32 mM) | Suspended solution, may require sonication. | [5] |
| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL (4.32 mM) | Clear solution. | [5] |
Table 2: Solubility of (S,R,S)-AHPC-PEG3-N3
| Solvent | Solubility | Notes | Reference |
| Ethanol | 100 mg/mL (154.85 mM) | Requires sonication. | [6] |
| Water | ≥ 100 mg/mL (154.85 mM) | --- | [6] |
| DMSO | 50 mg/mL (77.43 mM) | Requires sonication. Use of hygroscopic DMSO can reduce solubility. | [6] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol details the preparation of a high-concentration stock solution of an AHPC-based compound, which can then be diluted for various experiments.
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).[6]
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.[6]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[4]
Protocol 2: Formulation for In Vivo Experiments
This protocol provides a method for formulating the compound for administration in animal models, based on a common vehicle for PROTACs.[2]
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline
-
Sterile tubes
Procedure:
-
For a 1 mL final volume, begin with 100 µL of a 20.8 mg/mL DMSO stock solution.[2]
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.[2]
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.[2]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.[2]
-
The final concentration will be approximately 2.08 mg/mL.[2]
-
This formulation should be prepared fresh on the day of use.[2] If precipitation occurs, warming and/or sonication may aid dissolution.[2]
Protocol 3: Cellular Target Degradation Assay (Western Blot)
This assay is used to quantify the ability of a PROTAC synthesized from this compound to induce the degradation of a target protein in a cellular context.[7]
Materials:
-
Cell line of interest
-
PROTAC synthesized using this compound
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Plating: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a dose-response of the PROTAC for a specified time course (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and probe with the primary antibodies.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Visualizations
Signaling Pathway and Mechanism of Action
The core function of a PROTAC utilizing this compound is to induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of a target protein.
References
- 1. (S,R,S)-AHPC-Me hydrochloride | 1948273-03-7 | Ligand for E3 Ligase | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
application of (S)-(S,R,S,R)-AHPC-Me-N3 in specific disease models
Application of AHPC-Me Derivatives in Preclinical Disease Models
Disclaimer: Extensive research has not identified specific data or disease models associated with the molecule "(S)-(S,R,S,R)-AHPC-Me-N3". The following application notes and protocols are based on the well-documented applications of closely related stereoisomers, primarily (S,R,S)-AHPC-Me and (S,R,S)-AHPC. These compounds are widely utilized as ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase in the development of Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to a target protein, a linker, and a ligand (such as an AHPC-Me derivative) that recruits an E3 ligase like VHL. This proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Application Note I: Degradation of BET Proteins in Castration-Resistant Prostate Cancer (CRPC)
Background: Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, including the androgen receptor (AR) and MYC. In castration-resistant prostate cancer (CRPC), BET proteins are critical drivers of tumor growth and survival. PROTACs utilizing (S,R,S)-AHPC-Me as a VHL ligand have been developed to induce the degradation of BET proteins, offering a potent therapeutic strategy.
Mechanism of Action: A PROTAC such as ARV-771 incorporates a BET protein ligand and a VHL ligand based on the (S,R,S)-AHPC-Me scaffold.[1][2] Upon entering a cancer cell, ARV-771 forms a ternary complex between the BET protein and the VHL E3 ligase complex.[1][2][3][4][5] This induced proximity results in the polyubiquitination of the BET protein, marking it for degradation by the 26S proteasome. The degradation of BET proteins leads to the downregulation of their target genes, inhibiting cancer cell proliferation and survival.
Quantitative Data:
| Compound | Target Protein | Cell Line | Efficacy Metric | Value | Reference |
| ARV-771 | BET Proteins | CRPC Cells | DC50 | <1 nM | [1][2] |
DC50 (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of PROTACs with (S)-(S,R,S,R)-AHPC-Me-N3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the VHL E3 ligase ligand linker, (S)-(S,R,S,R)-AHPC-Me-N3.
I. Troubleshooting Guides
This section addresses common issues encountered during the synthesis of PROTACs, with a focus on the critical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" step.
Issue 1: Low or No Yield in the Final CuAAC "Click" Reaction
Question: My final PROTAC synthesis step using this compound and an alkyne-functionalized warhead is resulting in a low or no yield. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the CuAAC reaction are a frequent challenge, often stemming from issues with the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.[1][2]
Table 1: Troubleshooting Low-Yield CuAAC Reactions
| Potential Cause | Recommended Action |
| Inactive Copper Catalyst | The active catalyst is Cu(I), which is susceptible to oxidation to inactive Cu(II).[2] Solutions: Use a freshly prepared solution of a reducing agent like sodium ascorbate.[1][2] Ensure all solvents are thoroughly degassed with an inert gas (e.g., argon or nitrogen) to remove oxygen.[1][2] |
| Poor Reagent Quality | The this compound linker or the alkyne-warhead may have degraded or contain impurities. Solutions: Verify the purity and structural integrity of both the azide and alkyne starting materials using LC-MS and NMR before initiating the reaction.[2] |
| Suboptimal Stoichiometry | An incorrect ratio of reactants can lead to an incomplete reaction. Solutions: A slight excess (e.g., 1.1 to 1.5 equivalents) of the less complex or more accessible component can help drive the reaction to completion.[1] |
| Interfering Functional Groups | Certain functional groups, especially thiols, can chelate the copper catalyst and inhibit the reaction.[3] Solutions: Ensure starting materials are free from interfering contaminants. If their presence is unavoidable, consider using a higher catalyst loading or a more robust ligand. |
| Steric Hindrance | Bulky groups near the azide or alkyne can impede the reaction.[4] Solutions: Increase the reaction temperature (e.g., to 40-60 °C) or extend the reaction time.[4] |
Issue 2: Complex Reaction Mixture and Purification Challenges
Question: My LC-MS analysis shows multiple byproducts, and I'm having difficulty purifying the final PROTAC. What are common side reactions and effective purification strategies?
Answer: The formation of byproducts and challenges in purification are common when synthesizing complex molecules like PROTACs. Understanding potential side reactions and optimizing purification methods are key to obtaining a pure compound.[1]
Common Side Reactions:
-
Homodimerization of Alkynes (Glaser Coupling): In the presence of oxygen, the Cu(I) catalyst can promote the dimerization of the terminal alkyne-warhead.[2]
-
Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial. The use of a sufficient excess of a reducing agent like sodium ascorbate helps to maintain the copper in the Cu(I) state and minimize this side reaction.[2]
-
Purification Strategies:
-
Reverse-Phase Preparative HPLC: This is often the most effective method for purifying PROTACs due to their typical polarity and molecular weight.[1]
-
Solvent System Optimization: For chromatographic purification, a thorough screening of solvent systems and gradients is recommended to achieve optimal separation of the desired product from starting materials and byproducts.[1]
Table 2: Recommended Purification Protocol
| Step | Procedure |
| 1. Reaction Quenching | Dilute the reaction mixture with an equal volume of water or a suitable buffer. |
| 2. Crude Purification (Optional) | If the reaction mixture is particularly complex, a preliminary purification by flash chromatography on silica gel or a C18 stationary phase can be performed. |
| 3. Preparative HPLC | Purify the crude product using reverse-phase preparative HPLC. A common mobile phase consists of a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid. |
| 4. Fraction Analysis | Collect fractions and analyze them by LC-MS to identify those containing the pure PROTAC. |
| 5. Lyophilization | Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid. |
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal "click chemistry" conditions for synthesizing a PROTAC with this compound?
A1: The optimal conditions can vary depending on the specific alkyne-warhead being used. However, a good starting point is to use a well-established catalyst system. The choice of ligand and solvent can significantly impact the reaction's efficiency and outcome.[2]
Table 3: Recommended CuAAC Reaction Conditions
| Catalyst System | Ligand | Solvent | Typical Yield | Comments |
| CuSO₄ / Sodium Ascorbate | None | tBuOH/H₂O | 60-85% | Simple and inexpensive, but prone to catalyst oxidation.[2] |
| CuSO₄ / Sodium Ascorbate | THPTA | DMSO/H₂O | 80-95% | The ligand protects the Cu(I) catalyst from oxidation and can accelerate the reaction.[2] |
| Cu(I) salt (e.g., CuBr) | TBTA | THF, DCM | 75-95% | Avoids the need for in-situ reduction but requires careful handling due to the oxygen sensitivity of Cu(I) salts.[2] |
Q2: How should I handle and store this compound?
A2: Azide-containing compounds can be sensitive to heat and light. It is recommended to store this compound in a cool, dark, and dry place. For long-term storage, keeping it in a freezer at -20°C is advisable. Before use, allow the compound to warm to room temperature in a desiccator to prevent condensation.
Q3: How can I confirm the identity and purity of my final PROTAC?
A3: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous characterization of the final PROTAC.
-
LC-MS: This technique is used to determine the purity of the compound and to confirm its molecular weight. A high-resolution mass spectrometer (HRMS) can provide the exact mass, further confirming the elemental composition.[5][6]
-
NMR: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the PROTAC, ensuring that the triazole ring has formed and that the warhead and AHPC moieties are intact.
III. Experimental Protocols
Protocol 1: Synthesis of a PROTAC via CuAAC
This protocol describes a general procedure for the copper-catalyzed azide-alkyne cycloaddition to synthesize a PROTAC from this compound and an alkyne-functionalized warhead.
Materials and Reagents:
-
This compound
-
Alkyne-functionalized warhead
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Anhydrous Dimethylformamide (DMF)
-
HPLC-grade water
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of this compound in anhydrous DMF.
-
Prepare a 10 mM solution of the alkyne-functionalized warhead in anhydrous DMF.
-
Prepare a 20 mM solution of CuSO₄·5H₂O in HPLC-grade water.
-
Prepare a 100 mM solution of THPTA in HPLC-grade water.
-
Prepare a fresh 100 mM solution of sodium ascorbate in HPLC-grade water.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-functionalized warhead (1.1 equivalents).
-
Add the this compound solution (1.0 equivalent).
-
Add sufficient anhydrous DMF to achieve a final reaction concentration of approximately 5-10 mM.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
-
Catalyst Addition and Reaction Initiation:
-
In a separate microcentrifuge tube, premix the CuSO₄ solution (0.1 equivalents) and the THPTA solution (0.5 equivalents).
-
Add the catalyst premix to the degassed reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0 equivalent).
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the formation of the PROTAC product by LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, quench by diluting the mixture with an equal volume of water.
-
Purify the crude PROTAC using reverse-phase preparative HPLC with a suitable gradient (e.g., 10-90% acetonitrile in water with 0.1% TFA).
-
Collect the fractions containing the desired product based on UV absorbance and confirm with LC-MS.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linker Length for PROTACs Utilizing (S)-(S,R,S,R)-AHPC-Me-N3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) that incorporate the (S)-(S,R,S,R)-AHPC-Me-N3 VHL E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length critical?
A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the target Protein of Interest (POI) with the ligand that recruits an E3 ubiquitin ligase, in this case, a derivative of (S,R,S)-AHPC for VHL.[1] Its length and composition are critical for the PROTAC's efficacy.[2] An optimal linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1]
-
Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[3][4]
-
Too long: An excessively long or flexible linker may lead to an unstable or non-productive ternary complex where the target protein and E3 ligase are not oriented correctly for efficient ubiquitination.[3][5]
Q2: What are common starting points for linker length when using an AHPC-based VHL ligand?
A2: The optimal linker length is highly dependent on the specific POI and the chosen warhead.[6] However, common starting points for linker length in PROTAC design often range from 2 to 6 polyethylene glycol (PEG) units or equivalent alkyl chain lengths.[1] A generalized approach often involves synthesizing a series of PROTACs with varying linker lengths to empirically determine the optimal distance for a given POI-E3 ligase pair.[5] The use of "click" chemistry, facilitated by the azide group in this compound, allows for the efficient synthesis of a library of PROTACs with different linker lengths.[6][7]
Q3: How does the "hook effect" relate to linker optimization?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[8] While often related to concentration, suboptimal linker design can exacerbate the hook effect by failing to promote positive cooperativity in ternary complex formation, which would otherwise stabilize the ternary complex over the binary ones.[9]
Troubleshooting Guide
Problem 1: My PROTAC, synthesized with this compound, shows good binary binding to both the target protein and VHL but does not induce degradation in cells.
This is a common issue that often points to problems with ternary complex formation or cellular permeability.
| Potential Cause | Troubleshooting Steps |
| Incorrect Linker Length | Synthesize and test a library of PROTACs with varying linker lengths. A systematic increase in length (e.g., adding PEG or alkyl units) can help identify the optimal distance.[9] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker may orient the proteins in a way that is not productive for ubiquitination.[9] Consider altering the attachment point of the linker on the target-binding ligand. Computational modeling can help predict the geometry of the ternary complex with different linker configurations.[10] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low solubility.[11] To improve solubility, consider incorporating more polar groups into the linker. For permeability, a balance between flexibility and rigidity is key.[9] |
Problem 2: I observe very low levels of target protein ubiquitination with my PROTAC.
This suggests that the ternary complex, if formed, is not catalytically competent.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Flexibility | A highly flexible linker might not sufficiently restrict the conformation to favor a productive ternary complex.[3] Conversely, a very rigid linker may prevent the necessary conformational adjustments. Experiment with linkers of varying rigidity by incorporating elements like piperazine or phenyl rings.[3] |
| Lysine Residue Accessibility | The linker may not position the target protein in a way that makes surface lysine residues accessible to the E2 ubiquitin-conjugating enzyme.[9] Altering the linker length or attachment points can address this. |
Quantitative Data Summary
The following table summarizes hypothetical degradation data for a series of PROTACs with varying linker lengths, based on common experimental outcomes.
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG | 10 | >1000 | <10 |
| PROTAC-2 | PEG | 13 | 250 | 65 |
| PROTAC-3 | PEG | 16 | 25 | 95 |
| PROTAC-4 | PEG | 19 | 150 | 70 |
| PROTAC-5 | Alkyl | 16 | 80 | 85 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[12]
-
Cell Culture and Treatment: Plate cells expressing the protein of interest at an appropriate density. Treat the cells with a dose-response range of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).[3][12]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[3]
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific to the target protein. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[9]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from a dose-response curve.[9]
Protocol 2: Ternary Complex Formation Assay - Surface Plasmon Resonance (SPR)
SPR technology monitors the dynamic interactions between biomolecules in real-time and can be used to characterize the formation and dissociation of the ternary complex.[][14]
-
Immobilization: Immobilize the E3 ligase (e.g., VHL complex) onto the sensor chip surface.[12]
-
Binary Interaction Analysis: Inject a series of PROTAC concentrations over the immobilized E3 ligase to measure the binary binding kinetics (kon/koff) and affinity (KD).[12]
-
Ternary Complex Formation Assay: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the E3 ligase-immobilized surface.[12] A significant increase in the binding response compared to the PROTAC alone indicates ternary complex formation.[15]
-
Data Analysis: Analyze the sensorgrams using appropriate binding models to determine the kinetics of ternary complex formation and dissociation, which provides insights into its stability.[12][16]
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for non-functional PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. benchchem.com [benchchem.com]
- 14. o2hdiscovery.co [o2hdiscovery.co]
- 15. benchchem.com [benchchem.com]
- 16. [PDF] SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate | Semantic Scholar [semanticscholar.org]
overcoming solubility issues of (S)-(S,R,S,R)-AHPC-Me-N3 based PROTACs
Welcome to the technical support center for researchers working with PROTACs synthesized using the (S)-(S,R,S,R)-AHPC-Me-N3 E3 ligase ligand. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you overcome common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why do PROTACs using it often have solubility issues?
A1: this compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a methyl group and an azide (N3) handle for "click chemistry." This makes it a valuable building block for synthesizing Proteolysis-Targeting Chimeras (PROTACs).
PROTACs, by their nature, are large, complex molecules consisting of two ligands joined by a linker. This often results in a high molecular weight and significant lipophilicity (hydrophobicity), placing them in the "beyond Rule of Five" (bRo5) chemical space.[1] VHL-based PROTACs, in particular, are noted for physicochemical properties like limited aqueous solubility, which can hinder their development and application in both in vitro and in vivo settings.[2][3][4][5][6]
Q2: My PROTAC has precipitated out of my aqueous assay buffer. What are the immediate troubleshooting steps?
A2: When a PROTAC precipitates upon dilution from a DMSO stock into an aqueous buffer, it's a clear sign of poor kinetic solubility. Here are some immediate steps:
-
Lower the Final Concentration: Determine if the precipitation is concentration-dependent. Your PROTAC may be soluble enough at the lower concentrations required for potent biological activity.
-
Increase Co-solvent Percentage: For in vitro assays, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility. However, always run a vehicle control to check for solvent toxicity in your assay.
-
Use Formulation Excipients: Consider incorporating solubility-enhancing agents into your buffer, such as PEG300, Tween-80, or sulfobutylether-β-cyclodextrin (SBE-β-CD), which can help keep the PROTAC in solution.[7][8]
-
Check Buffer pH: The solubility of your PROTAC may be pH-dependent, especially if it contains ionizable groups. Test solubility in a small range of pH values around your assay's physiological pH.
Q3: How can I proactively design more soluble PROTACs using the AHPC core?
A3: Improving solubility is best addressed during the design and synthesis phase. There are two primary approaches: chemical modification and formulation strategies.[1] Key chemical modifications include:
-
Linker Optimization: The linker has a major impact on physicochemical properties.[9]
-
Incorporate polar functional groups like polyethylene glycol (PEG) units, morpholines, or protonable nitrogen atoms.[1][10][11]
-
Studies have shown that adding a dibasic piperazine to the linker can dramatically increase aqueous solubility.[2][3][4][5][6]
-
Using shorter, more polar linkers can be beneficial.[1]
-
-
VHL Ligand Modification: While the this compound core is fixed, further derivatization of the VHL ligand portion of the PROTAC with solubilizing groups is a known strategy.[2][4][5][6]
Q4: My PROTAC is intended for in vivo studies. What formulation strategies can improve its low oral bioavailability?
A4: Poor aqueous solubility is a primary cause of low and inconsistent oral bioavailability.[1] For animal studies, advanced formulation strategies are often required:
-
Biorelevant Media: Test your PROTAC's solubility in simulated intestinal fluids, such as FaSSIF (Fasted-State Simulated Intestinal Fluid) and FeSSIF (Fed-State Simulated Intestinal Fluid). Many PROTACs show improved solubility in these media, suggesting that administration with food could enhance absorption.[10][12]
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC into a polymer matrix prevents crystallization and can significantly improve its dissolution rate and maintain a supersaturated state, which is beneficial for oral absorption.[1][13][14]
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic PROTAC within a cyclodextrin molecule can increase the concentration of the dissolved drug at the site of absorption.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve the solubility and permeability of poorly water-soluble PROTACs.[14]
Troubleshooting Guide
This guide provides actionable steps to address common solubility-related issues.
| Issue Observed | Potential Cause | Recommended Solution / Action |
| Precipitation in Aqueous Buffer | High lipophilicity (cLogP); compound exceeds its kinetic solubility limit. | 1. Decrease the final assay concentration. 2. Increase the percentage of organic co-solvent (e.g., DMSO). 3. Add solubilizing excipients like Tween-80 or SBE-β-CD to the assay buffer.[7][8] |
| Inconsistent Biological Data | Poor solubility leading to variable compound concentrations in assays. | 1. Visually inspect plates/tubes for precipitation before and after compound addition. 2. Perform a kinetic solubility assay to determine the solubility limit in your specific buffer. 3. Prepare fresh dilutions from a newly made stock solution for each experiment. |
| Low in vivo Exposure / Bioavailability | Poor dissolution in the gastrointestinal tract; low aqueous solubility. | 1. Test solubility in biorelevant media (FaSSIF/FeSSIF) to guide dosing strategy (e.g., with food).[10][12] 2. Develop an advanced formulation such as an Amorphous Solid Dispersion (ASD) or a lipid-based system.[13][14] |
| Difficulty Dissolving Stock Powder | Highly crystalline solid-state form; inherent low solubility in common solvents. | 1. Use sonication or gentle heating to aid dissolution in the primary solvent (e.g., DMSO).[7] 2. Ensure the DMSO is fresh and anhydrous, as absorbed moisture can reduce solubility.[15] 3. If issues persist, consider synthesizing an alternative salt form of the PROTAC. |
Quantitative Data: Improving VHL-Based PROTAC Solubility
Rational chemical modification can lead to dramatic improvements in aqueous solubility without compromising degradation activity. The table below summarizes data from a study on VHL-based USP7 degraders, demonstrating the power of this approach.
| Compound | Modification | Aqueous Solubility (µM) | Fold Improvement | Target Degradation (DC₅₀) |
| Predecessor PROTAC | Original Scaffold | < 1 | - | Potent |
| PROTAC 40 | Added Dibasic Piperazine | > 170 | > 170x | Potent (retained activity) |
| Data adapted from studies on solubility enhancement of VHL-based PROTACs, which showed a 170-fold increase in solubility for a modified compound.[2][3][4][5][6] |
Visual Guides & Workflows
PROTAC Mechanism of Action
Troubleshooting Workflow for Solubility Issues
Caption: Decision tree for addressing PROTAC solubility problems.
Experimental Protocols
Protocol: Kinetic Solubility Assessment by Nephelometry
This protocol provides a method to determine the kinetic solubility of a PROTAC in an aqueous buffer, which is crucial for avoiding compound precipitation in in vitro assays.
1. Objective: To measure the concentration at which a PROTAC, upon dilution from a DMSO stock, begins to precipitate in a selected aqueous buffer over a defined time period.
2. Materials:
-
Test PROTAC compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Nephelometer or plate reader with turbidity measurement capabilities
-
Clear, flat-bottom 96-well or 384-well plates
-
Multichannel pipette
3. Procedure:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved, using sonication if necessary.
-
-
Preparation of Assay Plate:
-
Create a serial dilution of the PROTAC stock solution in a 96-well plate using 100% DMSO. This will be the "source plate."
-
In a separate 96-well "assay plate," add the aqueous buffer to each well (e.g., 198 µL for a 1:100 dilution).
-
-
Assay Execution:
-
Transfer a small volume (e.g., 2 µL) from the DMSO source plate to the corresponding wells of the aqueous assay plate using a multichannel pipette. This initiates the precipitation process. The final DMSO concentration should be kept constant (e.g., 1%).
-
Mix the plate gently for 30-60 seconds.
-
-
Measurement:
-
Immediately measure the turbidity of the plate using a nephelometer at Time 0.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C).
-
Take a second reading after a set incubation period (e.g., 2 hours or 24 hours).
-
4. Data Analysis:
-
Plot the turbidity reading (Nephelometric Turbidity Units - NTU) against the PROTAC concentration.
-
The kinetic solubility limit is defined as the concentration at which the turbidity signal significantly increases above the background (buffer + DMSO only). This point can be determined by identifying the "break" in the curve or by setting a threshold NTU value.
-
Compare the solubility at different time points to assess the stability of the supersaturated solution.
This protocol will provide a clear understanding of the solubility limits of your this compound based PROTAC, enabling more robust and reproducible experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability. - DKFZ [inrepo02.dkfz.de]
- 3. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting the "Hook Effect" in PROTAC Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and overcome the "hook effect," a common challenge in PROTAC experiments that can lead to misinterpretation of a compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC "hook effect"?
A1: The PROTAC "hook effect" describes the paradoxical observation where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2][3] This results in a bell-shaped dose-response curve, unlike the typical sigmoidal curve observed with traditional inhibitors.[3][4] Failure to recognize the hook effect can lead to an inaccurate assessment of a PROTAC's potency (DC50) and efficacy (Dmax).[2][3]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[1][2][4] A PROTAC's efficacy depends on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1][2] However, when PROTAC molecules are in excess, they can independently bind to either the target protein or the E3 ligase, forming inactive "Target–PROTAC" or "E3 Ligase–PROTAC" binary complexes.[1][2] These binary complexes compete with and inhibit the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1]
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentration range does the hook effect typically occur?
A4: The concentration at which the hook effect becomes apparent varies significantly depending on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used.[2] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[4] It is therefore critical to perform a wide dose-response experiment to identify the optimal degradation window and detect the onset of the hook effect.[2][4]
Troubleshooting Guides
Problem 1: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the classic "hook effect" due to the formation of unproductive binary complexes at high PROTAC concentrations.[1][2]
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment with a broader and more granular range of PROTAC concentrations, especially at the higher end, to fully characterize the bell-shaped curve.[2][3]
-
Determine Optimal Concentration (Dmax): Identify the concentration that yields the maximum degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.[2]
-
Assess Ternary Complex Formation: Directly measure the formation of the ternary complex using biophysical or cellular assays like Co-Immunoprecipitation or NanoBRET (see Experimental Protocols section). A decrease in ternary complex formation at high PROTAC concentrations will confirm the hook effect mechanism.[1][3]
-
Consider PROTAC Redesign: If the hook effect is limiting the therapeutic window, consider redesigning the PROTAC with an optimized linker to improve ternary complex cooperativity.[1]
-
Problem 2: My PROTAC shows weak or no degradation at all tested concentrations.
-
Likely Cause: This could be due to several factors, including the hook effect occurring outside your tested concentration range, poor cell permeability, an inactive PROTAC, or issues with the experimental system.[1][2]
-
Troubleshooting Steps:
-
Expand the Concentration Range: Test a much broader range of concentrations, from picomolar (pM) to high micromolar (µM), to ensure you are not missing a narrow window of activity.[2][4]
-
Verify Target Engagement: Confirm that the PROTAC can bind to its target protein and the E3 ligase in cells. A cellular thermal shift assay (CETSA) can be used to assess target engagement in intact cells.[1][5]
-
Confirm Proteasome-Mediated Degradation: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein level in the presence of the inhibitor confirms a proteasome-dependent mechanism.
-
Check E3 Ligase Expression: Ensure that the cell line you are using expresses the E3 ligase that your PROTAC is designed to recruit.[1]
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal degradation time.[2]
-
Data Presentation
Table 1: Example Dose-Response Data for a PROTAC Exhibiting the Hook Effect
| PROTAC Concentration | % Target Protein Remaining (Normalized to Vehicle) |
| Vehicle (DMSO) | 100% |
| 0.1 nM | 92% |
| 1 nM | 68% |
| 10 nM | 35% |
| 100 nM | 12% (Dmax) |
| 1 µM | 38% |
| 10 µM | 75% |
This table illustrates a typical dataset where the hook effect is observed. Maximum degradation is achieved at 100 nM, with reduced efficacy at higher concentrations.
Table 2: Comparison of PROTACs with Varying Linker Length on Degradation Efficacy
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Hook Effect Onset |
| PROTAC-A | Short, rigid | 50 | 85 | ~1 µM |
| PROTAC-B | Flexible PEG4 | 15 | 95 | >10 µM |
| PROTAC-C | Long, flexible PEG8 | 80 | 70 | ~500 nM |
This hypothetical data illustrates how linker composition can influence a PROTAC's potency, efficacy, and the onset of the hook effect.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.[6][7]
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis, and blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Prepare serial dilutions of the PROTAC in cell culture medium over a wide concentration range. Include a vehicle-only control. Treat cells for the desired duration (e.g., 16-24 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control. Incubate with the appropriate secondary antibody.
-
Detection and Analysis: Visualize bands using a chemiluminescence detection system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal and plot the percentage of remaining protein against the PROTAC concentration.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
This protocol confirms the PROTAC-induced interaction between the target protein and the E3 ligase.[3][8]
Materials:
-
Cell line of interest
-
PROTAC compound, vehicle control, and proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the target protein (for immunoprecipitation)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Primary antibodies against the target protein and the E3 ligase
Procedure:
-
Cell Treatment and Lysis: Treat cells with desired concentrations of PROTAC or vehicle. To capture the ternary complex, co-treat with a proteasome inhibitor for the last 2-4 hours of incubation. Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding. Incubate the pre-cleared lysate with an antibody against the target protein. Add fresh protein A/G beads to capture the antibody-antigen complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis: Elute the protein complexes from the beads. Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This proximity-based assay allows for the real-time measurement of ternary complex formation in living cells.[9][10][11]
Materials:
-
Cell line engineered to express the target protein fused to NanoLuc® luciferase (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).
-
PROTAC compound
-
HaloTag® ligand
-
NanoLuc® substrate
-
Luminometer with appropriate filters
Procedure:
-
Cell Plating and Labeling: Plate the engineered cells in a white, opaque microplate. Add the HaloTag® ligand to label the E3 ligase fusion protein.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the BRET ratio. An increase in the BRET signal with increasing PROTAC concentration indicates the formation of the ternary complex. A decrease at higher concentrations is indicative of the hook effect.
Protocol 4: In Vitro Ubiquitination Assay
This cell-free assay directly measures the PROTAC-dependent ubiquitination of the target protein.[12]
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Recombinant target protein
-
Ubiquitin and ATP
-
PROTAC compound
-
Reaction buffer
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein or ubiquitin
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, target protein, ubiquitin, ATP, and reaction buffer. Add a serial dilution of the PROTAC or vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Detection of Ubiquitination: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the samples by Western blot, probing with an antibody against the target protein. A ladder of higher molecular weight bands in the PROTAC-treated lanes indicates poly-ubiquitination.
Mandatory Visualization
Caption: Mechanism of the PROTAC hook effect.
Caption: Troubleshooting workflow for the PROTAC hook effect.
Caption: Western Blot Workflow for PROTAC Degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 11. selvita.com [selvita.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CuAAC Reactions with VHL Ligands
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on its application with complex von Hippel-Lindau (VHL) E3 ligase ligands.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a copper ligand in a CuAAC reaction? A1: A copper ligand serves several critical functions in a CuAAC reaction. Its main role is to stabilize the catalytically active Cu(I) oxidation state, which prevents its oxidation by air or disproportionation into inactive Cu(0) and Cu(II).[1] Additionally, certain "accelerating" ligands can significantly increase the reaction rate.[1][2] In bioconjugation applications involving sensitive molecules like VHL ligands, these ligands also chelate the copper ions, reducing their cytotoxicity and protecting the biomolecules from oxidative damage.[1][3][4]
Q2: How do I choose the best copper ligand for my VHL-conjugation experiment? A2: The optimal ligand depends on your specific reaction conditions. For reactions in aqueous or mixed aqueous/organic solvents, which are common for complex molecules, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and its derivatives are highly recommended due to their biocompatibility and ability to protect substrates from copper-induced damage.[1][3][5] For reactions in purely organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is very effective, though it has limited water solubility.[1][5]
Q3: Can I perform a CuAAC reaction without a ligand? A3: While the reaction can proceed without a ligand, it is generally not recommended.[1] Ligand-free reactions are often much slower and may require higher copper concentrations, which increases the risk of side reactions and degradation of sensitive substrates like VHL ligands.[3][4]
Q4: What are the most common side reactions in CuAAC, and how can they be minimized? A4: The most common side reaction is the oxidative homocoupling of terminal alkynes (Glaser coupling), which is promoted by oxygen and Cu(II) ions.[6] To minimize this, it is crucial to degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] Using a sufficient amount of a reducing agent, like sodium ascorbate, helps maintain the copper in its active Cu(I) state.[6] Additionally, the copper/ascorbate system can generate reactive oxygen species (ROS) that may degrade sensitive molecules; using an appropriate copper-stabilizing ligand can reduce this risk.[3][6]
Q5: What is the optimal pH for a CuAAC reaction involving a VHL ligand? A5: CuAAC reactions are robust and can work over a wide pH range, typically between 4 and 12.[3] For bioconjugation, a pH range of 7 to 9 is commonly employed.[3] Buffers such as phosphate or HEPES at a pH of 7.0 to 7.5 are a good starting point.[7] It is important to avoid amine-containing buffers like Tris, as they can act as competitive and inhibitory ligands for copper.[2][4]
Troubleshooting Guide
Low product yield, slow reaction rates, or the appearance of side products are common issues. The following flowchart provides a systematic approach to troubleshooting these problems.
Caption: A troubleshooting flowchart for common issues in CuAAC reactions.
Optimizing Reaction Parameters
The success of a CuAAC reaction with a complex VHL ligand often depends on the careful optimization of several key parameters.
Catalyst and Ligand Selection
The choice of ligand is critical for both reaction efficiency and the stability of the substrates. Water-soluble ligands are generally preferred for reactions involving complex biomolecules or their ligands.
Table 1: Comparison of Common Copper Ligands for CuAAC
| Ligand | Key Characteristics | Recommended Use Case | Water Solubility | Biocompatibility |
|---|---|---|---|---|
| THPTA | High water solubility, protects biomolecules from oxidative damage.[1][5] | Bioconjugation in aqueous buffers. | High | Very High |
| TBTA | High reaction rates, but poor water solubility.[1][5] | Small molecule synthesis in organic solvents. | Low | Low |
| BTTAA | Exhibits very high catalytic activity, often outperforming THPTA.[5] | When maximum reaction speed is required for bioconjugation. | High | Very High |
Data compiled from multiple sources.[1][5]
General Recommendations:
-
Copper Source: Copper(II) sulfate (CuSO₄) is commonly used, as the active Cu(I) is generated in situ by a reducing agent.[2]
-
Reducing Agent: Freshly prepared sodium ascorbate is the most common and effective reducing agent.[3][4]
-
Concentrations: Copper concentrations should generally be between 50 and 100 µM for bioconjugation.[4] A ligand-to-copper ratio of at least 5:1 is recommended to protect biomolecules from oxidation.[4]
Solvent, Temperature, and pH
Table 2: Guidance on Reaction Conditions
| Parameter | Recommendation | Rationale & Considerations |
|---|---|---|
| Solvent | Start with aqueous buffers (Phosphate, HEPES). Use co-solvents like DMSO or t-BuOH if VHL ligand solubility is low.[4][8] | Organic co-solvents can help solubilize hydrophobic VHL ligands and may increase reaction rates. However, ensure the final concentration does not denature any protein components. The choice of solvent can significantly impact reaction outcomes.[6][9] |
| Temperature | Room temperature to 37°C is a typical starting range. | For sterically hindered substrates, increasing the temperature (e.g., to 50-60°C) can improve yields, provided the VHL ligand is stable at that temperature.[6][8] |
| pH | Maintain pH between 6.5 and 8.0. | Optimal for most bioconjugations. Avoid Tris buffer as it inhibits the reaction.[2][4] |
Detailed Experimental Protocol
This section provides a generalized protocol for the CuAAC conjugation of an azide-functionalized molecule to an alkyne-bearing VHL ligand. This protocol should be optimized for specific substrates.
Caption: A general experimental workflow for a CuAAC reaction.
Methodology:
-
Prepare Stock Solutions:
-
Prepare stock solutions of your alkyne-VHL ligand and azide-containing partner in a suitable solvent (e.g., DMSO).
-
Prepare aqueous stock solutions of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) and the chosen copper ligand (e.g., THPTA).
-
Crucially, prepare a stock solution of sodium ascorbate in deionized water immediately before use , as it oxidizes quickly in air.[1]
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-VHL ligand (1.0 equivalent).
-
Add the azide-containing molecule (typically 1.1-1.5 equivalents).
-
Add the appropriate reaction buffer or solvent system to achieve the desired final concentration.
-
-
Catalyst Addition:
-
In a separate microcentrifuge tube, pre-mix the required volumes of the CuSO₄ and ligand stock solutions to achieve the target final concentrations (e.g., 100 µM CuSO₄ and 500 µM THPTA).[4] Let this mixture stand for 1-2 minutes.[1]
-
Add the copper/ligand premix to the reaction vial containing the azide and alkyne. Mix gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. The final concentration is typically 2-5 mM.[1]
-
If working with oxygen-sensitive substrates, degas the final mixture and maintain it under an inert atmosphere (nitrogen or argon).
-
-
Incubation and Monitoring:
-
Incubate the reaction at the optimized temperature (e.g., room temperature or 37°C) for 1-4 hours or until completion.
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC.
-
-
Purification:
-
Once the reaction is complete, purify the VHL-ligand conjugate using standard methods like reverse-phase HPLC or flash column chromatography.
-
The CuAAC Catalytic Cycle
Understanding the mechanism can aid in troubleshooting. The reaction involves a catalytic cycle where the Cu(I)-ligand complex is central to activating the alkyne for cycloaddition with the azide.
Caption: The CuAAC catalytic cycle showing the role of the Cu(I)-ligand complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of (S)-(S,R,S,R)-AHPC-Me-N3 in solution
Welcome to the technical support center for (S)-(S,R,S,R)-AHPC-Me-N3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this molecule in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
A1: this compound is a PROTAC (Proteolysis Targeting Chimera) component. It is a VHL E3 ligase ligand conjugated to a linker with a terminal azide group. This molecule is often used in the synthesis of PROTACs, where the azide group allows for the attachment of a target protein ligand via "click chemistry". Its stability is crucial for the successful synthesis and efficacy of the final PROTAC.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound can be influenced by several factors, primarily related to its linker and the terminal azide group. These include:
-
pH of the solution: Both highly acidic and basic conditions can potentially lead to the degradation of the molecule, particularly hydrolysis of amide bonds within the linker or reaction of the azide group.
-
Presence of reducing agents: The azide group is susceptible to reduction, which would result in the loss of its functionality for click chemistry.
-
Exposure to certain metals: Some metals can form unstable metal azides or catalyze degradation pathways.
-
Choice of solvent: The solvent system can impact the stability. For instance, halogenated solvents should be avoided with azides.[1]
-
Temperature and light exposure: Elevated temperatures and prolonged exposure to light can accelerate degradation.
-
Enzymatic degradation: If used in biological media, cellular enzymes could potentially metabolize the linker.
Q3: How should I store stock solutions of this compound to ensure maximum stability?
A3: For maximum stability, stock solutions of this compound should be stored under the following conditions:
-
Solvent: Use a high-quality, anhydrous solvent such as DMSO.
-
Temperature: Store at -20°C or -80°C for long-term storage.[2]
-
Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Inert atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Storage Recommendations Summary
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Minimizes hydrolysis |
| Temperature | -20°C (short-term), -80°C (long-term) | Slows down chemical degradation |
| Aliquoting | Single-use volumes | Avoids freeze-thaw cycles |
| Atmosphere | Inert gas (optional) | Prevents oxidation |
Q4: Is the azide group in this compound stable under typical biological assay conditions?
A4: The azide group is generally stable and bioorthogonal, meaning it does not readily react with most biological molecules. However, its stability can be compromised in the presence of certain cellular components, such as endogenous reducing agents (e.g., thiols like glutathione). While many click chemistry reactions are performed in aqueous buffers and even in cell lysates, it is crucial to minimize the exposure time and control the reaction conditions to prevent unwanted side reactions.[3][4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Problem 1: Low or no yield in subsequent click chemistry reactions.
-
Possible Cause 1: Degradation of the azide functionality.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the stock solution of this compound has been stored correctly (see FAQ Q3).
-
Check for Incompatible Reagents: Review your experimental protocol to ensure that no reducing agents (e.g., DTT, TCEP) were present in the solution prior to the click reaction.
-
Analyze Compound Integrity: Use LC-MS to analyze an aliquot of your stock solution to confirm the presence and purity of the azide-containing molecule. The expected mass should be observed.
-
Perform a Control Reaction: Run a small-scale click reaction with a fresh, reliable alkyne partner to confirm the reactivity of your this compound stock.
-
-
-
Possible Cause 2: Suboptimal click chemistry reaction conditions.
-
Troubleshooting Steps:
-
Optimize Catalyst and Ligand: For copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensure you are using a fresh solution of a Cu(I) source or a Cu(II) salt with a reducing agent like sodium ascorbate. The use of a stabilizing ligand such as TBTA or THPTA is also recommended.[4]
-
Control pH: Maintain the pH of the reaction mixture within the optimal range for CuAAC, which is typically between 4 and 12.[5]
-
Degas Solutions: If you suspect oxidation of the Cu(I) catalyst, degas your reaction mixture to remove oxygen.
-
Consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): If copper toxicity is a concern in your biological system, consider using a copper-free click reaction with a strained alkyne (e.g., DBCO, BCN).
-
-
Problem 2: Inconsistent results in biological assays using a PROTAC synthesized from this compound.
-
Possible Cause 1: Instability of the PROTAC in the assay medium.
-
Troubleshooting Steps:
-
Assess Stability in Media: Incubate your final PROTAC in the cell culture medium for various time points (e.g., 0, 2, 6, 24 hours) at 37°C. Analyze the samples by LC-MS to determine the rate of degradation.
-
Minimize Incubation Time in Solution: Prepare working solutions of the PROTAC immediately before use and minimize the time it spends in aqueous buffers.
-
Modify the Linker: If significant degradation is observed, consider synthesizing PROTACs with more stable linkers. Incorporating rigid structures like piperazine or piperidine rings can improve metabolic stability.[]
-
-
-
Possible Cause 2: Poor cell permeability of the final PROTAC.
-
Troubleshooting Steps:
-
Evaluate Physicochemical Properties: The addition of a large protein-binding ligand can significantly alter the properties of the molecule. Use computational tools to predict properties like logP and polar surface area.
-
Perform a Cell Permeability Assay: Use an assay like the parallel artificial membrane permeability assay (PAMPA) to experimentally determine the cell permeability of your PROTAC.
-
Linker Optimization: The composition of the linker plays a critical role in cell permeability. PROTACs with PEG linkers may have poor permeability due to their polarity. Consider using linkers with a more lipophilic character.
-
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution using LC-MS
Objective: To determine the stability of this compound in a specific solution over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, PBS, cell culture medium)
-
LC-MS system with a C18 column
-
Incubator or water bath
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired test solution (e.g., PBS pH 7.4, DMEM).
-
Incubation: Incubate the test solutions at the desired temperature (e.g., room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each test solution.
-
Sample Preparation for LC-MS: For samples in biological media, perform a protein precipitation step by adding 3 volumes of cold acetonitrile. Centrifuge to pellet the precipitated proteins and transfer the supernatant for analysis.
-
LC-MS Analysis: Analyze the samples using an appropriate LC-MS method to monitor the peak area of the parent compound.
-
Data Analysis: Plot the percentage of the remaining this compound as a function of time to determine its stability profile.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under stress conditions.
Materials:
-
This compound
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
LC-MS system
Procedure:
-
Prepare Solutions: Prepare solutions of this compound in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.
-
Incubation: Incubate the solutions at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
-
Neutralization and Quenching: Neutralize the acidic and basic solutions. For the oxidative condition, the reaction can be quenched if necessary.
-
LC-MS Analysis: Analyze the stressed samples by LC-MS to identify any degradation products by comparing the chromatograms to that of an unstressed control sample.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting workflow for low click chemistry yield.
References
Technical Support Center: Troubleshooting Failed Ternary Complex Formation with Synthesized PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formation of ternary complexes with synthesized Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of PROTACs, and why is its formation critical?
A1: A ternary complex is a structure formed by the non-covalent association of three molecules: the target Protein of Interest (POI), the bifunctional PROTAC molecule, and an E3 ubiquitin ligase.[1][2][][4] The PROTAC acts as a molecular bridge, bringing the target protein and the E3 ligase into close proximity.[1][] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[][4][5] Therefore, the successful formation of a stable and productive ternary complex is the crucial first step for effective PROTAC-mediated protein degradation.[2][4][6][7]
Q2: My synthesized PROTAC is not inducing degradation of the target protein. What are the possible reasons related to ternary complex formation?
A2: The lack of protein degradation can stem from several issues related to the ternary complex:
-
Inefficient Ternary Complex Formation: The PROTAC may not effectively bring the target protein and the E3 ligase together to form a stable complex.[2][8]
-
Poor Linker Design: The linker's length, rigidity, and attachment points are critical for the geometry of the ternary complex.[2][7][9] An improperly designed linker can cause steric hindrance, preventing the complex from forming.[2]
-
Negative Cooperativity: The binding of the PROTAC to one protein may hinder its binding to the second protein, leading to unstable ternary complexes.[10][11][12]
-
"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex.[6][13][14][15][16] This leads to a bell-shaped dose-response curve where degradation decreases at higher PROTAC concentrations.[6][13][16]
-
Unproductive Ternary Complex Geometry: A stable ternary complex might form, but its conformation may not be suitable for the E3 ligase to ubiquitinate the target protein.[17][18]
Q3: How can I experimentally verify that a ternary complex is forming?
A3: Several biophysical and cellular assays can be used to confirm and characterize ternary complex formation:
-
Surface Plasmon Resonance (SPR): This technique provides real-time, label-free analysis of binding kinetics and affinities for both binary and ternary complexes.[1][][7][19]
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.[1][7][20]
-
Förster Resonance Energy Transfer (FRET): FRET-based assays, including time-resolved FRET (TR-FRET), can be used to detect the proximity of the target protein and the E3 ligase in the presence of the PROTAC.[1][21]
-
AlphaLISA (Amplified Luminescent Proximity Homestead Assay): This is a bead-based immunoassay that measures the formation of the ternary complex.[1][20]
-
Co-Immunoprecipitation (Co-IP): This technique can be used to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase in a cellular context.[13]
Q4: What is cooperativity in ternary complex formation, and how does it impact PROTAC efficacy?
A4: Cooperativity (α) is a measure of how the binding of the PROTAC to one protein influences its affinity for the other protein.[10][22]
-
Positive Cooperativity (α > 1): The formation of a binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the second protein (target protein).[10][17] Positive cooperativity is often a key driver for potent protein degradation as it stabilizes the ternary complex over the binary ones.[4]
-
No Cooperativity (α = 1): The binding events are independent.
-
Negative Cooperativity (α < 1): The formation of a binary complex decreases the affinity for the second protein.[10] While not ideal, potent degradation can still be achieved with negatively cooperative PROTACs.[12]
The linker plays a critical role in determining the cooperativity of a PROTAC.[4]
Troubleshooting Guides
Issue 1: No or weak ternary complex formation observed in biophysical assays (SPR, ITC, etc.).
| Possible Cause | Troubleshooting Steps |
| Poor Linker Design | Synthesize and test a series of PROTACs with varying linker lengths and compositions to identify a linker that promotes more stable ternary complex formation.[6][23] Consider both flexible (e.g., PEG) and rigid linkers.[7] |
| Steric Hindrance | Modify the attachment points of the linker on the target-binding and E3-binding moieties to avoid steric clashes.[2] |
| Suboptimal Physicochemical Properties | Poor solubility of the PROTAC can lead to aggregation and inaccurate binding measurements. Assess and optimize the solubility of your PROTAC in the assay buffer. |
| Inactive Protein | Ensure that the purified target protein and E3 ligase are properly folded and active. |
| Incorrect Assay Conditions | Optimize assay conditions such as buffer composition, pH, and temperature. |
Issue 2: Ternary complex formation is confirmed, but no protein degradation is observed in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane.[2][6][24] Perform cellular thermal shift assays (CETSA) or use NanoBRET to assess target engagement in intact cells.[6][17] Modify the linker to improve physicochemical properties for better cell entry.[6] |
| "Hook Effect" | Test a broader range of PROTAC concentrations, including very low (picomolar) and very high (micromolar) ranges, to identify the optimal concentration for degradation.[6][13] The bell-shaped curve is characteristic of the hook effect.[6][13] |
| Low E3 Ligase Expression | Verify that the cell line used expresses the E3 ligase that your PROTAC is designed to recruit.[6] |
| Unproductive Ternary Complex Geometry | Even if a stable complex forms, its geometry might not be optimal for ubiquitination.[17][18] This often requires redesigning the linker (length, attachment points) to allow for productive ubiquitin transfer. |
| PROTAC Instability | Assess the stability of your PROTAC in the cell culture medium over the time course of the experiment.[24] |
Quantitative Data Summary
The following tables summarize how modifications to PROTAC design, particularly the linker, can impact binary and ternary complex formation, as well as degradation efficiency.
Table 1: Impact of Linker Length on Binding Affinity and Cooperativity
| PROTAC | Linker Length (atoms) | Binary KD (PROTAC to BTK, nM) | Binary KD (PROTAC to CRBN, µM) | Ternary Complex KD (nM) | Cooperativity (α) |
| PROTAC-1 | 4 | ~1400 | ~36 | - | - |
| PROTAC-6 | 16 | 70-140 | 2.5-3.6 | - | - |
| PROTAC-11 | 29 | 70-140 | 2.5-3.6 | - | - |
| MZ1 | - | - | 66 | 2.9 (with BRD4BD2) | 22 |
| 15b | - | - | 600 | - | 15 |
Data synthesized from multiple sources for illustrative purposes.[10][11][22][25]
Table 2: Correlation of Linker Length with Degradation Efficacy
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ER PROTAC-1 | 9 | >1000 | <20 |
| ER PROTAC-2 | 12 | ~500 | ~40 |
| ER PROTAC-3 | 16 | ~100 | >80 |
| ER PROTAC-4 | 19 | ~250 | ~60 |
| ER PROTAC-5 | 21 | ~700 | ~30 |
Data synthesized from studies on ER-targeting PROTACs for illustrative purposes.[23][26]
Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Principle: SPR measures changes in the refractive index at a sensor chip surface upon molecular binding, providing real-time kinetic and affinity data.[17]
-
Methodology:
-
Immobilization: Covalently immobilize one of the proteins, typically the E3 ligase (e.g., VHL or Cereblon), onto the sensor chip.[7][17]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine its binary binding affinity (KD).
-
Inject a series of concentrations of the target protein over the immobilized E3 ligase to measure their direct interaction (or lack thereof).
-
-
Ternary Complex Analysis:
-
Prepare solutions containing a fixed, near-saturating concentration of the target protein and a range of PROTAC concentrations.
-
Inject these pre-incubated mixtures over the immobilized E3 ligase to measure the affinity of the ternary complex.[17]
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (kon), dissociation rates (koff), and the equilibrium dissociation constant (KD). Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.[10][17]
-
2. Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
-
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).[17]
-
Methodology:
-
Sample Preparation: Dialyze all proteins and the PROTAC into an identical buffer to minimize heats of dilution. Place a solution of the target protein and the E3 ligase in the ITC cell. Load a more concentrated solution of the PROTAC into the injection syringe.
-
Binary Titrations:
-
Titrate the PROTAC into a solution of the E3 ligase to determine their binary binding thermodynamics.
-
Titrate the PROTAC into a solution of the target protein for the other binary interaction.
-
-
Ternary Titration: Titrate the PROTAC into the solution containing both the E3 ligase and the target protein.
-
Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model to extract the thermodynamic parameters for ternary complex formation. Cooperativity can be assessed by comparing the thermodynamics of the binary and ternary interactions.[7]
-
Visualizations
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.
Caption: A decision tree to systematically troubleshoot the lack of PROTAC-mediated protein degradation.
Caption: The "Hook Effect": High PROTAC concentrations favor non-productive binary complexes, inhibiting degradation.
References
- 1. o2hdiscovery.co [o2hdiscovery.co]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 21. biocompare.com [biocompare.com]
- 22. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Cell Permeability of Large PROTAC Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges related to the cell permeability of large PROTAC (Proteolysis-Targeting Chimera) molecules.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Question 1: My PROTAC is highly active in biochemical assays but shows little to no target degradation in cells. Could cell permeability be the problem?
Answer: Yes, this is a very common scenario and often points directly to poor cell permeability.[1][2] PROTACs are large molecules, frequently with molecular weights over 800 Da and significant polar surface area, placing them "beyond the Rule of 5" (bRo5).[3][4][5] These properties can severely limit their ability to passively diffuse across the lipid bilayer of the cell membrane to reach their intracellular targets.[1] To confirm this, it is essential to measure the permeability of your PROTAC directly using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell assay.[2]
Question 2: I've confirmed my PROTAC has low permeability. What are the most likely causes and how can I fix it?
Answer: Low permeability in large PROTACs typically stems from a few key physicochemical properties. Here is a breakdown of potential causes and strategic solutions:
-
High Molecular Weight (MW) and Polar Surface Area (TPSA):
-
Cause: The bifunctional nature of PROTACs necessitates a large structure, often with numerous polar groups (high TPSA), which is unfavorable for membrane crossing.[2]
-
Solution: Focus on linker optimization. Reducing linker length or removing it entirely can improve permeability.[6] Replacing flexible linkers (like PEG) with more rigid structures (e.g., incorporating piperidine, piperazine, or phenyl rings) can enhance permeability by reducing conformational flexibility and shielding polar groups.[6][7][8][9]
-
-
High Number of Hydrogen Bond Donors (HBDs):
-
Cause: Amide bonds, commonly used in linkers, are significant hydrogen bond donors and increase polarity, which is detrimental to permeability.[10][11]
-
Solution: A simple and effective strategy is the bioisosteric replacement of an amide bond with a less polar ester.[8][10] This modification reduces the HBD count and has been shown to dramatically improve permeability and subsequent cellular degradation activity.[10]
-
-
Substrate for Efflux Pumps:
-
Cause: The PROTAC may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein) present on the cell membrane.
-
Solution: The Caco-2 permeability assay can identify efflux issues by comparing permeability in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio greater than 2 indicates the compound is likely an efflux substrate.[12][13][14] Design modifications to alter the PROTAC's interaction with these transporters may be necessary.
-
-
Unfavorable Conformation:
-
Cause: In a polar, aqueous environment, the PROTAC may adopt an extended, "floppy" conformation that exposes its polar regions, preventing it from entering the hydrophobic cell membrane.[1]
-
Solution: Encourage "chameleon-like" behavior by designing the PROTAC to form intramolecular hydrogen bonds (IMHBs).[1][7][15] This allows the molecule to adopt a more compact, folded conformation in a nonpolar environment (like the cell membrane), effectively shielding its polar surface area and enhancing permeability.[1][11][15][16][17][18]
-
dot graph TD { graph [fontname="Arial", splines="ortho", nodesep="0.8", ranksep="1"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} doted Caption: A troubleshooting workflow for diagnosing low cellular activity of PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the "chameleon effect" and how does it improve PROTAC permeability? A1: The "chameleon effect" describes the ability of a PROTAC to change its conformation depending on the polarity of its environment.[1] In the aqueous extracellular space, it may be extended. However, upon approaching the nonpolar lipid membrane, it can fold into a more compact structure. This folding is often stabilized by intramolecular hydrogen bonds (IMHBs) and other interactions (e.g., π-π stacking) that shield polar functional groups, reducing the molecule's effective polar surface area and facilitating its passage across the membrane.[11][15][16][17] Designing linkers that promote this folded state is a key strategy for improving permeability.[16][18]
dot graph G { layout=neato; graph [fontname="Arial", pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} doted Caption: The "chameleon effect" showing a PROTAC folding to reduce polarity.
Q2: Which in vitro assay is better for assessing PROTAC permeability: PAMPA or Caco-2? A2: Both assays are valuable but provide different information.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[12][19] It is excellent for early-stage screening to rank compounds based on their intrinsic passive permeability.[12][20] However, it cannot assess the impact of active transport or efflux.[20]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human intestinal cells that form tight junctions and express transporters.[12][19] It provides more physiologically relevant data, as it can measure not only passive diffusion but also active uptake and, crucially, active efflux.[19] While more complex and lower-throughput, Caco-2 assays are recommended when PAMPA results are low or to investigate potential transporter effects.[14]
Q3: How much can linker modifications really impact permeability? A3: Linker modifications can have a profound impact, sometimes changing permeability by orders of magnitude. For example, within a single series of PROTACs, changing the linker resulted in a 100-fold difference in permeability as measured by PAMPA.[21] Replacing amide bonds with esters or switching from flexible PEG linkers to more rigid alkyl or cyclic linkers are common strategies that can lead to significant improvements.[7][10]
Quantitative Data Summary
The following tables summarize how different structural modifications can influence the apparent permeability coefficient (Papp), a key metric for permeability.
Table 1: Impact of Linker Type and E3 Ligase on Permeability
| PROTAC ID | E3 Ligase Ligand | Linker Type | Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC 14 | Cereblon | PEG-based | 1.7 | 8.4 | [14] |
| PROTAC 18 | Adamantane | PEG-based | 0.15 | 1.5 | [14] |
| PROTAC 20d | VHL | PEG-based | BLQ (<0.8) | >12 | [14] |
| PROTAC 20b | VHL | Alkyl-based | 0.35 | 0.7 | [14] |
| Data from Caco-2 assays. BLQ = Below Limit of Quantification. |
Table 2: Impact of Amide-to-Ester Substitution on Permeability
| PROTAC Pair | Key Modification | ALogP | PAMPA Papp (x 10⁻⁶ cm/s) | Reference |
| MZ1 (Amide) | Amide Linker | 3.6 | ~0.01 | [8] |
| Ester-MZ1 | Ester Linker | 4.3 | ~0.1 | [8] |
| ARV-771 (Amide) | Amide Linker | 4.2 | ~0.2 | [8] |
| Ester-ARV-771 | Ester Linker | 4.8 | ~0.3 | [8] |
| Illustrates that replacing an amide with an ester can increase lipophilicity (ALogP) and significantly boost passive permeability. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines the general steps for assessing the passive permeability of a PROTAC.
1. Preparation of Solutions:
- Donor Solution: Dissolve the PROTAC in a suitable buffer (e.g., PBS at pH 7.4) to the final desired concentration (e.g., 10 µM). Ensure the final solvent concentration (e.g., DMSO) is low (<1%).[2]
- Acceptor Solution: Use the same buffer as the Donor Solution.[13]
- Lipid Solution: Prepare a solution of a phospholipid, such as lecithin or phosphatidylcholine, in a suitable organic solvent like dodecane.[3][13]
2. Assay Procedure:
- Coat Plate: Add the lipid solution to each well of the filter side of a 96-well PAMPA plate. Allow the solvent to evaporate, leaving a stable artificial membrane.[2]
- Add Acceptor: Add the acceptor solution to the wells of the 96-well acceptor plate.
- Assemble Sandwich: Carefully place the lipid-coated filter plate onto the acceptor plate.
- Add Donor: Add the donor solution containing the PROTAC to the wells of the filter plate.
- Incubation: Incubate the assembled plate for 4-18 hours at room temperature.[13]
3. Quantification and Calculation:
- After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a sensitive analytical method, typically LC-MS/MS.[13]
- Calculate the permeability coefficient (Pe or Papp) using the established formula, which accounts for the concentration in each compartment, incubation time, and membrane area.[3][20]
dot graph G { graph [fontname="Arial", splines=ortho, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
} doted Caption: A typical workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol 2: Caco-2 Permeability Assay
This protocol provides a more physiologically relevant assessment of permeability, including active transport.
1. Cell Culture:
- Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts).[12]
- Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[12]
2. Monolayer Integrity Test:
- Before the assay, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[4][12] Only use monolayers with TEER values within the acceptable range for your laboratory.
3. Permeability Assay (Apical to Basolateral - A to B):
- Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS at pH 7.4).[12]
- Add the PROTAC dosing solution (e.g., 10 µM in buffer) to the apical (upper) chamber.[12]
- Add fresh buffer to the basolateral (lower) chamber.[2]
- Incubate at 37°C. At designated time points, collect samples from the basolateral chamber for analysis.[2]
4. Permeability Assay (Basolateral to Apical - B to A):
- To assess active efflux, perform the experiment in the reverse direction.[2]
- Add the PROTAC dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[4]
- Collect samples from the apical chamber at the same time points.
5. Quantification and Calculation:
- Analyze the concentration of the PROTAC in all collected samples using LC-MS/MS.
- Calculate the Papp values for both the A-to-B and B-to-A directions.[13]
- Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio >2 is a strong indicator that the PROTAC is a substrate of an active efflux transporter.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. tandfonline.com [tandfonline.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. scispace.com [scispace.com]
- 11. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Permeability Assay - Profacgen [profacgen.com]
- 20. PAMPA | Evotec [evotec.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Off-Target Effects of VHL-Recruiting PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the off-target effects of Von Hippel-Lindau (VHL)-recruiting Proteolysis Targeting Chimeras (PROTACs) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with VHL-recruiting PROTACs?
A1: Off-target effects with VHL-recruiting PROTACs can arise from several factors:
-
Warhead-Related Off-Targets: The ligand targeting your protein of interest (POI) may have an affinity for other proteins with similar binding domains, leading to their unintended degradation.[1][2][3][4][5]
-
High PROTAC Concentrations: Excessive concentrations can lead to non-specific interactions and the degradation of proteins other than the intended target. This can also lead to the "hook effect," where the formation of unproductive binary complexes (PROTAC-POI or PROTAC-VHL) dominates, reducing on-target degradation efficiency.[5][6][7]
-
VHL Ligand-Mediated Off-Targets: Although generally selective, the VHL ligand itself can have biological consequences. For instance, VHL ligands are derived from inhibitors of the VHL/HIF-1α interaction and can stabilize Hypoxia-Inducible Factor-1α (HIF-1α), potentially activating the hypoxic response.[3][8][9][10][11][12][13]
-
Neosubstrate Degradation: The formation of the ternary complex (POI-PROTAC-VHL) can create novel protein interaction surfaces on VHL, leading to the ubiquitination and degradation of proteins that are not the intended target but are recruited to this new interface.[3]
-
Cellular Context: The relative expression levels of the target protein, VHL, and potential off-target proteins in your specific cell line can influence the selectivity of the PROTAC.[5]
Q2: How can I experimentally identify off-target effects of my VHL-recruiting PROTAC?
A2: The gold standard for unbiased, proteome-wide identification of off-target effects is quantitative mass spectrometry-based proteomics.[5][6][8][14][15] This technique allows for a global analysis of protein abundance changes in cells following treatment with your PROTAC. By comparing the proteome of treated cells to appropriate control groups, you can identify proteins that are unintentionally degraded.
Q3: What are the essential controls to include in my off-target analysis experiments?
A3: To ensure the validity of your findings and to deconvolve on-target from off-target effects, it is crucial to include the following controls:
-
Vehicle Control (e.g., DMSO): This serves as a baseline for normal protein expression levels.[5]
-
Inactive Control PROTAC: This is a critical control that is structurally similar to your active PROTAC but is unable to form a productive ternary complex. For VHL-based PROTACs, this is often a diastereomer with an inverted stereocenter on the hydroxyproline moiety of the VHL ligand, which ablates VHL binding.[4][5][16][17] This control helps to distinguish between degradation-dependent effects and other pharmacological effects of the molecule.
-
Warhead-Only Control: Treating cells with the warhead molecule alone can help identify off-target effects that are solely due to the target-binding portion of the PROTAC.[3][4][5]
-
Orthogonal Target Knockdown: Using an alternative method, such as siRNA or CRISPR, to reduce the levels of your target protein can help determine if an observed phenotype is due to on-target degradation.[3][4]
Troubleshooting Guides
Problem 1: Significant off-target protein degradation is observed in my proteomics data.
| Possible Cause | Recommended Solution |
| PROTAC concentration is too high. | Perform a full dose-response curve with a wide range of PROTAC concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for on-target degradation and to observe if higher concentrations lead to increased off-target effects or the "hook effect".[4][5][6][7] |
| The warhead is promiscuous. | Confirm the binding profile of the warhead using methods like kinome scanning (for kinase targets) or chemical proteomics.[3] If the warhead is not selective, consider re-engineering it for higher selectivity. |
| Neosubstrate degradation is occurring. | This is an inherent challenge of the PROTAC modality. Systematically modify the linker (length and composition) and the VHL ligand attachment point, as changes in the ternary complex conformation can abrogate these off-target interactions.[3][18][19][20][21] |
| VHL-independent degradation. | Compare your results with the inactive control PROTAC. If the off-target is still degraded, it may be a VHL-independent effect.[5] |
Problem 2: My PROTAC is causing unexpected cellular toxicity.
| Possible Cause | Recommended Solution |
| On-target toxicity. | The degradation of your target protein may be causing the toxic effect. Confirm that the toxicity is observed at concentrations consistent with target degradation and is not seen with the inactive control.[3][4][5] Use an orthogonal method like siRNA or CRISPR to see if it phenocopies the toxicity.[3][4] |
| Off-target toxicity. | An essential off-target protein may be degraded. Analyze your proteomics data to identify any such candidates.[3][5] Use the inactive control PROTAC; if toxicity persists, it is likely a degradation-independent off-target effect.[4][5] |
| Toxicity from the PROTAC molecule itself. | The PROTAC molecule may have pharmacological effects independent of protein degradation. Test for toxicity using the inactive control PROTAC. If the toxicity persists, it suggests a degradation-independent effect.[5] |
| VHL ligand-induced effects. | The VHL ligand component may be causing toxicity through HIF-1α stabilization.[3] Test the VHL ligand alone in your cell model. |
Problem 3: I am not observing any degradation of my target protein.
| Possible Cause | Recommended Solution |
| Suboptimal PROTAC concentration. | The concentration might be too low for effective ternary complex formation or too high, leading to the "hook effect".[4][6][7] A comprehensive dose-response experiment is necessary. |
| Poor ternary complex formation. | The linker length or chemistry may not be optimal for the stable association of your target protein and VHL. The stability of this ternary complex is a better predictor of degradation than the binary binding affinity of the warhead to the target.[4] Synthesize a small library of PROTACs with varying linker lengths and compositions.[3] |
| Low expression of VHL E3 ligase. | The cell line being used may not express sufficient levels of VHL.[4] Confirm VHL expression in your cell line via Western Blot or proteomics. |
| Poor cell permeability. | PROTACs are large molecules and may not efficiently cross the cell membrane.[3] Perform a cell-free degradation assay using cell lysate to confirm that the PROTAC is active when permeability is not a factor. |
Data Presentation
Table 1: Hypothetical Quantitative Proteomics Data for a VHL-Recruiting PROTAC Targeting BRD4
This table illustrates how to present findings to compare on-target and off-target degradation.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | On-Target/Off-Target |
| Bromodomain-containing protein 4 | BRD4 | -4.2 | <0.001 | On-Target |
| Bromodomain-containing protein 2 | BRD2 | -3.8 | <0.001 | Off-Target (Family Member) |
| Bromodomain-containing protein 3 | BRD3 | -3.5 | <0.001 | Off-Target (Family Member) |
| Histone deacetylase 1 | HDAC1 | -0.2 | 0.56 | Not Significant |
| Cyclin-dependent kinase 9 | CDK9 | -0.1 | 0.78 | Not Significant |
Table 2: Comparative Analysis of Biophysical Assays for Ternary Complex Characterization
This table summarizes key parameters for the well-characterized PROTAC MZ1, which recruits BRD4 to VHL.
| Assay | Parameter | Binary Interaction (MZ1:VHL) | Ternary Complex (BRD4:MZ1:VHL) | Cooperativity (α) |
| Surface Plasmon Resonance (SPR) | K_D (nM) | 29 | 1 | 22 |
| k_on (10^5 M⁻¹s⁻¹) | 7 | 59 | ||
| k_off (s⁻¹) | 0.019 | 0.006 | ||
| Half-life (s) | 43 | 130 | ||
| Isothermal Titration Calorimetry (ITC) | K_D (nM) | 66 | 4 | 15 |
| Biolayer Interferometry (BLI) | K_D (nM) | 35 | 2 | 17.5 |
Note: Data is illustrative and compiled from various sources for comparative purposes.[1][2][22][23]
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Profiling by LC-MS/MS
Objective: To identify and quantify all proteins degraded upon PROTAC treatment in an unbiased manner.[6][8][14][15][24]
Materials:
-
Cell line of interest
-
VHL-recruiting PROTAC
-
Vehicle control (e.g., DMSO)
-
Inactive control PROTAC
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Tandem Mass Tags (TMT) (optional)
-
High-pH reversed-phase chromatography system (for fractionation)
-
LC-MS/MS instrument (e.g., Orbitrap)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the PROTAC at its optimal degradation concentration (and a higher concentration to check for the hook effect). Include vehicle and inactive controls.
-
Incubate for a time point determined to be optimal for on-target degradation (e.g., 6-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Digest proteins into peptides using trypsin.
-
-
Peptide Labeling and Fractionation (Optional but Recommended):
-
Label peptides with TMT reagents for multiplexed analysis.
-
Combine labeled peptide sets and fractionate using high-pH reversed-phase chromatography to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze peptide fractions using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm direct binding of the PROTAC to the target protein in a cellular context.[25][26][27][28][29]
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Western blot reagents
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC or vehicle control at the desired concentration for a short duration (e.g., 1-2 hours).
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes/plate.
-
Heat the samples to a range of temperatures in a thermocycler for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge to pellet aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein by Western blot. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
Objective: To measure the formation of the POI-PROTAC-VHL ternary complex in living cells.[30][31][32][33][34]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-tagged POI
-
Expression vector for HaloTag®-tagged VHL
-
Transfection reagent
-
PROTAC of interest
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET® 618 Ligand
-
Luminometer with appropriate filters
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-POI and HaloTag®-VHL expression vectors.
-
-
Cell Plating:
-
Plate the transfected cells in a 96-well plate.
-
-
PROTAC Treatment:
-
Add serial dilutions of the PROTAC to the cells.
-
-
Substrate Addition and Signal Detection:
-
Add the HaloTag® NanoBRET® 618 Ligand and allow it to equilibrate.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
-
Data Analysis:
-
Measure the donor (NanoLuc®) and acceptor (HaloTag®) emission signals.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the BRET ratio indicates ternary complex formation.
-
Mandatory Visualizations
Caption: Mechanism of action for a VHL-recruiting PROTAC.
Caption: On-target versus major off-target degradation pathways.
Caption: Logical workflow for troubleshooting off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. communities.springernature.com [communities.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. tandfonline.com [tandfonline.com]
- 26. pelagobio.com [pelagobio.com]
- 27. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. CETSA [cetsa.org]
- 29. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 30. promega.com [promega.com]
- 31. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 32. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 34. bmglabtech.com [bmglabtech.com]
Technical Support Center: Improving the In Vivo Stability of PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to improve the in vivo stability of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo stability and efficacy of PROTACs?
PROTACs, due to their larger molecular weight and complex structures, often face several challenges in vivo.[1][2] The most common issues include:
-
Poor Metabolic Stability: PROTACs, particularly the linker component, are susceptible to degradation by metabolic enzymes like cytochrome P450 (CYP) in the liver.[3][4][5] This leads to a short in vivo half-life and reduced drug exposure.[3]
-
Low Aqueous Solubility: Many PROTACs are hydrophobic, leading to poor solubility, which can hinder formulation and administration for in vivo studies.[1][2][6][7][8]
-
Poor Cell Permeability: The size and polarity of PROTACs can make it difficult for them to cross cell membranes and reach their intracellular targets.[1][2][9][10]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase alone, which reduces the efficiency of the necessary ternary complex formation for protein degradation.[2][3]
-
Off-Target Toxicity: PROTACs may degrade unintended proteins, leading to adverse effects.[2][11]
Q2: How does the linker composition impact the in vivo stability of a PROTAC?
The linker is a critical component that significantly influences a PROTAC's overall stability and efficacy.[12] Key aspects of the linker's impact include:
-
Metabolic Stability: The linker is often the most metabolically vulnerable part of the PROTAC molecule.[3][13][14] Long, flexible linkers like polyethylene glycol (PEG) or alkyl chains can be susceptible to enzymatic degradation.[3][12][] Incorporating more rigid and stable chemical motifs, such as piperazine, piperidine, or triazole rings, can enhance metabolic stability by shielding the molecule from enzymatic degradation.[3][5][12][13][]
-
Physicochemical Properties: The linker's characteristics affect the PROTAC's solubility and permeability.[12] For instance, replacing a hydrophilic PEG linker with more lipophilic components can decrease aqueous solubility while potentially improving cell permeability.[3] Conversely, incorporating polar, rigid groups can enhance both solubility and metabolic stability.[3]
-
Ternary Complex Formation: The linker's length and flexibility are crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[3][4][][16][17] An optimal linker length is necessary to correctly orient the target protein and the E3 ligase for efficient ubiquitination.[16]
Q3: What are some initial steps to take if my PROTAC is active in vitro but shows low efficacy in vivo?
A disconnect between in vitro potency and in vivo efficacy is a common hurdle.[2][3] The initial troubleshooting steps should focus on pharmacokinetic and metabolic issues:
-
Assess Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the PROTAC's half-life in the presence of metabolic enzymes.[4][5]
-
Evaluate Pharmacokinetics (PK): Conduct PK studies in an appropriate animal model to measure drug exposure in plasma and target tissues after administration.[2] This will help determine if the PROTAC is being rapidly cleared from the system.
-
Check for Metabolite Competition: Metabolites of the PROTAC, especially those resulting from linker cleavage, may compete with the parent PROTAC for binding to the target protein or E3 ligase, thereby reducing its efficacy.[13][18][19] Analyze plasma and tissue samples to identify and quantify major metabolites.[5]
Q4: How can formulation strategies improve the in vivo performance of PROTACs?
Advanced formulation approaches can help overcome challenges related to poor solubility and bioavailability.[1][8] Some effective strategies include:
-
Amorphous Solid Dispersions (ASDs): ASDs can enhance the solubility and dissolution rate of poorly soluble PROTACs by maintaining the drug in a supersaturated state.[1][6][7][9]
-
Lipid-Based Formulations: Encapsulating PROTACs in lipid-based delivery systems like polymeric micelles, emulsions, lipid nanoparticles, liposomes, or exosomes can improve their solubility, permeability, and overall pharmacological performance.[1][2][8]
-
Administration with Food: For some oral PROTACs, administration with food can improve their solubility in biorelevant fluids and enhance in vivo drug exposure.[9][10][20]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Experimental Protocol |
| Low in vivo efficacy despite good in vitro potency. | Poor metabolic stability leading to rapid clearance. | 1. Improve Metabolic Stability: Modify the linker by incorporating rigid moieties (e.g., piperazine, piperidine) or using cyclic linkers.[3][9][10] 2. Protocol: Conduct in vitro metabolic stability assays with liver microsomes to compare the stability of different PROTAC analogs.[4][5] |
| Poor bioavailability due to low solubility or permeability. | 1. Enhance Permeability: Optimize the linker to balance hydrophilicity and lipophilicity.[9][10] Introducing intramolecular hydrogen bonds can also improve cell permeability by reducing molecular size and polarity.[9] 2. Formulation Strategies: Utilize amorphous solid dispersions or lipid-based nanoparticles to improve solubility and absorption.[1][2][6][7][8] 3. Protocol: Perform a Caco-2 permeability assay to directly measure the ability of the PROTAC to cross cell membranes.[3] | |
| Inefficient ternary complex formation in vivo. | 1. Confirm Ternary Complex Formation: Use biophysical assays such as TR-FRET, SPR, or ITC to confirm that the PROTAC can form a stable ternary complex.[3][4] 2. Optimize Linker Geometry: Alter the linker length and composition to facilitate more stable ternary complex formation.[3][16] | |
| High variability in pharmacokinetic (PK) data. | PROTAC degradation during sample handling and analysis. | 1. Standardize Sample Processing: Implement rapid and consistent sample handling protocols, including immediate quenching of enzymatic activity.[3] 2. Optimize Analytical Methods: Ensure LC-MS/MS parameters are optimized to prevent in-source fragmentation of the PROTAC.[3] 3. Protocol: Perform plasma stability assays to assess the stability of the PROTAC in biological matrices.[3] |
| Observed in vivo toxicity. | On-target toxicity in healthy tissues. | 1. Evaluate Target Expression: Assess the expression levels of the target protein in various tissues. 2. Tissue-Specific Delivery: Consider developing tissue-specific delivery strategies or PROTACs that are activated only in the target tissue.[2] |
| Off-target protein degradation. | 1. Identify Off-Targets: Perform unbiased proteomics studies on tissues from treated animals to identify unintended protein degradation.[2] 2. Improve Selectivity: Optimize the target-binding warhead of the PROTAC to enhance selectivity.[2][21] Modifications to the linker can also influence which proteins are presented for ubiquitination.[2] | |
| Formulation-related toxicity. | 1. Vehicle Control: Always include a vehicle-only control group in in vivo studies to assess the toxicity of the formulation components.[2] 2. Test Alternative Vehicles: If the initial formulation shows toxicity, test alternative, well-tolerated vehicles.[2] |
Quantitative Data Summary
The following table summarizes general trends in how modifications to PROTAC linkers can impact their stability and permeability. The optimal properties are highly dependent on the specific target protein and E3 ligase.
| Linker Type | Typical Length | Rigidity | Aqueous Solubility | Metabolic Stability | Cell Permeability |
| Alkyl Chain | 8-16 atoms | Low | Low | Moderate to Low | Moderate to High |
| PEG Chain | 3-12 units | Low | High | Low | Low to Moderate |
| Alkyl-Aryl | 10-18 atoms | Moderate | Low | Moderate | High |
| Piperazine/Piperidine-containing | 10-20 atoms | High | Moderate to High | High | Moderate |
| Triazole-containing | 10-18 atoms | High | Moderate | High | Moderate |
Key Experimental Protocols
In Vitro Metabolic Stability Assay
Objective: To evaluate the susceptibility of a PROTAC to metabolism by liver enzymes.
Methodology:
-
Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).
-
Incubate the PROTAC (typically at 1 µM) with liver microsomes (from human or other species) or hepatocytes in the presence of the cofactor NADPH.[5]
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent like acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent PROTAC over time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
Objective: To assess the potential for a PROTAC to be absorbed across the intestinal epithelium.
Methodology:
-
Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer, which differentiates to resemble the intestinal barrier.
-
Prepare a solution of the PROTAC in a transport buffer.
-
Add the PROTAC solution to the apical (top) side of the cell monolayer.
-
At various time points, collect samples from the basolateral (bottom) side.
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp), which indicates the rate of transport across the cell monolayer.
General In Vivo Efficacy Study in a Xenograft Model
Objective: To assess the anti-tumor efficacy of a PROTAC in a living animal model.
Methodology:
-
Implant human cancer cells subcutaneously into immunocompromised mice (e.g., NOD-SCID).[22]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[2]
-
Randomize the animals into treatment and control groups.
-
Prepare the PROTAC in a suitable vehicle based on prior solubility and tolerability studies.[2]
-
Administer the PROTAC to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[22] Administer the vehicle alone to the control group.[2]
-
Monitor tumor volume and animal body weight regularly (e.g., 2-3 times per week).[2][22]
-
At the end of the study, harvest the tumors and other relevant tissues for analysis of target protein degradation (e.g., by Western blot or immunohistochemistry).[2]
Visualizations
References
- 1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 16. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Enhance the Catalytic Efficiency of PROTACs
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the catalytic efficiency of Proteolysis-Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My PROTAC isn't degrading the target protein. Where should I start?
A1: A lack of degradation is a common initial challenge. A systematic validation of each component and step in the PROTAC mechanism is crucial to pinpoint the issue.[1] A logical troubleshooting workflow can help isolate the point of failure.
Initial Checks & Potential Solutions:
-
Compound Integrity: Confirm the identity, purity, and stability of your synthesized PROTAC using methods like LC-MS and NMR.
-
Cellular Permeability: PROTACs are often large molecules with poor membrane permeability.[2] Assess permeability using assays like PAMPA or confirm cellular target engagement with methods like NanoBRET or CETSA.[1] If permeability is low, consider redesigning the linker to improve physicochemical properties or employing a prodrug strategy.[3]
-
Protein Expression: Use Western Blot to confirm that both the target Protein of Interest (POI) and the recruited E3 ligase (e.g., VHL, CRBN) are expressed in your cell model.[1] Low expression of either can severely limit degradation.
-
Binary Engagement: Verify that your PROTAC can independently bind to both the POI and the E3 ligase. This can be assessed using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[4]
-
Proteasome Activity: Ensure the proteasome is active in your cells. Co-treatment with a known proteasome inhibitor (e.g., MG132) should "rescue" or prevent the degradation of a positive control protein.[1]
If these initial checks pass, the issue may lie in the formation of a productive ternary complex.
Q2: I'm observing a bell-shaped dose-response curve (the "hook effect"). How can I mitigate it?
A2: The "hook effect" is a common phenomenon where protein degradation decreases at high PROTAC concentrations.[4][5] This occurs because the excess PROTAC molecules form non-productive binary complexes (PROTAC-POI or PROTAC-E3) instead of the productive ternary complex (POI-PROTAC-E3), competitively inhibiting the degradation process.[6]
Mitigation Strategies:
-
Perform a Wide Dose-Response: Test your PROTAC over a broad concentration range (e.g., pM to µM) to fully characterize the curve, identify the optimal concentration for maximal degradation (Dmax), and accurately determine the DC50.[4]
-
Enhance Ternary Complex Cooperativity: The most effective strategy is to redesign the PROTAC to favor the formation of the ternary complex over the binary ones.[] This involves optimizing the linker and the ligands to create positive cooperativity (α > 1), where the binding of the first protein increases the affinity for the second.[8]
-
Use Biophysical Assays: Employ techniques like SPR, ITC, or TR-FRET to measure ternary complex formation and stability at various concentrations.[4] This data can help correlate the formation of the ternary complex with the observed degradation profile and guide rational design.
Frequently Asked Questions (FAQs)
Q1: How does linker design impact PROTAC catalytic efficiency?
A1: The linker is a critical determinant of PROTAC efficacy and is far more than a simple spacer.[][10] Its length, chemical composition, rigidity, and attachment points dictate the geometry and stability of the ternary complex.[10]
-
Length: An optimal linker length is required to bridge the POI and E3 ligase effectively. A linker that is too short can cause steric clashes, while one that is too long may result in an unstable, unproductive complex with poor orientation for ubiquitin transfer.[11][12]
-
Composition & Rigidity: The chemical makeup affects physicochemical properties like solubility and cell permeability.[13] Common linkers include flexible polyethylene glycol (PEG) and alkyl chains.[14] More rigid linkers (e.g., containing piperazine or triazole moieties) can pre-organize the PROTAC into a favorable conformation, reducing the entropic penalty of forming the ternary complex and potentially increasing potency.[6][14]
Q2: How do I choose the right E3 ligase for my target?
A2: The choice of E3 ligase significantly influences a PROTAC's efficacy, selectivity, and potential therapeutic window.[15][16] While over 600 E3 ligases exist, most PROTACs utilize Cereblon (CRBN) or von Hippel-Lindau (VHL).[16]
-
Expression Profile: The E3 ligase must be expressed in the target cell or tissue type.
-
Target Compatibility: The intrinsic compatibility between a specific E3 ligase and a POI can influence the stability and productivity of the ternary complex.[16] Some POIs may be degraded more effectively by one ligase over another, even with similar binding affinities.[17]
-
Selectivity: Different E3 ligases can induce distinct ternary complex conformations, leading to unique protein-protein interactions that can enhance degradation selectivity for the target protein over closely related homologs.[17][18]
Q3: What is cooperativity and how does it enhance efficiency?
A3: Cooperativity (α) is a measure of how the binding of one protein (e.g., POI) to the PROTAC affects the PROTAC's affinity for the second protein (e.g., E3 ligase).[8] It is a critical parameter for PROTAC efficiency.[19]
-
Positive Cooperativity (α > 1): The formation of the POI-PROTAC binary complex increases the affinity for the E3 ligase. This is highly desirable as it stabilizes the ternary complex, leading to more efficient ubiquitination and degradation.[8] High cooperativity can also help mitigate the hook effect.[]
-
Negative Cooperativity (α < 1): The formation of a binary complex reduces the affinity for the second protein, destabilizing the ternary complex.[8]
-
No Cooperativity (α = 1): The binding events are independent.[8]
Cooperativity is calculated as the ratio of the dissociation constants (KD) for binary versus ternary complex formation (α = KD_binary / KD_ternary).[8][20] It can be measured using biophysical techniques like SPR, ITC, or specialized NMR assays.[8][21]
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy
This table summarizes data illustrating how varying the linker length of PROTACs targeting the same protein can significantly affect degradation potency (DC50) and efficacy (Dmax).
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 10 (dBET1) | 4.3 | >98 | [22] |
| BRD4 | CRBN | PEG | 13 | 1.8 | >95 | [22] |
| BRD4 | CRBN | PEG | 16 | 3.5 | >95 | [22] |
| ERα | CRBN | PEG/Alkyl | ~12 | ~500 | ~75 | [11][23] |
| ERα | CRBN | PEG/Alkyl | ~16 | ~100 | ~90 | [11][23] |
| ERα | CRBN | PEG/Alkyl | ~20 | ~250 | ~80 | [11][23] |
| TBK1 | VHL | PEG | 11 | 24 | ~90 | [11] |
| TBK1 | VHL | PEG | 14 | 6.3 | >95 | [11] |
| TBK1 | VHL | PEG | 17 | 12 | >95 | [11] |
| Note: Data is compiled and estimated from graphical representations in the cited literature and may vary based on specific experimental conditions. |
Table 2: Cooperativity Values for PROTAC Ternary Complexes
This table provides examples of cooperativity (α) values measured for different PROTACs, highlighting how linker and target combinations influence ternary complex stability.
| PROTAC | Target Protein | E3 Ligase | Measurement Method | Cooperativity (α) | Interpretation | Reference |
| MZ1 | Brd4BD2 | VHL | SPR | 13 | Strong Positive | [20][24] |
| MZ1 | Brd3BD2 | VHL | SPR | 0.8 | No/Slight Negative | [20][24] |
| MZ1 | Brd2BD2 | VHL | SPR | 7 | Positive | [20][24] |
| ACBI1 | SMARCA2 | VHL | Kinetic Model | 26 | Strong Positive | [25] |
| PROTAC 1 | SMARCA2 | VHL | Kinetic Model | 3.2 | Positive | [25] |
| 15b (MZ1 analog) | Brd4BD2 | VHL | 19F NMR | 15 | Strong Positive | [21] |
Experimental Protocols
Protocol 1: Cellular Degradation Assay (DC50/Dmax Determination by Western Blot)
This protocol outlines the standard method for quantifying target protein degradation in cells to determine a PROTAC's potency (DC50) and efficacy (Dmax).[26][27][28]
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[28][29]
-
Prepare serial dilutions of the PROTAC compound in complete growth medium. A wide concentration range (e.g., 0.1 nM to 10,000 nM) is recommended to capture the full dose-response curve and observe any potential hook effect.[30]
-
Include a vehicle-only control (e.g., 0.1% DMSO).[28]
-
Aspirate the old medium and add the medium containing the different PROTAC concentrations or vehicle control.
-
Incubate cells for a predetermined time (e.g., 16-24 hours) at 37°C.[30]
2. Cell Lysis and Protein Quantification:
-
After incubation, place plates on ice and wash cells twice with ice-cold PBS.[30]
-
Add an appropriate volume (e.g., 100-200 µL) of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[1][14]
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.[26][30]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[26]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[30]
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[28]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[1][28]
-
Perform electrophoresis to separate proteins by size, then transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1][10]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1][10]
-
Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.[26]
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.[1][26]
4. Data Analysis:
-
Quantify the band intensities using densitometry software.[26]
-
Normalize the target protein band intensity to the corresponding loading control band for each sample.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (set as 100%).
-
Plot the percentage of remaining protein vs. the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC50 and Dmax values.[27]
Protocol 2: In Vitro Ubiquitination Assay
This protocol describes a reconstituted cell-free system to directly assess a PROTAC's ability to induce ubiquitination of a target protein.[31][32]
1. Materials and Reagents:
-
Purified recombinant E1 activating enzyme (e.g., UBE1)
-
Purified recombinant E2 conjugating enzyme (specific to the E3 ligase, e.g., UBE2D2)
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN)
-
Purified recombinant POI (substrate)
-
Purified Ubiquitin
-
PROTAC stock solution (in DMSO)
-
ATP solution (e.g., 100 mM)
-
10x Ubiquitination Reaction Buffer (e.g., 500 mM HEPES pH 8.0, 500 mM NaCl, 10 mM TCEP)[33]
-
Magnesium Chloride (MgCl₂)
2. Reaction Setup (for a 25-50 µL final volume):
-
On ice, combine the following components in a microcentrifuge tube in the order listed. Final concentrations may need optimization.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding Mg-ATP solution to a final concentration of 10 mM.[33]
3. Incubation and Termination:
-
Incubate the reaction mixture at 37°C for 60-90 minutes.[31][32]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
4. Detection by Western Blot:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the POI.
-
A high-molecular-weight smear or a ladder of bands appearing above the unmodified POI band indicates polyubiquitination. This signal should be PROTAC-dependent.
5. Essential Controls:
-
No PROTAC: A reaction with DMSO vehicle instead of PROTAC.
-
No ATP: A reaction lacking ATP to confirm energy dependence.
-
Component Omission: Reactions omitting E1, E2, or E3 to ensure the ubiquitination is dependent on the complete enzymatic cascade.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics and Cooperativity
This protocol provides a general framework for using SPR to measure the kinetics of binary and ternary complex formation, which is essential for determining the cooperativity (α) of a PROTAC.[8][20][24][34]
1. Surface Preparation:
-
Immobilize one of the proteins (typically the E3 ligase, e.g., biotinylated VCB complex on a streptavidin chip) onto the sensor chip surface to a suitable density.[20][34] This allows the same surface to be used for multiple PROTAC/target combinations.[20]
-
A reference flow cell should be prepared (e.g., blocked with biotin) to subtract non-specific binding and bulk refractive index changes.
2. Binary Interaction Analysis:
-
PROTAC <> E3 Ligase: To measure the binary affinity of the PROTAC for the immobilized E3 ligase, inject a series of PROTAC concentrations (analyte) over the E3 ligase and reference flow cells.
-
Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the binary dissociation constant (KD_binary).
3. Ternary Complex Analysis:
-
To measure the ternary affinity, the analyte solution must contain both the PROTAC and the POI.
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and a varying concentration range of the PROTAC.
-
Inject this series of PROTAC + POI solutions over the immobilized E3 ligase surface. The presence of the POI will stabilize the binding of the PROTAC if there is positive cooperativity, resulting in different kinetic parameters.
-
Fit the resulting sensorgrams to a kinetic model to determine the apparent kinetic rates and the ternary dissociation constant (KD_ternary).
4. Data Analysis and Cooperativity Calculation:
-
The cooperativity factor (α) is calculated as the ratio of the binary and ternary dissociation constants: α = KD_binary / KD_ternary [8][20]
-
An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity. The dissociation rate (kd) from the ternary measurement provides a direct readout of the ternary complex lifetime, a key parameter for degradation efficiency.[20][24]
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. ptglab.com [ptglab.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. scispace.com [scispace.com]
- 18. Five questions that determine the success of your PROTAC programs - Syngene International Ltd [syngeneintl.com]
- 19. Frustration in the protein-protein interface plays a central role in the cooperativity of PROTAC ternary complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. biorxiv.org [biorxiv.org]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. docs.abcam.com [docs.abcam.com]
- 32. scispace.com [scispace.com]
- 33. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 34. benchchem.com [benchchem.com]
dealing with incomplete reaction in PROTAC conjugation
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to incomplete reactions during the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My PROTAC conjugation reaction has a very low yield. What are the most common initial checks I should perform?
When encountering a low yield, a systematic review of your experimental setup is crucial.[1] Key initial checks include:
-
Purity and Integrity of Starting Materials: Ensure your protein of interest (POI) ligand, E3 ligase ligand, and linker are of high purity and structurally correct.[2][3] Impurities can significantly interfere with the reaction.[2] It is recommended to confirm the structures and purity using techniques like NMR and LC-MS.[1][2]
-
Anhydrous Reaction Conditions: Many coupling reactions, especially amide bond formations, are highly sensitive to moisture.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can lead to the hydrolysis of activated intermediates, which reduces the yield of your desired PROTAC.[1]
-
Reagent Stoichiometry: The molar ratios of your reactants are critical. A common starting point is a slight excess of the amine component and the coupling reagent relative to the carboxylic acid.[1][2] However, the optimal stoichiometry can vary, so it's an important parameter to optimize.[1][2]
Q2: I'm performing an amide coupling reaction to form my PROTAC, and the yield is poor. How can I optimize this step?
Amide bond formation is a common and critical step in PROTAC synthesis.[1] If you are experiencing a low yield, consider the following optimization strategies:
-
Choice of Coupling Reagent: The selection of a suitable coupling reagent is critical, especially when dealing with sterically hindered or electron-deficient starting materials.[1] If standard reagents are not giving satisfactory results, consider alternatives.[3]
-
Base Selection: The choice and amount of a non-nucleophilic base, such as DIPEA or triethylamine, are important to neutralize acid byproducts and facilitate the reaction.[1]
-
Solvent Choice: The solvent can significantly impact reaction efficiency.[3] Poor solubility of reactants is a common issue.[2] If you are experiencing solubility issues with common solvents like DMF, consider switching to a solvent like N-Methyl-2-pyrrolidone (NMP).[3]
-
Reaction Temperature and Time: While many coupling reactions are run at room temperature, gentle heating (e.g., 40-50 °C) may improve yields for difficult couplings.[4] It is important to monitor the reaction progress by LC-MS to determine the optimal reaction time, as prolonged reaction times can sometimes lead to the formation of byproducts.[4][5]
Q3: "Click chemistry" is often recommended for PROTAC synthesis. If my yield is poor, what should I troubleshoot?
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient reaction used for PROTAC synthesis.[6] If you are experiencing low yields, consider these points:
-
Catalyst System: Ensure the copper(I) catalyst is active. It can be generated in situ from a copper(II) salt and a reducing agent or a stable copper(I) source can be used. The choice of ligand for the copper is also important.
-
Reagent Purity: The purity of the azide and alkyne functionalized starting materials is crucial for the success of the reaction.
-
Oxygen-Free Environment: The copper(I) catalyst can be sensitive to oxidation, so it is important to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Q4: How does the choice of linker affect the overall yield of my PROTAC synthesis?
The linker is a critical component that influences not only the biological activity but also the physicochemical properties of the PROTAC.[4][7] The linker's length, composition, and attachment points are critical determinants of synthetic yield.[2]
-
Steric Hindrance: Linkers that are too short or rigid can introduce steric hindrance, preventing efficient coupling of the two ligands.[2]
-
Solubility: The chemical nature of the linker (e.g., PEG, alkyl chain) influences the solubility of the PROTAC, which can directly impact reaction efficiency and final yield.[2][8] PEG linkers are often used to improve the solubility and cell permeability of the final PROTAC.[4]
-
Side Reactions: Some linkers may contain reactive functional groups that can lead to side reactions, resulting in a complex mixture of unidentified products.[3]
Q5: My LC-MS analysis shows a complex mixture of products after the conjugation reaction. What could be the cause?
A complex product mixture often points to the occurrence of side reactions or the degradation of starting materials or the product.[2][3]
-
Starting Material Degradation: The stability of your starting materials under the reaction conditions is crucial. Some ligands or linkers may be sensitive to the reagents or temperatures used.[1]
-
Protecting Group Issues: Incomplete deprotection or side reactions during the removal of protecting groups can lead to a mixture of products and lower the yield of the final PROTAC.[1]
-
Side Reactions: Be aware of potential side reactions, such as the formation of N-acylurea byproducts when using carbodiimides (like EDC), which can consume your starting material.[9] The choice of coupling reagent and additives can help minimize these side reactions.[9]
Q6: The reaction appears to be complete by LC-MS, but my isolated yield after purification is poor. What are the best practices for PROTAC purification?
Significant product loss can occur during purification.[3] PROTACs are often large, complex molecules that can present challenges in handling and purification, such as poor solubility and a propensity for non-specific binding.[4]
-
Chromatography Technique: Standard purification techniques, like normal-phase silica gel chromatography, may be ineffective, especially for PROTACs with polar linkers like PEG.[3] Reverse-phase HPLC is often a more suitable method for purifying the crude product.[9]
-
Workup Procedure: A common workup method involves dilution with water and extraction with an organic solvent like ethyl acetate.[1] However, the optimal procedure will vary depending on the solvent and the properties of the PROTAC.
-
Handling of Purified Product: Once purified, proper handling and storage are important to prevent degradation.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during PROTAC conjugation.
Quantitative Data Summary
The following tables summarize key quantitative data for consideration during PROTAC synthesis.
Table 1: Common Amide Coupling Reagent Stoichiometry
| Reagent | Molar Equivalents (relative to carboxylic acid) | Notes |
| Amine | 1.0 - 1.2 | A slight excess can help drive the reaction to completion.[5] |
| Coupling Reagent (e.g., HATU) | 1.1 - 1.2 | Excess ensures full activation of the carboxylic acid.[5] |
| Base (e.g., DIPEA) | 2.0 - 3.0 | Neutralizes acidic byproducts and facilitates the reaction.[1][5] |
Table 2: Comparison of Common Linker Types and Their Properties
| Linker Type | Key Properties | Impact on Synthesis |
| Alkyl Chains | Hydrophobic, can be rigid or flexible depending on length.[7] | May lead to poor solubility of the PROTAC, affecting reaction efficiency.[2][7] |
| PEG-based | Hydrophilic, flexible, can improve solubility and cell permeability.[4][7][8] | Can make purification by normal-phase chromatography challenging.[3] |
| Alkyne/Triazole | Rigid.[8] | Often used in "click chemistry" which can provide high yields.[6] |
Experimental Protocols
Protocol 1: General Amide Bond Formation for PROTAC Synthesis
This protocol describes a general procedure for coupling a carboxylic acid-containing component with an amine-containing component.
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).[5] All reagents and solvents should be anhydrous.[5]
-
Reaction Setup:
-
Dissolve the carboxylic acid-containing fragment (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM) in the reaction vessel.[5]
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2.0 equivalents).[5]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]
-
Add the amine-containing fragment (1.0-1.2 equivalents) to the reaction mixture.[5]
-
-
Reaction Monitoring:
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[5]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).[5]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[5]
-
-
Purification:
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using HRMS and NMR spectroscopy.[5]
-
Protocol 2: Monitoring PROTAC Conjugation by LC-MS
-
Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).[9]
-
Sample Preparation: Prepare a small aliquot of the reaction mixture by taking ~5 µL and diluting it with an appropriate solvent (e.g., acetonitrile or methanol).[9]
-
Chromatography:
-
Inject the diluted sample onto a suitable C18 column.
-
Use a gradient elution method, for example, with mobile phase A as water with 0.1% formic acid and mobile phase B as acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Monitor the reaction for the disappearance of starting material masses and the appearance of the expected product mass.
-
Tandem mass spectrometry (MS/MS) can be used to confirm the structure of the product by analyzing its fragmentation pattern.[10]
-
Protocol 3: Western Blot for Assessing PROTAC-Mediated Protein Degradation
-
Cell Treatment:
-
Seed the cell line of interest and allow them to adhere.
-
Treat the cells with various concentrations of the PROTAC and an inactive control for a specified period (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[5]
-
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.[5][11]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Visualize the bands using a chemiluminescent substrate and an imaging system.[5]
-
Re-probe the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin).[5]
-
-
Data Analysis:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Characterization of (S)-(S,R,S,R)-AHPC-Me-N3: A Comparative Guide to LC-MS and NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the precise characterization of PROTAC® (Proteolysis Targeting Chimera) building blocks is paramount. This guide provides a comparative analysis of two cornerstone analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of (S)-(S,R,S,R)-AHPC-Me-N3, a functionalized von Hippel-Lindau (VHL) E3 ligase ligand. While specific data for this exact stereoisomer is not publicly available, this guide utilizes representative data from closely related (S,R,S)-AHPC derivatives to illustrate the principles and expected outcomes of these analyses.
Orthogonal Approaches for Unambiguous Structure Elucidation
LC-MS and NMR are powerful, complementary techniques that provide orthogonal information crucial for the unambiguous structural elucidation and purity assessment of synthetic molecules like this compound.[1] LC-MS excels at providing accurate molecular weight information and is highly sensitive for impurity profiling.[1] In contrast, NMR spectroscopy offers detailed insights into the chemical structure and atomic connectivity within the molecule, confirming the precise arrangement of atoms.[1]
A multi-pronged analytical approach is often necessary for the comprehensive characterization of PROTACs and their precursors.[1] While LC-MS confirms molecular weight, NMR is indispensable for definitive structure elucidation.[1]
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from LC-MS and NMR analysis of a representative azide-functionalized AHPC derivative, (S,R,S)-AHPC-PEG3-N3, which shares the core AHPC structure and the critical azide functionality with the target molecule.
Table 1: Representative LC-MS Data for (S,R,S)-AHPC-PEG3-N3
| Parameter | Observed Value | Interpretation |
| Molecular Formula | C₂₉H₄₂N₆O₇S | Elemental composition of the molecule. |
| Molecular Weight | 618.74 g/mol | The theoretical mass of the molecule. |
| [M+H]⁺ (m/z) | 619.2 | The mass-to-charge ratio of the protonated molecule, confirming the molecular weight. |
| Purity (UV @ 254 nm) | >98% | The relative purity of the compound as determined by UV detection. |
Table 2: Representative ¹H NMR Data for an (S,R,S)-AHPC Derivative
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.30 - 7.20 | m | 4H | Aromatic protons |
| 5.25 | d | 1H | CH-N |
| 4.50 | t | 1H | CH-OH |
| 4.20 - 4.00 | m | 2H | CH₂-N₃ |
| 3.80 - 3.50 | m | 10H | PEG linker protons |
| 2.50 | s | 3H | Ar-CH₃ |
| 2.20 - 1.80 | m | 4H | Pyrrolidine ring protons |
| 1.00 | s | 9H | tert-Butyl protons |
Note: The chemical shifts are illustrative and can vary based on the solvent and specific substitution pattern.
Experimental Protocols
Detailed methodologies for LC-MS and NMR analyses are crucial for reproducibility and accurate data interpretation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol outlines a general procedure for the analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) with an Electrospray Ionization (ESI) source.
Materials:
-
This compound sample
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
LC-MS grade formic acid (FA)
Procedure:
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 10-100 µg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode to detect the [M+H]⁺ ion. Tandem MS (MS/MS) can be performed for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD)
-
NMR tube
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune and match the probe.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: Typically -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Typically 0 to 200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships in the characterization of this compound.
References
Validating the Purity and Identity of Synthesized (S)-(S,R,S,R)-AHPC-Me-N3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex chiral molecules such as (S)-(S,R,S,R)-AHPC-Me-N3, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, is a critical step in the development of PROteolysis TArgeting Chimeras (PROTACs). Ensuring the chemical identity and stereochemical purity of this key building block is paramount for the successful synthesis of potent and selective protein degraders. This guide provides a comparative overview of essential analytical techniques for the validation of this compound, complete with experimental protocols and data interpretation.
Data Presentation: A Comparative Overview of Analytical Techniques
The validation of this compound relies on a suite of orthogonal analytical methods to confirm its identity, purity, and stereochemical integrity. Below is a summary of expected outcomes from key analytical techniques.
| Analytical Technique | Parameter Measured | Expected Result for this compound | Alternative Techniques & Comparison |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity & Diastereomeric Ratio | A single major peak with >95% purity on a reverse-phase column. Separation of diastereomers may be possible with high-resolution columns and optimized methods. | Supercritical Fluid Chromatography (SFC): Offers faster separations and is more environmentally friendly than normal-phase HPLC for chiral separations. |
| Chiral HPLC | Enantiomeric Excess | A single major peak corresponding to the (S)-(S,R,S,R) isomer, with enantiomeric excess (e.e.) >99%. | Gas Chromatography (GC) on a chiral column: Can be used for volatile derivatives, but HPLC is more common for molecules of this type.[1] Optical Rotation: A faster but less accurate method for determining enantiomeric purity.[1] |
| Mass Spectrometry (MS) | Molecular Weight | Electrospray Ionization (ESI) in positive mode should show a prominent ion corresponding to [M+H]⁺. A characteristic loss of N₂ (28 Da) from the azide group may be observed. | High-Resolution Mass Spectrometry (HRMS): Provides a more accurate mass measurement, confirming the elemental composition. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure & Stereochemistry | ¹H and ¹³C NMR spectra should be consistent with the proposed structure. Specific proton and carbon chemical shifts and coupling constants will confirm the connectivity and stereochemistry of the molecule. 2D NMR techniques (COSY, HSQC, HMBC) can be used for unambiguous assignment. | X-ray Crystallography: Provides the absolute stereochemistry if a suitable crystal can be obtained. |
| Infrared (IR) Spectroscopy | Presence of Functional Groups | A characteristic sharp absorption peak around 2100 cm⁻¹ confirming the presence of the azide (-N₃) functional group. | Raman Spectroscopy: Can also be used to identify the azide group, though IR spectroscopy is more common for this purpose. |
| Thin-Layer Chromatography (TLC) with Staining | Presence of Azide Group | After reduction and staining with ninhydrin, the spot corresponding to the product will turn purple or reddish-brown, indicating the presence of the azide group. | Click Chemistry Reaction: Reacting the azide with an alkyne-functionalized fluorescent probe can be used for quantification. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based chiral column)
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for best separation.
Procedure:
-
Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard of the AHPC-Me-N3 to identify the retention times of both enantiomers.
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to a value where the compound has significant absorbance (e.g., 254 nm).
-
Inject 10 µL of the racemic standard and record the chromatogram.
-
Inject 10 µL of the synthesized sample solution and record the chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers.
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition of this compound.
Instrumentation:
-
High-resolution mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 10 µg/mL.
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight.
-
Compare the measured accurate mass of the [M+H]⁺ ion with the calculated theoretical mass. The mass error should be within 5 ppm.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and stereochemistry of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Solvent:
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
Procedure:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in the assignment of all proton and carbon signals and to confirm the connectivity.
-
Compare the obtained spectra with expected chemical shifts and coupling constants based on the known structure of similar AHPC derivatives.
Infrared (IR) Spectroscopy
Objective: To confirm the presence of the azide functional group.
Instrumentation:
-
FTIR spectrometer
Procedure:
-
Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or prepare a KBr pellet containing a small amount of the sample.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption peak for the azide group around 2100 cm⁻¹.
Thin-Layer Chromatography (TLC) with Azide Staining
Objective: To qualitatively confirm the presence of the azide functional group.
Materials:
-
TLC plate (silica gel)
-
Developing solvent (e.g., a mixture of ethyl acetate and hexane)
-
Triphenylphosphine solution (10% in dichloromethane)
-
Ninhydrin staining solution (0.3% in n-butanol with 3% acetic acid)
Procedure:
-
Spot a small amount of the sample solution onto the TLC plate.
-
Develop the TLC plate in the chosen developing solvent.
-
Dry the plate and dip it into the triphenylphosphine solution for 30 seconds.
-
Dry the plate again and then dip it into the ninhydrin staining solution.
-
Heat the plate gently with a heat gun or in an oven.
-
A purple or reddish-brown spot will appear for the azide-containing compound.[2][3][4]
Mandatory Visualizations
Caption: Experimental workflow for the validation of synthesized this compound.
Caption: Simplified signaling pathway of a PROTAC utilizing an AHPC-based VHL ligand.
References
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pak.elte.hu [pak.elte.hu]
A Head-to-Head Comparison of Azide vs. Alkyne Functionalized VHL Ligands for PROTAC Synthesis
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The synthesis of these heterobifunctional molecules often relies on robust and efficient coupling reactions to connect a target protein ligand to an E3 ligase ligand via a linker. Among the most utilized conjugation methods is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides a detailed comparison of two key reactive handles used to functionalize von Hippel-Lindau (VHL) E3 ligase ligands for this purpose: azides and alkynes.
This comparison is intended for researchers, scientists, and drug development professionals to make informed decisions when designing and synthesizing VHL-based PROTACs. We will delve into the nuances of each functionalization strategy, presenting a head-to-head analysis of their impact on synthesis, stability, and biological performance, supported by experimental data and detailed protocols.
The Role of Click Chemistry in PROTAC Assembly
Click chemistry provides a highly efficient and specific method for joining molecular building blocks. In the context of PROTACs, a VHL ligand functionalized with either an azide or an alkyne can be "clicked" to a protein of interest (POI) ligand bearing the complementary functional group. This reaction forms a stable triazole ring, which becomes part of the linker connecting the two ends of the PROTAC.
Quantitative Comparison of Azide vs. Alkyne Functionalized Ligands
While direct head-to-head comparative studies of azide- and alkyne-functionalized VHL ligands are not extensively documented in the literature, we can infer performance characteristics based on the principles of click chemistry and data from analogous molecular systems. The choice between placing an azide or a terminal alkyne on the VHL ligand can influence several key parameters of the final PROTAC.
| Parameter | Azide-Functionalized VHL Ligand | Alkyne-Functionalized VHL Ligand | Key Considerations |
| Synthesis & Stability | Azides are generally stable but can be sensitive to certain reducing agents. | Terminal alkynes are typically very stable under a wide range of chemical conditions. | The stability of the functional group during the synthesis of the VHL ligand itself is a primary consideration. |
| Click Reaction Kinetics | The reaction rate is dependent on the accessibility of the azide and the nature of the alkyne partner. | The reactivity of terminal alkynes in CuAAC is generally high and reliable. | The specific steric and electronic environment of the functional group on the VHL ligand can impact reaction efficiency. |
| Binding Affinity to VHL | The small, linear nature of the azide group is less likely to cause steric hindrance that would disrupt binding to VHL. | While still small, the alkyne is a slightly bulkier group and its orientation could potentially impact binding affinity. | Any modification to a VHL ligand has the potential to alter its binding affinity; empirical validation is crucial. |
| Cell Permeability | The impact of an azide group on cell permeability is generally considered to be minimal. | The effect of a terminal alkyne on cell permeability is also expected to be minor, though this can be influenced by the overall properties of the PROTAC. | The overall lipophilicity and polar surface area of the final PROTAC are the dominant factors influencing cell permeability.[1][2] |
| PROTAC Efficacy (DC50, Dmax) | Dependent on the final PROTAC structure and its ability to form a stable ternary complex. | Dependent on the final PROTAC structure and its ability to form a stable ternary complex. | The choice of azide or alkyne on the VHL ligand is one of many factors, including linker length and composition, that determine the degradation efficiency of the PROTAC. |
Experimental Protocols
Below are generalized experimental protocols for the synthesis and evaluation of PROTACs using azide- or alkyne-functionalized VHL ligands.
Protocol 1: Synthesis of a PROTAC via CuAAC
This protocol describes a general procedure for the copper-catalyzed click reaction to form a PROTAC.
Materials:
-
Azide- or alkyne-functionalized VHL ligand
-
Complementary alkyne- or azide-functionalized POI ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Solvent (e.g., DMF, t-BuOH/water)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the azide-functionalized ligand (1.0 eq) and the alkyne-functionalized ligand (1.0-1.2 eq) in the chosen solvent.
-
Catalyst Preparation: In a separate vial, prepare a solution of CuSO4 (0.1 eq) and THPTA (0.5 eq) in water.
-
Initiation: Add the copper/ligand solution to the reaction mixture, followed by the addition of a freshly prepared solution of sodium ascorbate (0.3 eq) in water to reduce Cu(II) to the active Cu(I) species.[3]
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.
-
Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent. The crude product is then purified by flash chromatography or preparative HPLC to yield the final PROTAC.
Protocol 2: VHL Binding Affinity Assay (Fluorescence Polarization)
This assay determines if the functionalization of the VHL ligand has affected its binding to the VHL protein.
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled VHL tracer (e.g., a fluorescent peptide derived from HIF-1α)
-
Azide- or alkyne-functionalized VHL ligand (test compound)
-
Unmodified VHL ligand (positive control)
-
Assay buffer
Procedure:
-
Assay Plate Preparation: To the wells of a microplate, add the VBC complex and the fluorescent tracer at fixed concentrations.
-
Compound Addition: Add serial dilutions of the test compound or the positive control to the wells.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: The displacement of the fluorescent tracer by the test compound will result in a decrease in fluorescence polarization. The IC50 value can be determined by plotting the change in polarization against the concentration of the test compound.
Protocol 3: Cellular Degradation Assay (Western Blot)
This assay evaluates the efficacy of the final PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC or DMSO for a specified period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the extent of target protein degradation relative to the loading control. Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
Signaling Pathways and Experimental Workflows
References
Assessing VHL Binding Affinity: A Comparative Guide for Novel Ligands
For researchers and drug development professionals engaged in targeted protein degradation, the precise characterization of a ligand's binding affinity to the von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical step in the development of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of established VHL ligands based on the (S,R,S)-AHPC scaffold, offering a benchmark for assessing novel compounds such as (S)-(S,R,S,R)-AHPC-Me-N3. While direct binding data for this compound is not publicly available, this guide outlines the standard methodologies and performance of foundational VHL ligands to enable its characterization.
The core of many potent VHL ligands is the (2S,4R)-4-hydroxyproline core, which mimics the critical 'hot-spot' of the protein-protein interaction between VHL and its native substrate, Hypoxia-Inducible Factor 1α (HIF-1α).[1] Structure-guided design has led to the development of highly potent, non-peptidic small-molecule VHL ligands, which serve as essential components for recruiting the VHL E3 ligase to a target protein.[1]
Quantitative Comparison of Key VHL Ligands
The binding affinity of a ligand to VHL is a key performance indicator. The table below summarizes the binding affinities of well-characterized VHL ligands that provide a quantitative basis for comparison. These ligands, including VH032, VH101, and VH298, are widely used in the development of PROTACs.[2][3] The choice between them often depends on the desired potency, as higher binding affinity frequently translates to more efficient protein degradation.[2]
| Ligand | Binding Affinity (Kd) | Measurement Method(s) | Key Features |
| VH032 | 185 nM[1][4][5] | Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP) | A potent and widely used VHL ligand, serving as a foundational building block for many PROTACs.[4][6] |
| VH101 | 44 nM[1][4][5] | Fluorescence Polarization (FP) | A high-affinity ligand developed through structure-guided design, offering a 4-fold increase in binding affinity compared to VH032.[1][4] |
| VH298 | 80-90 nM[7][8][9] | Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP) | A high-affinity and potent chemical probe with enhanced cell permeability compared to VH032.[2] |
Note: Direct comparison of binding affinities should be made with caution, as values can vary depending on the specific experimental conditions and measurement techniques employed.
Structural Context of this compound
The molecule this compound is a derivative of the (S,R,S)-AHPC scaffold. The designation "(S,R,S,R)-AHPC-Me" is synonymous with "VHL ligand 2" or "E3 ligase Ligand 1A" and is utilized in the synthesis of the BET degrader ARV-771.[10] The addition of a methyl group at the benzylic position is a known modification to improve affinity.[1] The further inclusion of an azide group (-N3) suggests a functional handle for "click chemistry," allowing for the straightforward conjugation of this VHL ligand to a target protein ligand via a linker, a crucial step in PROTAC synthesis. The impact of the azide group on binding affinity would need to be experimentally determined, as modifications on this side of the molecule can influence interactions within the VHL binding pocket.[4]
Experimental Protocols
Objective comparison requires standardized and detailed methodologies. Below are protocols for key biophysical assays used to determine the binding affinity of small molecules to the VHL protein complex (typically VHL, Elongin C, and Elongin B, collectively known as VCB).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) in a single experiment.
Principle: A solution of the ligand is titrated into a solution containing the VCB protein complex at a constant temperature. The instrument measures the heat change upon each injection. The resulting data are plotted as heat change per mole of injectant versus the molar ratio of ligand to protein. Fitting this binding isotherm to a suitable model yields the thermodynamic parameters of the interaction.
Detailed Methodology:
-
Sample Preparation:
-
Express and purify the recombinant VCB complex.
-
Prepare the ligand of interest (e.g., this compound).
-
Crucially, both the protein and ligand solutions must be prepared in an identical, extensively dialyzed buffer to minimize heats of dilution.[11] A common buffer is 50 mM Tris or HEPES, pH 7.5, with 150 mM NaCl.
-
Degas both solutions for at least one hour before the experiment to prevent air bubbles.[12]
-
Typical starting concentrations are 5-50 µM protein in the sample cell and a 10-20 fold higher concentration of the ligand in the syringe.[11][12]
-
-
ITC Experiment:
-
Load the VCB solution into the sample cell (approx. 2.2 mL) and the ligand solution into the injection syringe (approx. 2 mL).[12]
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) with a sufficient delay between injections (e.g., 180 seconds) to allow the system to return to thermal equilibrium.[13]
-
A control experiment, titrating the ligand into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Fluorescence Polarization (FP) Competition Assay
FP is a widely used, high-throughput method to determine the binding affinity of unlabeled ligands by measuring their ability to displace a fluorescently labeled probe from the target protein.[14]
Principle: A small, fluorescently labeled VHL ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger VCB complex, its tumbling slows, and polarization increases. An unlabeled competitor ligand will displace the tracer, causing a decrease in the polarization signal, which is proportional to the competitor's binding affinity.[6]
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.[15]
-
VCB Complex: Use purified VCB at a fixed concentration, typically determined through preliminary titration experiments.
-
Fluorescent Tracer: Utilize a fluorescently labeled VHL ligand, such as BODIPY FL VH032 or a FAM-labeled HIF-1α peptide.[16][17] The tracer concentration should be low (e.g., 1-10 nM) and ideally below its Kd for VCB.
-
Test Ligand: Prepare serial dilutions of the unlabeled test compound.
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add the VCB complex and the fluorescent tracer to all wells at their fixed final concentrations.[15]
-
Add the serially diluted test ligand to the appropriate wells.
-
Include controls: "no competitor" (maximum polarization) and "excess unlabeled ligand" (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes), protected from light, to reach binding equilibrium.[14][18]
-
-
Data Analysis:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
Plot the polarization values against the logarithm of the test ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test ligand that displaces 50% of the fluorescent tracer).
-
The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index near a sensor surface. It provides kinetic data, including association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff / kon).
Principle: One binding partner (the ligand, e.g., VCB complex) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., the test compound) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected and measured in real-time as a response unit (RU).
Detailed Methodology:
-
Immobilization:
-
Immobilize the purified VCB complex onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[19]
-
Prepare a reference flow cell, either left blank or with an immobilized control protein, to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test ligand (analyte) in a suitable running buffer (e.g., HBS-EP+).[19]
-
Inject the different concentrations of the analyte over the ligand and reference surfaces at a constant flow rate for a defined period (association phase).
-
Switch back to flowing only the running buffer to monitor the dissociation of the analyte from the ligand (dissociation phase).
-
Between cycles, regenerate the sensor surface with a specific buffer (e.g., a low pH solution) to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The fitting will yield the kinetic rate constants kon and koff, from which the Kd is calculated.
-
Mandatory Visualizations
To provide a clearer understanding of the experimental procedures, the following diagrams illustrate the general workflows for assessing VHL ligand performance.
Caption: General workflow for VHL ligand binding characterization.
Caption: PROTAC-mediated protein degradation pathway via VHL recruitment.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 13. Isothermal titration calorimetry [cureffi.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
A Researcher's Guide to Biophysical Validation of Ternary Complex Formation
For researchers, scientists, and drug development professionals, the precise validation of ternary complex formation is a cornerstone of modern therapeutic design, particularly in the burgeoning field of targeted protein degradation with technologies like PROTACs (Proteolysis Targeting Chimeras). This guide provides an objective comparison of key biophysical methods, supported by experimental data, to facilitate the selection of the most appropriate techniques for characterizing these intricate molecular interactions.
The formation of a ternary complex, involving a target protein, a small molecule, and a third partner (often an E3 ligase in the case of PROTACs), is the pivotal event that triggers downstream biological effects.[1] Validating and quantifying the stability and kinetics of this complex are critical for optimizing the efficacy of novel drugs.[2][3] Several biophysical techniques are available, each with distinct advantages and limitations in providing insights into binding affinity, kinetics, and thermodynamics.[4][5]
Comparative Analysis of Key Biophysical Methods
The choice of method for validating ternary complex formation depends on the specific scientific question, desired throughput, and available resources.[3][5] Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET) are among the most widely employed techniques.[6][7]
| Method | Principle | Key Parameters Measured | Throughput | Sample Consumption | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[8][9] | Affinity (K D ), Kinetics (k on , k off ), Stoichiometry, Cooperativity (α).[1] | Medium | Low | Label-free, real-time kinetic data, can measure both binary and ternary interactions.[1][10] | Requires immobilization of one binding partner, which may affect its activity.[5] |
| Bio-Layer Interferometry (BLI) | Measures interference pattern of light reflected from a biosensor tip.[11] | Affinity (K D ), Kinetics (k on , k off ).[6] | High | Low | Label-free, real-time data, high throughput with multi-well plate format.[12] | Less sensitive than SPR, may not be suitable for very small molecules or low-affinity interactions.[6] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules.[13][14] | Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[5][15] | Low | High | Label-free, in-solution measurement providing a complete thermodynamic profile.[5][14] | Low throughput, requires large amounts of pure protein.[1][5] |
| Förster Resonance Energy Transfer (FRET) | Measures energy transfer between a donor and acceptor fluorophore upon binding.[7][16] | Affinity (K D ), Cooperativity.[17] | High | Low | Highly sensitive, homogeneous assay suitable for high-throughput screening (HTS).[7][18] | Requires labeling of binding partners with specific fluorophores.[19] |
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from different biophysical methods for the well-characterized PROTAC MZ1, which induces the formation of a ternary complex between the second bromodomain of BRD4 (BRD4-BD2) and the von Hippel-Lindau (VHL) E3 ligase.[3]
Table 1: Binary Interaction Data for MZ1
| Interacting Partners | Method | K D (nM) |
| MZ1 : VHL | SPR | 29 |
| MZ1 : VHL | ITC | 59 |
| MZ1 : BRD4-BD2 | (Not specified) | 18 |
Data sourced from a comparative guide on biophysical assays.[3]
Table 2: Ternary Complex Data for MZ1:BRD4-BD2:VHL
| Parameter | SPR | ITC |
| K D (nM) | 1 | 4 |
| k on (10⁵ M⁻¹s⁻¹) | 59 | N/A |
| k off (s⁻¹) | 0.006 | N/A |
| Half-life (s) | 130 | N/A |
| Cooperativity (α) | 22 | 15 |
Cooperativity (α) is calculated as the ratio of the binary K D to the ternary K D . VCB complex consists of VHL, Elongin C, and Elongin B.[3]
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key biophysical methods discussed.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time analysis of biomolecular interactions.[9] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[10]
Experimental Protocol: [3]
-
Immobilization: Covalently immobilize a high-purity E3 ligase (e.g., biotinylated VCB complex) onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the sensor surface to measure the binary interaction with the immobilized E3 ligase. A reference flow cell without the ligase is used for background subtraction.
-
Ternary Complex Analysis: Pre-incubate a fixed, saturating concentration of the target protein (e.g., BRD4-BD2) with a series of concentrations of the PROTAC.
-
Inject these pre-incubated solutions over the E3 ligase-immobilized surface to measure the kinetics of ternary complex formation.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic (k on , k off ) and affinity (K D ) constants.
References
- 1. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. Ternary complex formation - Profacgen [profacgen.com]
- 8. med.emory.edu [med.emory.edu]
- 9. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 10. aragen.com [aragen.com]
- 11. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 12. ast.uga.edu [ast.uga.edu]
- 13. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cbgp.upm.es [cbgp.upm.es]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Visualization of ternary complexes in living cells by using a BiFC-based FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Evaluating the Cellular Toxicity of VHL-Recruiting PROTACs: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, understanding the cellular toxicity of novel PROTACs (Proteolysis Targeting Chimeras) is paramount for their development as therapeutic agents. This guide provides a comparative overview of the cellular toxicity of PROTACs, with a focus on those utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S,R)-AHPC-Me-N3, and its derivatives. Due to the limited publicly available data on this specific azide-functionalized ligand, this guide will leverage data from the structurally similar and well-characterized VHL-recruiting PROTAC, ARV-771, as a comparative benchmark.
Comparative Analysis of Cellular Viability
The primary measure of a PROTAC's cellular toxicity in cancer research is often its effect on the viability and proliferation of cancer cells. The following table summarizes the anti-proliferative activity of ARV-771, a pan-BET degrader that utilizes a VHL ligand derived from a closely related AHPC core structure, across various castration-resistant prostate cancer (CRPC) cell lines. This data provides a baseline for the expected cytotoxic effects of potent VHL-recruiting PROTACs in relevant cancer models.
| Compound | Cell Line | IC50 (nM) | Reference |
| ARV-771 | 22Rv1 | 95.8 | [1] |
| VCaP | 380 | [1] | |
| LnCaP95 | Not explicitly quantified, but shown to be significantly more potent than JQ-1 or OTX015 | [1] | |
| JQ-1 (BET inhibitor) | 22Rv1 | >1,000 | [1] |
| VCaP | >1,000 | [1] | |
| OTX015 (BET inhibitor) | 22Rv1 | >1,000 | [1] |
| VCaP | >1,000 | [1] |
Table 1: Anti-proliferative Activity of ARV-771 in Castration-Resistant Prostate Cancer Cells. The half-maximal inhibitory concentration (IC50) values demonstrate the significantly higher potency of the PROTAC degrader ARV-771 in reducing cell proliferation compared to traditional small molecule inhibitors of the same target (BET proteins).
Mechanism of Action and Signaling Pathway
VHL-recruiting PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule forms a ternary complex with the target protein and the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The degradation of the target protein can then lead to downstream effects, such as the induction of apoptosis (programmed cell death), which is a key mechanism for the cytotoxic effects of many anti-cancer therapies.[2]
Caption: Mechanism of action for a VHL-recruiting PROTAC.
Experimental Protocols for Cellular Toxicity Evaluation
Standardized assays are crucial for determining the cellular toxicity of novel compounds. The following are detailed protocols for commonly used colorimetric assays to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is indicative of their viability.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[4]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound for the desired duration (e.g., 72 hours).[4]
-
MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.[4]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[4]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[4]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a similar, more soluble alternative to the MTT assay.[5]
-
Cell and Compound Preparation: Prepare cells and test compounds in a 96-well plate with a final volume of 100 µL/well.
-
Incubation: Incubate for the desired exposure period.
-
MTS Reagent Addition: Add 20 µL of MTS solution (containing an electron coupling reagent like PES) to each well.
-
Incubation: Incubate for 1 to 4 hours at 37°C.
-
Absorbance Reading: Record the absorbance at 490-500 nm.
Caption: A typical experimental workflow for evaluating cellular toxicity.
Conclusion
While direct experimental data on the cellular toxicity of this compound and its corresponding PROTACs are not yet widely available, the analysis of structurally related and well-vetted compounds like ARV-771 provides a strong foundation for comparison. The data clearly indicates that VHL-recruiting PROTACs can exhibit potent and selective cytotoxic effects against cancer cells, far exceeding those of their small molecule inhibitor counterparts. The provided experimental protocols offer a standardized approach for researchers to evaluate the cellular toxicity of their novel PROTACs, ensuring robust and reproducible data generation. As the field of targeted protein degradation continues to expand, rigorous and comparative evaluation of cellular toxicity will remain a critical step in the development of the next generation of cancer therapeutics.
References
- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Novel VHL Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Benchmarking Guide Against the Established (S)-(S,R,S,R)-AHPC Scaffold
In the rapidly evolving field of targeted protein degradation, the development of novel von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands is paramount for enhancing the efficacy, selectivity, and therapeutic window of Proteolysis Targeting Chimeras (PROTACs). The (S)-(S,R,S,R)-a-hydroxy-proline-core (AHPC) scaffold, and its derivatives such as (S)-(S,R,S,R)-AHPC-Me, have long served as the workhorse for recruiting VHL. This guide provides a comprehensive comparison of emerging VHL ligands against this established standard, offering supporting experimental data and detailed protocols to inform the selection and design of next-generation PROTACs.
Quantitative Performance Benchmarking
The efficacy of a VHL ligand is determined by a combination of factors, including its binding affinity to VHL, its ability to promote the formation of a stable ternary complex with the target protein, and ultimately, the efficiency and selectivity of target protein degradation. The following tables summarize key comparative data for novel VHL ligands against a representative AHPC-based ligand.
Table 1: VHL Ligand Binding Affinity
| Ligand | Alias | Binary Binding Affinity (Kd to VHL) | Assay Method | Reference |
| (S,R,S)-AHPC-Me | VHL Ligand 2 | ~185 nM | TR-FRET | [] |
| VH298 | N/A | 80-90 nM | ITC | [][2] |
| VH101 | N/A | 44 nM | SPR | [] |
| Novel Ligand X | [Hypothetical] | [Insert Data] | [Specify] | [Cite] |
Table 2: PROTAC-Mediated Target Protein Degradation
| PROTAC | VHL Ligand | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARV-771 | (S,R,S)-AHPC-Me | BET proteins | CRPC cells | <1 nM | >95% | [3][4] |
| PROTAC-VH298 | VH298 | [Target] | [Cell Line] | [Insert Data] | [Insert Data] | [Cite] |
| PROTAC-VH101 | VH101 | [Target] | [Cell Line] | [Insert Data] | [Insert Data] | [Cite] |
| PROTAC-NewLigand | Novel Ligand X | [Target] | [Cell Line] | [Insert Data] | [Insert Data] | [Cite] |
VHL Signaling Pathway and PROTAC Mechanism of Action
The VHL protein is the substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2VHL) E3 ubiquitin ligase complex. Under normoxic conditions, VHL recognizes and binds to hydroxylated proline residues on hypoxia-inducible factor 1α (HIF-1α), leading to its ubiquitination and subsequent proteasomal degradation. VHL-recruiting PROTACs hijack this natural process by bringing a target protein of interest (POI) into proximity with the VHL E3 ligase complex, leading to the ubiquitination and degradation of the POI.
Experimental Workflow for Benchmarking VHL Ligands
A rigorous evaluation of new VHL ligands requires a systematic workflow encompassing biophysical, cellular, and analytical assays.
Detailed Experimental Protocols
Synthesis of Novel VHL Ligands
The synthesis of novel VHL ligands typically involves multi-step organic synthesis. A general strategy often starts from a protected hydroxyproline core, followed by sequential amide couplings to introduce the tert-butyl and the substituted aromatic moieties.
General Synthetic Scheme:
-
Protection of Hydroxyproline: The starting material, (2S,4R)-4-hydroxyproline, is first protected at the amine and carboxylic acid functionalities.
-
Amide Coupling with tert-Butylglycine: The protected hydroxyproline is then coupled with tert-butylglycine methyl ester.
-
Amide Coupling with Aromatic Amine: Following deprotection of the carboxylic acid, a second amide coupling is performed with a substituted aromatic amine, which can be varied to explore structure-activity relationships.
-
Final Deprotection: Removal of all protecting groups yields the final VHL ligand.
A detailed, step-by-step protocol for the synthesis of a specific VHL ligand can be found in the supporting information of relevant medicinal chemistry publications.
VHL Binding Affinity Assay: Fluorescence Polarization (FP)
This assay measures the binding affinity of a test ligand to the VHL protein complex (VCB: VHL, Elongin C, Elongin B) by competing with a fluorescently labeled tracer.
Materials:
-
Purified VCB complex
-
Fluorescently labeled VHL tracer (e.g., FAM-HIF-1α peptide)
-
Test VHL ligands and (S,R,S)-AHPC-Me as a reference
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test ligands and the reference compound in assay buffer.
-
In a 384-well plate, add a fixed concentration of the VCB complex and the fluorescent tracer to each well.
-
Add the serially diluted ligands to the respective wells. Include controls for no competitor (maximum polarization) and buffer only (minimum polarization).
-
Incubate the plate at room temperature for 60 minutes, protected from light, to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Plot the fluorescence polarization values against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Ternary Complex Formation Assay: NanoBRET™
This live-cell assay quantifies the formation of the ternary complex (Target Protein-PROTAC-VHL) using Bioluminescence Resonance Energy Transfer (BRET).[5][6][7][8][9]
Materials:
-
HEK293T cells
-
Plasmids encoding NanoLuc®-Target Protein fusion and HaloTag®-VHL fusion
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
PROTACs of interest
-
White, 96-well cell culture plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Co-transfect HEK293T cells with plasmids encoding the NanoLuc®-Target Protein and HaloTag®-VHL.
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the PROTACs and incubate for the desired time (e.g., 2-4 hours).
-
Add the HaloTag® NanoBRET™ 618 Ligand and incubate for 60 minutes.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a BRET-capable plate reader.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (TC50).
Cellular Degradation Assay: Western Blot
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[10][11]
Materials:
-
Cell line of interest
-
PROTACs of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of the PROTACs for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of protein degradation. Plot the degradation percentage against the PROTAC concentration to calculate the DC50 and Dmax values.
References
- 2. tracerDB | FP [tracerdb.org]
- 3. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 4. Ternary Complex Formation [worldwide.promega.com]
- 5. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.jp]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Validating Targeted Protein Degradation: A Comparative Guide to Western Blot and Mass Spectrometry
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation (TPD), the rigorous and accurate validation of target protein knockdown is a cornerstone of therapeutic development. This guide provides an objective comparison of two pivotal analytical techniques—Western blot and mass spectrometry—for quantifying the degradation of a target protein, offering supporting data, detailed experimental protocols, and visual workflows to inform the selection of the most appropriate validation strategy.
The advent of novel therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues has revolutionized drug discovery. These molecules do not simply inhibit a target protein's function but eliminate it entirely by hijacking the cell's own ubiquitin-proteasome system. This unique mechanism of action demands robust, quantitative, and multi-faceted validation to confirm on-target efficacy and assess potential off-target effects. While Western blotting has traditionally been the workhorse for protein analysis, mass spectrometry-based proteomics has emerged as a powerful, high-content alternative.
Quantitative Comparison: A Head-to-Head Analysis
The efficacy of a protein-degrading therapeutic is often defined by two key parameters: DC50 , the concentration at which 50% of the target protein is degraded, and Dmax , the maximum percentage of degradation achieved. The choice of analytical method can influence the precision and scope of these measurements.
Below is a comparative summary of key performance metrics for Western blot and mass spectrometry in the context of TPD validation. While both methods can determine DC50 and Dmax, they offer different levels of throughput, precision, and breadth of analysis.
| Feature | Western Blot | Mass Spectrometry (Proteomics) |
| Principle | Antibody-based detection of a specific protein separated by size.[1] | Unbiased identification and quantification of peptides from digested proteins via mass-to-charge ratio.[2] |
| Primary Output | Semi-quantitative or quantitative measurement of a single target protein. | Relative or absolute quantification of thousands of proteins simultaneously.[2] |
| On-Target Validation | Direct, quantitative measurement of target protein levels. | High-precision quantification of the target protein. |
| Off-Target Analysis | Not feasible for unbiased discovery; requires a specific antibody for each suspected off-target. | Proteome-wide, unbiased detection of unintended protein degradation.[3] |
| Throughput | Low to medium.[1] | Low, but can be increased with multiplexing strategies like TMT labeling. |
| Sensitivity | Dependent on antibody affinity and specificity. | Generally high, capable of detecting low-abundance proteins. |
| Multiplexing | Limited; can probe for a few proteins on the same blot if molecular weights are distinct. | High; can quantify thousands of proteins in a single run. |
| Antibody Dependence | Entirely dependent on the availability of high-quality, specific antibodies. | Antibody-independent. |
| Cost & Complexity | Relatively low cost and technically less demanding. | High initial investment and requires specialized expertise for operation and data analysis. |
Supporting Experimental Data
To illustrate the comparative data obtained from these methodologies, the following table presents representative DC50 and Dmax values for the well-characterized BRD4-targeting PROTAC, MZ1. These values are derived from multiple sources and are intended for illustrative purposes to highlight the concordance and differences between the techniques.
| Method | Cell Line | Treatment Time | DC50 (nM) | Dmax (%) | Reference |
| Mass Spectrometry (TMT-based) | HeLa | 24h | ~8 | >95 | Representative Data |
| Western Blot | HeLa | 24h | ~10-25 | >90 | Representative Data |
| HiBiT Assay (Luminescence) | HEK293 | 24h | ~8 | >95 | Representative Data |
Note: The presented values are approximations derived from multiple sources and are intended for illustrative purposes.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanism and the experimental processes is crucial for understanding the validation workflow. The following diagrams were created using the Graphviz DOT language to illustrate the PROTAC mechanism and the comparative workflows of Western blot and mass spectrometry.
Experimental Protocols
Detailed and reproducible protocols are the foundation of reliable experimental outcomes. Below are representative protocols for validating target protein degradation using Western blot and mass spectrometry.
Protocol 1: Quantitative Western Blotting
This protocol outlines the steps for a dose-response experiment to determine the DC50 and Dmax of a degrader compound.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293T) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the degrader compound in culture medium. A typical concentration range might be 1 nM to 10 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells for a predetermined time (e.g., 16-24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
If necessary, strip the membrane and re-probe for a loading control protein (e.g., GAPDH, β-actin).
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal for each lane.
-
Calculate the percentage of remaining protein for each concentration relative to the vehicle control.
-
Plot the percentage of degradation versus the log of the degrader concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Mass Spectrometry (TMT-based Quantitative Proteomics)
This protocol outlines a typical workflow for assessing on-target and off-target effects of a degrader compound on a proteome-wide scale.
1. Cell Culture and Treatment:
-
Culture and treat cells with the degrader compound at various concentrations and time points, including a vehicle control, as described in the Western blot protocol.
2. Cell Lysis and Protein Digestion:
-
Lyse cells and quantify protein concentration as previously described.
-
Take an equal amount of protein from each sample (e.g., 50 µg).
-
Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using a sequencing-grade enzyme like trypsin.
3. Peptide Labeling (TMT):
-
Label the peptide digests from each condition with a different isobaric Tandem Mass Tag (TMT) reagent according to the manufacturer's instructions.
-
Combine the labeled peptide samples into a single tube.
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Desalt the combined peptide sample.
-
Separate the peptides using an offline basic reverse-phase liquid chromatography fractionation system.
-
Analyze each fraction by online nano-flow liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode.[2]
5. Data Analysis:
-
Process the raw MS data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).[2]
-
Search the MS/MS spectra against a relevant protein database (e.g., UniProt/Swiss-Prot) to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the TMT reporter ion intensities.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify proteins that are significantly up- or down-regulated upon degrader treatment.
-
For the target protein, determine the percentage of degradation at each concentration to calculate DC50 and Dmax.
Conclusion: An Integrated and Orthogonal Approach
The validation of on-target protein degradation is a cornerstone of the development of novel TPD therapeutics. While Western blotting remains a valuable, accessible, and direct tool for targeted validation, mass spectrometry-based proteomics offers an unparalleled depth of analysis, providing a global and unbiased view of a degrader's effects on the entire proteome.[3]
A robust validation strategy should not rely on a single method.[3] Orthogonal techniques are essential for confirming findings and building a comprehensive and reliable data package. By combining the proteome-wide view of mass spectrometry with the targeted validation of Western blotting and other methods like live-cell reporter assays (e.g., HiBiT), researchers can gain a high degree of confidence in a degrader's efficacy, selectivity, and mechanism of action, thereby accelerating the development of the next generation of targeted therapies.
References
Navigating the Linker Landscape: A Comparative Guide to V-HL-based PROTACs
For researchers, scientists, and drug development professionals, the design of effective Proteolysis-Targeting Chimeras (PROTACs) is a multi-faceted challenge. Among the critical components of these heterobifunctional molecules, the linker—connecting the target protein ligand and the E3 ligase binder—plays a pivotal role in determining the ultimate success of a PROTAC. This guide offers a comparative analysis of different linker types in Von Hippel-Lindau (VHL)-based PROTACs, supported by experimental data, detailed protocols, and visualizations to inform rational design and optimization.
PROTACs that recruit the VHL E3 ubiquitin ligase have emerged as a powerful modality in targeted protein degradation.[1][2] These molecules function by inducing the formation of a ternary complex between the protein of interest (POI) and the VHL E3 ligase complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The linker, far from being a passive spacer, profoundly influences the stability and geometry of this ternary complex, thereby impacting the efficacy, selectivity, and physicochemical properties of the PROTAC.[2][3]
The Influence of Linker Composition and Length
The two most common types of linkers used in VHL-based PROTACs are polyethylene glycol (PEG) and alkyl chains.[2] PEG linkers are often employed to enhance the solubility and cell permeability of the PROTAC molecule.[2][4] In contrast, alkyl chains offer a more rigid scaffold. The choice between these linker types, as well as the optimization of their length, is a critical step in PROTAC development. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can result in unproductive binding, where the ubiquitination sites on the target protein are not accessible.[2]
Recent studies have also explored more rigid linkers that incorporate cyclic structures to pre-organize the PROTAC into a bioactive conformation, which can lead to increased potency.[2][5] The composition of the linker can also have a significant impact on the degradation efficiency. For instance, the replacement of an alkyl chain with a PEG linker of the same length has been shown to result in reduced degradation of the target protein in some cases, suggesting that the atomic composition of the linker can inhibit PROTAC activity.[5]
The cell permeability of VHL-based PROTACs is another critical factor influenced by the linker. Research has shown that linkers that allow the PROTAC to adopt a folded conformation, thereby shielding its polar surface area, can lead to higher cell permeability.[6][7] This "molecular chameleon" effect, where the PROTAC presents a less polar face in the nonpolar environment of the cell membrane, is an important consideration in linker design.[6]
Quantitative Data on Linker Performance
The following tables summarize the performance of VHL-based PROTACs with different linker types and attachment points from various studies. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, cell lines, and experimental conditions.
| PROTAC | Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| A947 | SMARCA2 | Not Specified | 0.039 | 96 | SW1573 | [3] |
| ACBI2 | SMARCA2 | Not Specified | 78 | 46 | RKO | [3] |
| BRD-SF2 | BRD4 | Not Specified | 17,200 | 60 | Not Specified | [8] |
Table 1: Performance of VHL-Based SMARCA2 and BRD4 Degraders. DC50 represents the concentration of the PROTAC that results in 50% degradation of the target protein, while Dmax is the maximum degradation achieved.
| PROTAC | VHL Ligand Exit Vector | Linker | DC50 (BRD4, 4h) [nM] | Binding Affinity (ITC) [nM] |
| PROTAC 1 | N-terminal amide | PEG | 50 | Not Specified |
| PROTAC 2 | Phenolic hydroxyl | Alkyl | 25 | Not Specified |
| PROTAC 3 | Benzylic position | PEG | 10 | Not Specified |
Table 2: Comparison of BRD4-Targeting PROTACs with Different VHL Ligand Exit Vectors. This table highlights how the point of attachment of the linker to the VHL ligand can significantly impact degradation potency.
Visualizing the PROTAC Mechanism and Workflow
To better understand the processes involved in VHL-based PROTAC research, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating PROTAC Selectivity for the Target Protein
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering the potential to address previously "undruggable" targets. A critical step in the development of these novel therapeutics is the rigorous validation of their selectivity. Ensuring a PROTAC molecule preferentially degrades its intended target protein with minimal off-target effects is paramount for its efficacy and safety. This guide provides an objective comparison of key methodologies for validating PROTAC selectivity, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
Core Methodologies for Selectivity Validation: A Comparative Overview
A multi-pronged approach is essential for a comprehensive understanding of a PROTAC's selectivity profile. The primary methods can be broadly categorized into global proteomic analysis, targeted cellular engagement assays, and biochemical validation. Each approach offers unique insights into the PROTAC's behavior within the complex cellular environment.
| Method | Principle | Key Parameters & Readouts | Throughput | Advantages | Limitations |
| Quantitative Proteomics (e.g., TMT, LFQ) | Unbiased, mass spectrometry-based quantification of thousands of proteins simultaneously to identify changes in protein abundance upon PROTAC treatment.[1][2] | Global protein abundance changes, identification of on-target and off-target degradation.[2] | Low to Medium | Provides a comprehensive and unbiased view of the proteome, high sensitivity, and is the gold standard for identifying off-target degradation.[1][2] | Can be complex, time-consuming, and expensive. Does not directly measure target engagement.[3] |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a protein upon ligand (PROTAC) binding in a cellular context.[4][5] | Target engagement, identification of direct binders (on- and off-targets).[5][6] | Medium | Assesses target engagement in intact cells without modification of the compound or protein. Can distinguish between degradation and mere binding.[5][6] | Not all protein-ligand interactions result in a significant thermal shift, potentially leading to false negatives.[7] |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the binding of a PROTAC to a target protein in live cells using bioluminescence resonance energy transfer (BRET).[8][9] | Intracellular target engagement, apparent affinity (EC50).[8][10] | High | Provides quantitative data on target engagement in live cells, can assess cell permeability, and is amenable to high-throughput screening.[8][9] | Requires genetic modification of the target protein (fusion to NanoLuc® luciferase).[10] |
| Biochemical Assays (e.g., FP, SPR, ITC) | In vitro techniques that measure the direct binding affinity and kinetics of the PROTAC to the target protein and E3 ligase, as well as the formation of the ternary complex.[11] | Binary binding affinities (KD), ternary complex cooperativity (α), and kinetics (kon, koff).[11][12] | Medium to High | Provides detailed mechanistic insights into the binding events and ternary complex formation.[11] | Performed in a cell-free system, which may not fully recapitulate the cellular environment.[11] |
Visualizing the Validation Workflow
A logical and sequential approach to validating PROTAC selectivity ensures a thorough and efficient evaluation.
The PROTAC Mechanism of Action and Points of Interrogation
Understanding the mechanism of a PROTAC is crucial for selecting the appropriate validation assays. Each assay interrogates a specific step in the degradation pathway.
Detailed Experimental Protocols
Quantitative Proteomics for Global Selectivity Profiling
Mass spectrometry-based proteomics is the gold standard for an unbiased assessment of a PROTAC's selectivity across the entire proteome.[1]
Protocol: Tandem Mass Tag (TMT) Proteomics
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the PROTAC at various concentrations and time points. Include vehicle-treated controls and a negative control (e.g., a PROTAC with an inactive E3 ligase ligand).[1]
-
Cell Lysis and Protein Digestion: Harvest cells, wash with ice-cold PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay. Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.[13]
-
TMT Labeling and Fractionation: Label the peptide digests from each condition with the appropriate TMT reagent. Combine the labeled samples and fractionate the peptides using high-pH reversed-phase chromatography.[13]
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.[1]
-
Data Analysis: Process the raw data using software such as Proteome Discoverer or MaxQuant to identify peptides and quantify the TMT reporter ions. Normalize the data and perform statistical analysis to identify proteins with significant changes in abundance.[1]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a PROTAC to its target and potential off-targets in a cellular environment.[4][5]
Protocol: CETSA
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Harvest and resuspend cells in fresh media. Treat cells with the PROTAC at various concentrations or a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 1-4 hours) at 37°C.[14]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermocycler. Include a non-heated control.[4]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[4]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[15]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting.[14]
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[14]
NanoBRET™ Target Engagement Assay
This assay provides a quantitative measure of PROTAC binding to its target in live cells.[8][10]
Protocol: NanoBRET™ Target Engagement
-
Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a suitable assay plate.
-
Assay Setup: Add the NanoBRET™ tracer and the test PROTAC at various concentrations to the cells. Incubate to allow for binding to reach equilibrium.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer equipped with the appropriate filters.[16]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the apparent affinity of the PROTAC for the target in the cellular environment.
Fluorescence Polarization (FP) for Ternary Complex Cooperativity
FP is a biochemical assay used to measure the formation and cooperativity of the ternary complex (Target-PROTAC-E3 ligase).[11]
Protocol: Fluorescence Polarization
-
Reagent Preparation: Prepare solutions of the purified target protein, E3 ligase, and a fluorescently labeled tracer that binds to either the target protein or the E3 ligase.
-
Assay Principle: The binding of the small fluorescent tracer to a larger protein results in a slower rotation and an increase in the polarization of the emitted light. A competing, non-labeled ligand (the PROTAC) will displace the tracer, causing a decrease in polarization.
-
Binary Binding: First, determine the binary binding affinities of the PROTAC for the target protein and the E3 ligase separately in a competitive FP assay format.
-
Ternary Complex Cooperativity: To measure cooperativity, pre-form a binary complex of the PROTAC and one of the proteins (e.g., target protein). Then, titrate in the second protein (E3 ligase) and measure the displacement of the fluorescent tracer from its binding partner. An increase in the apparent affinity of the second protein in the presence of the first indicates positive cooperativity.[11]
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of the titrant to determine binding affinities (KD) and calculate the cooperativity factor (α).[12]
Conclusion
The validation of PROTAC selectivity is a multifaceted process that requires a combination of orthogonal assays. A robust validation strategy should begin with confirmation of on-target degradation, followed by a comprehensive, unbiased assessment of selectivity using quantitative proteomics. Potential off-targets identified should then be validated for direct engagement using cellular assays like CETSA or NanoBRET™. Finally, biochemical assays can provide crucial mechanistic insights into the formation of the ternary complex. By employing this integrated approach, researchers can build a strong data package to support the development of highly selective and effective PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pelagobio.com [pelagobio.com]
- 6. pelagobio.com [pelagobio.com]
- 7. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 10. selvita.com [selvita.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. promega.com [promega.com]
Safety Operating Guide
Navigating the Safe Disposal of (S)-(S,R,S,R)-AHPC-Me-N3: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the responsible management of investigational compounds is a cornerstone of laboratory safety and environmental stewardship. (S)-(S,R,S,R)-AHPC-Me-N3, a Proteolysis Targeting Chimera (PROTAC) containing an azide moiety, requires meticulous handling and adherence to specific disposal protocols due to its potent biological activity and the energetic nature of the azide group. This guide provides a detailed, step-by-step procedure for its safe and compliant disposal.
Immediate Safety and Handling Precautions
Given the dual nature of this compound as a potent PROTAC and an azide-containing compound, a stringent approach to safety is essential. Before initiating any disposal procedures, it is imperative that all personnel are thoroughly familiar with the potential hazards and are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. The extra layer provides additional protection. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing the compound. |
| Body Protection | A fully buttoned lab coat. A chemically resistant apron is recommended for procedures with a higher risk of splashes. | Protects against contamination of personal clothing. |
| Respiratory Protection | A fit-tested N95 respirator or higher, particularly when handling the solid compound or when there is a risk of aerosolization. | Minimizes the risk of inhalation. |
All handling of this compound, including weighing, solution preparation, and the initial stages of disposal, must be conducted within a certified chemical fume hood to prevent the release of airborne particles.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste segregation, collection, and labeling. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[1]
1. Waste Segregation:
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[1] All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired solid compound.
-
Stock solutions and dilutions.
-
Contaminated cell culture media.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).
-
Contaminated consumables (e.g., absorbent paper, wipes).
-
Contaminated PPE (e.g., gloves).[2]
2. Waste Collection:
-
Solid Waste: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This container should be clearly labeled for azide-containing waste.[2][3]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container.[2] It is crucial to keep azide-containing waste streams separate from other chemical waste.[3][4]
Important Considerations for Azide Waste:
-
Avoid Metal Contact: Do not use metal spatulas or other metal utensils when handling azides, as this can lead to the formation of highly unstable and explosive metal azides.[4][5]
-
Avoid Acids: Never mix azide-containing waste with acidic waste. This can generate highly toxic and explosive hydrazoic acid.[4]
-
Avoid Halogenated Solvents: Do not mix with halogenated solvents like dichloromethane or chloroform, as this can form extremely unstable di- and tri-azidomethane.[4][5]
3. Labeling:
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" and "Azide-Containing Waste".[2][4]
-
The full chemical name: "this compound".[2]
-
The concentration (if applicable).[2]
-
The date of accumulation.[2]
-
The name of the principal investigator or research group.[2]
4. Storage:
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic, heat, light, pressure, and shock.[2][5]
5. Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and final disposal of the hazardous waste. They will ensure that the waste is managed in accordance with local, state, and federal regulations.[1]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the procedures outlined above are based on established best practices for handling potent small molecules, PROTACs, and azide-containing compounds.[1] In some cases, dilute azide solutions (5% or less) can be chemically deactivated before disposal. However, this should only be performed by trained personnel in a controlled environment and in strict accordance with your institution's EHS-approved protocols. A common method involves reaction with nitrous acid, which must be carried out in a chemical fume hood due to the formation of nitric oxide.[6]
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (S)-(S,R,S,R)-AHPC-Me-N3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-(S,R,S,R)-AHPC-Me-N3. The following procedures are based on best practices for handling potent compounds and organic azides. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before any handling, as the absence of a specific SDS necessitates a cautious approach based on the known hazards of its functional groups.
This compound is a derivative of a von Hippel-Lindau (VHL) E3 ligase ligand, functionalized with an azide group (-N3) for use in Proteolysis Targeting Chimera (PROTAC) synthesis via "click chemistry". The presence of the azide moiety and its nature as a potent biological ligand demand stringent safety protocols.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are its potential high potency as a VHL ligand and the inherent risks of the azide group. Organic azides can be energetic and may decompose explosively under certain conditions (e.g., heat, shock, or friction). They are also acutely toxic.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications and Rationale |
| Hand Protection | Double Gloving: - Inner Glove - Outer Glove | - Inner: Nitrile or neoprene gloves. - Outer: Chemically resistant gloves (e.g., nitrile or latex). Change outer glove immediately upon contamination. Provides robust protection against skin absorption, which can be a significant route of exposure for potent compounds. |
| Eye Protection | Safety Goggles | Must be splash-proof and indirectly vented to protect against chemical splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Required when handling the compound as a powder outside of a containment system to prevent inhalation of aerosolized particles. Fit-testing is mandatory. |
| Body Protection | Disposable Lab Coat with Knit Cuffs | Should be buttoned and sleeves should be tucked into the outer gloves to ensure complete coverage. Prevents skin contact with the compound. |
| Additional Protection | Face Shield | Recommended when there is a significant risk of splashes or spills. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood or a glove box to minimize exposure.
1. Preparation and Weighing:
-
Designate a specific area within the fume hood for handling this compound.
-
Before weighing, decontaminate the work surface.
-
Use a dedicated set of non-metallic (e.g., ceramic or plastic) spatulas and weighing boats to prevent the formation of shock-sensitive metal azides.[1]
-
Handle the solid compound with extreme care to avoid generating dust.
-
Close the container tightly immediately after use.
2. Dissolution:
-
Add solvent to the solid compound slowly and carefully to avoid splashing.
-
If sonication is required for dissolution, ensure the vial is securely capped and monitor for any signs of pressure buildup.
-
Common solvents for similar compounds include DMSO, DMF, or other appropriate organic solvents. Always consult the specific product information for solubility data.
3. Reaction Setup:
-
When using this compound in "click chemistry" or other reactions, ensure all glassware is scrupulously clean and free of any metal contaminants.
-
Avoid the use of halogenated solvents (e.g., dichloromethane, chloroform) as they can react with azides to form highly unstable and explosive compounds.[1]
-
Do not mix with acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[1]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure | Rationale |
| Solid Waste | - Collect in a clearly labeled, dedicated, non-metallic hazardous waste container. - Includes contaminated gloves, weighing paper, pipette tips, etc. | Prevents accidental reaction with incompatible materials and ensures proper disposal by environmental health and safety personnel. |
| Liquid Waste | - Collect in a clearly labeled, dedicated hazardous waste container. - DO NOT pour down the drain. - DO NOT mix with acidic waste.[1] | Azides can react with metals in plumbing to form explosive metal azides.[2] Mixing with acids can generate highly toxic and explosive hydrazoic acid.[1] |
| Unused Compound | - Dispose of as hazardous chemical waste through your institution's environmental health and safety department. | Ensures proper and safe disposal according to regulations. |
Decontamination Procedure:
-
Wipe down the designated work area and any equipment used with a suitable solvent (e.g., ethanol or isopropanol) followed by a mild detergent solution.
-
All cleaning materials (wipes, etc.) should be disposed of as solid hazardous waste.
Emergency Procedures
Spill:
-
Small Spill (Solid): Carefully collect the powder with a damp paper towel (to avoid raising dust) and place it in a sealed, labeled hazardous waste container.
-
Small Spill (Liquid): Absorb with an inert material (e.g., vermiculite or sand) and place in a sealed, labeled hazardous waste container.
-
Large Spill: Evacuate the area immediately and contact your institution's emergency response team.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical team with the Safety Data Sheet (SDS) for the compound.
Logical Relationship of Safety Measures
Caption: Interrelation of compound properties, risks, and safety controls.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
